LY2886721
Description
LY-2886721 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18/h1-6,10H,7-9H2,(H2,21,24)(H,23,25)/t10-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDRNVHMMDAAIK-YPMLDQLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155117 | |
| Record name | LY-2886721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262036-50-9 | |
| Record name | N-[3-[(4aS,7aS)-2-Amino-4a,5-dihydro-4H-furo[3,4-d][1,3]thiazin-7a(7H)-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262036-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY-2886721 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2886721 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12547 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2886721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2886721 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CQ62IWB67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LY2886721: A Technical Whitepaper on its Mechanism of Action as a BACE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY2886721 is a potent, orally active, small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Eli Lilly & Co., it was a frontrunner in the class of BACE1 inhibitors for the treatment of Alzheimer's disease (AD), reaching Phase 2 clinical trials.[1][2] The primary mechanism of action of this compound is the direct inhibition of BACE1, a key aspartyl protease in the amyloidogenic pathway.[3][4] By blocking BACE1, this compound effectively reduces the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of AD.[1][5] Despite promising pharmacodynamic effects, clinical development was halted due to off-target liver toxicity.[5][6] This document provides a detailed technical overview of the mechanism of action of this compound, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: BACE1 Inhibition
This compound functions as an active site inhibitor of BACE1.[3] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[7] By binding to the active site of BACE1, this compound prevents the cleavage of APP at the β-secretase site, thereby blocking the first step in the generation of Aβ peptides.[3][5] This leads to a subsequent reduction in all downstream Aβ species, including Aβ40 and Aβ42.[1]
Impact on APP Processing Pathway
Inhibition of BACE1 by this compound redirects APP metabolism towards the non-amyloidogenic pathway.[8][9] In this pathway, APP is cleaved by α-secretase, which precludes the formation of Aβ. This results in a measurable decrease in the products of the amyloidogenic pathway (sAPPβ and C99) and a corresponding increase in the products of the non-amyloidogenic pathway (sAPPα).[1][8]
Quantitative Pharmacology
In Vitro Potency and Selectivity
This compound is a potent inhibitor of human BACE1 with high selectivity against other key aspartyl proteases, with the notable exception of BACE2.[3][10]
| Target | IC50 (nM) | Notes |
| Recombinant Human BACE1 | 20.3 | Potent inhibition of the primary target.[3][11] |
| Human BACE2 | 10.2 | Lacks selectivity against BACE2.[3][11] |
| Cathepsin D | >100,000 | Highly selective against this off-target aspartyl protease.[3][12] |
| Pepsin | >100,000 | Demonstrates high selectivity.[3][12] |
| Renin | >100,000 | Shows high selectivity.[3][12] |
Cellular Activity
The inhibitory effect of this compound on Aβ production was confirmed in various cell-based assays.[11]
| Cell Line | Analyte | EC50 (nM) |
| HEK293Swe | Aβ1-40 | 18.5 |
| Aβ1-42 | 19.7 | |
| PDAPP Neuronal Cultures | Aβ1-40 | ~10 |
| Aβ1-42 | ~10 |
Preclinical In Vivo Pharmacology
Studies in PDAPP Transgenic Mice
Oral administration of this compound to PDAPP transgenic mice resulted in a dose-dependent reduction of brain Aβ levels.[10]
| Dose (mg/kg) | Brain Aβ Reduction (%) | Duration of Effect (hours) |
| 3 - 30 | 20 - 65 | Up to 9 |
Consistent with its mechanism of action, this compound also led to a significant reduction in brain levels of C99 and sAPPβ in these mice.[12][13]
Studies in Beagle Dogs
In beagle dogs, this compound demonstrated robust and sustained reductions in both plasma and cerebrospinal fluid (CSF) Aβ levels.[10][14]
| Dose (mg/kg) | Effect on CSF Aβ | Duration of Effect (hours) |
| 0.5 | 50% reduction | 9 |
| 1.5 | Significant reduction | Time-dependent |
A single 1.5 mg/kg dose in cannulated beagle dogs led to a time-dependent decrease in both plasma and CSF Aβ1-x levels from baseline.[3][15]
Clinical Pharmacology in Humans
Phase 1 studies of this compound were conducted in healthy volunteers and individuals with Alzheimer's disease, involving single and multiple ascending doses from 1 to 70 mg.[1]
Pharmacodynamic Effects in CSF
Fourteen days of daily dosing demonstrated a significant, dose-dependent reduction of BACE1 activity and its downstream products in the CSF.[1]
| Dose | BACE1 Activity Reduction (%) | CSF Aβ42 Reduction (%) |
| Not specified | 50 - 75 | 72 |
At steady state after 14 days of daily administration in healthy subjects, the following dose-dependent changes from baseline were observed in the CSF:[15]
| Dose (mg) | CSF Aβ1-40 Reduction (%) | CSF Aβ1-42 Reduction (%) | CSF sAPPβ Reduction (%) | CSF sAPPα Increase (%) |
| 35 | 53.2 | ~55 | 59.0 | Not specified |
| 70 | 71 | ~75 | 78 | ~59 |
Experimental Protocols
BACE1 and BACE2 Inhibition Assay
-
Enzyme: Recombinant human BACE1 or BACE2.
-
Substrate: A synthetic FRET (Fluorescence Resonance Energy Transfer) peptide.
-
Method: The assay measures the cleavage of the FRET substrate by the enzyme. In the presence of an inhibitor like this compound, the cleavage is reduced, resulting in a measurable change in the FRET signal. The IC50 value is determined by measuring the concentration of this compound required to inhibit 50% of the enzyme's activity.
Cellular Aβ Reduction Assay (HEK293Swe Cells)
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing APP751 cDNA with the Swedish mutation (HEK293Swe).[10]
-
Treatment: Cells are exposed to increasing concentrations of this compound overnight.[11]
-
Analysis: The amount of Aβ1-40 and Aβ1-42 secreted into the cell culture medium is measured using immunoassays.
-
Cytotoxicity Assessment: A cell viability assay (e.g., MTT or CellTiter96) is run in parallel to ensure that the reduction in Aβ is not due to cell death.[10][12]
References
- 1. alzforum.org [alzforum.org]
- 2. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
- 4. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
- 5. pmlive.com [pmlive.com]
- 6. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Potent BACE1 Inhibitor LY2886721: A Technical Overview of Its Inhibition Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the BACE1 inhibitor LY2886721, a compound that demonstrated significant promise in early clinical development for Alzheimer's disease. Despite its eventual discontinuation due to off-target liver toxicity, the study of this compound has provided valuable insights into the therapeutic potential and challenges of targeting BACE1.[1][2] This document details its BACE1 inhibition potency, selectivity, and the experimental methodologies used for its characterization.
Quantitative Analysis of BACE1 Inhibition
This compound is a potent, orally active inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[3] Its inhibitory activity has been quantified in various biochemical and cell-based assays, demonstrating robust, low nanomolar potency.
Biochemical and Cellular Potency
The inhibitory potency of this compound against recombinant human BACE1 and in cellular models is summarized below.
| Assay Type | Target | Cell Line/System | Potency Metric | Value (nM) |
| Biochemical (FRET) | Recombinant Human BACE1 | - | IC50 | 20.3[3][4] |
| Cell-Based | BACE1 | HEK293Swe | IC50 | 18.7[5] |
| Cell-Based | BACE1 | PDAPP Neuronal Culture | IC50 | ~10[3] |
| Cell-Based (Aβ1-40) | BACE1 | HEK293Swe | EC50 | 18.5[3][6] |
| Cell-Based (Aβ1-42) | BACE1 | HEK293Swe | EC50 | 19.7[3][6] |
Selectivity Profile
A critical aspect of a BACE1 inhibitor's profile is its selectivity against other proteases to minimize off-target effects. This compound exhibited high selectivity against several key aspartyl proteases but lacked selectivity against the closely related BACE2.[3][4][5]
| Protease | Potency Metric | Value (nM) | Selectivity vs. BACE1 |
| Human BACE2 | IC50 | 10.2[3][4] | ~2-fold less selective |
| Cathepsin D | IC50 | >100,000[4][5] | >4926-fold |
| Pepsin | IC50 | >100,000[4][5] | >4926-fold |
| Renin | IC50 | >100,000[4][5] | >4926-fold |
Mechanism of Action: BACE1 Inhibition and Amyloid-β Reduction
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP).[7] This cleavage produces the C99 fragment, which is subsequently cleaved by γ-secretase to generate amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[8] By inhibiting BACE1, this compound blocks the initial step of this cascade, leading to a dose-dependent reduction in the production of Aβ peptides.[3][9] This mechanism is supported by observations of reduced levels of Aβ, C99, and soluble APPβ (sAPPβ) alongside an increase in soluble APPα (sAPPα), the product of the alternative, non-amyloidogenic pathway.[6][10]
References
- 1. pmlive.com [pmlive.com]
- 2. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
- 5. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
LY2886721: A Technical Analysis of BACE1 and BACE2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2886721 is a potent, orally active small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] As the primary enzyme responsible for the initial cleavage of the amyloid precursor protein (APP) in the amyloidogenic pathway, BACE1 is a key therapeutic target for Alzheimer's disease.[3][4] The development of BACE1 inhibitors aims to reduce the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain.[3][5] However, the selectivity of these inhibitors against the closely related homolog, BACE2, is a critical consideration due to potential off-target effects. This technical guide provides an in-depth analysis of the selectivity of this compound for BACE1 versus BACE2, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Analysis of BACE1 and BACE2 Inhibition
The inhibitory activity of this compound against human BACE1 (hBACE1) and human BACE2 (hBACE2) has been quantified using in vitro cell-free assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.
| Enzyme Target | Inhibitor | IC50 (nM) |
| hBACE1 | This compound | 20.3 |
| hBACE2 | This compound | 10.2 |
Data sourced from references[1][2][6][7].
These data indicate that this compound is a potent inhibitor of both BACE1 and BACE2. Notably, it exhibits a slightly higher potency for BACE2, with an IC50 value approximately twofold lower than that for BACE1.[1][2][6][7] This lack of selectivity for BACE1 over BACE2 is a significant characteristic of this compound.[2][6][7] In cellular assays, this compound demonstrated concentration-dependent inhibition of Aβ production in HEK293Swe cells and primary cortical neuronal cultures from PDAPP mice, with EC50 values for Aβ1-40 and Aβ1-42 inhibition ranging from approximately 10 nM to 20 nM.[1][2]
Experimental Protocols
The determination of the inhibitory potency of this compound against BACE1 and BACE2 was primarily conducted using a Förster Resonance Energy Transfer (FRET) assay.
Recombinant Human BACE1 and BACE2 FRET Assay
This cell-free enzymatic assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant human BACE1 or BACE2 enzyme
-
Synthetic FRET peptide substrate
-
This compound (or other test compounds)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Microplate reader capable of fluorescence detection
Protocol:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.
-
Assay Reaction: The recombinant enzyme (hBACE1 or hBACE2) is pre-incubated with varying concentrations of this compound in the assay buffer in a microplate.
-
Substrate Addition: The FRET peptide substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence signal increase. The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
IC50 Determination: The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
The following diagram illustrates the general workflow of the FRET assay used to determine the IC50 values.
Signaling Pathways
BACE1 and BACE2 are involved in distinct, though sometimes overlapping, signaling pathways. Understanding these pathways is crucial for interpreting the potential on- and off-target effects of inhibitors like this compound.
BACE1 and the Amyloidogenic Pathway
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of Aβ.[8]
BACE1 and Neuregulin-1 (NRG1) Signaling
BACE1 also cleaves other substrates, including Neuregulin-1 (NRG1), which is involved in neuronal development and function.[3]
BACE2 and its Physiological Roles
While BACE2 can also cleave APP, its physiological roles are less understood but are implicated in pancreatic beta-cell function and pigmentation.[4][9] BACE2 has been shown to cleave APP within the Aβ domain, which may represent a protective, non-amyloidogenic pathway.[4][5]
Conclusion
This compound is a potent inhibitor of BACE1, a primary target for Alzheimer's disease therapy. However, quantitative data from in vitro enzymatic assays clearly demonstrate a lack of selectivity against its homolog, BACE2, and in fact show slightly higher potency for BACE2. This non-selective profile necessitates careful consideration of potential off-target effects related to the inhibition of BACE2's physiological functions. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on BACE inhibitors. Understanding the nuances of inhibitor selectivity is paramount for the development of safe and effective therapeutics for Alzheimer's disease. The clinical development of this compound was discontinued due to findings of abnormal liver biochemistry, highlighting the importance of thorough preclinical and clinical evaluation of BACE inhibitors.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological Mechanism-based Neurology and Psychiatry: A BACE1/2 and Downstream Pathway Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 5. JCI Insight - BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis [insight.jci.org]
- 6. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
LY2886721 off-target effects and toxicity
An In-depth Technical Guide to the Off-Target Effects and Toxicity of LY2886721
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent, orally bioavailable small-molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Eli Lilly and Company for the treatment of Alzheimer's disease, its clinical development was halted in Phase 2 due to observations of liver toxicity.[1][2][3] This guide provides a comprehensive technical overview of the known off-target effects and the toxicity profile of this compound, summarizing key quantitative data, detailing experimental protocols used in its evaluation, and visualizing relevant biological and experimental pathways. While Eli Lilly suggested the hepatotoxicity was an off-target effect, an alternative hypothesis points to an "off-site" but on-target mechanism involving BACE1's role in the liver.[1][4]
Off-Target Profile
This compound was designed for high selectivity. However, like many small-molecule inhibitors, it exhibits activity against related enzymes. Its most significant off-target activity is against BACE2, a close homolog of BACE1.
Quantitative Off-Target Activity
The inhibitory activity of this compound against its primary target and key off-target proteases was characterized using in vitro enzymatic assays. The compound shows potent inhibition of both BACE1 and BACE2, with slightly greater potency for BACE2.[5][6] It demonstrates high selectivity against other common aspartyl proteases, such as Cathepsin D, Pepsin, and Renin.[5][7]
| Target Enzyme | IC50 (nM) | Target Class | Notes |
| hBACE1 | 20.3 | Primary Target (Aspartyl Protease) | Key enzyme in amyloid-β production.[5][6] |
| hBACE2 | 10.2 | Off-Target (Aspartyl Protease) | Closely related homolog to BACE1.[5][6] |
| Cathepsin D | >100,000 | Off-Target (Aspartyl Protease) | No significant inhibition observed.[5][7] |
| Pepsin | >100,000 | Off-Target (Aspartyl Protease) | No significant inhibition observed.[7] |
| Renin | >100,000 | Off-Target (Aspartyl Protease) | No significant inhibition observed.[5][7] |
Cellular Activity
The compound's activity was further assessed in cell-based models to determine its efficacy in a more biological context.
| Cell Model | Assay Endpoint | EC50 / IC50 (nM) |
| HEK293Swe Cells | Aβ1-40 Inhibition | 18.5[7] |
| HEK293Swe Cells | Aβ1-42 Inhibition | 19.7[7] |
| PDAPP Mouse Primary Neurons | Aβ Inhibition | 10.7[5][8] |
Toxicity Profile
The clinical development of this compound was terminated due to drug-induced liver injury (DILI). This was a critical finding that was not predicted by preclinical toxicology studies.[4][9]
Preclinical Toxicology
Nonclinical safety studies in mice and rats did not reveal significant liver toxicity.[4][9] Notably, this compound did not exhibit the retinal pathology that was observed with a predecessor compound, LY2811376, in chronic toxicology studies.[6][7][10]
Clinical Toxicity
-
Phase 1 Studies: In trials involving 150 healthy volunteers, two subjects exhibited elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST). However, no dose dependency was observed, and the direct relationship to this compound was considered unclear.[3][7]
-
Phase 2 Study: The pivotal Phase 2 trial in patients with Mild Cognitive Impairment (MCI) or mild Alzheimer's disease was halted after routine monitoring identified abnormal liver biochemistry in four participants, indicating potential hepatotoxicity.[1][3]
Hypothesized Mechanism of Liver Toxicity
Two main hypotheses have been proposed to explain the observed liver toxicity.
Hypothesis 1: Off-Target Compound Effect (Eli Lilly) Eli Lilly posited that the liver injury was due to a secondary effect of the specific compound structure, unrelated to the BACE1 mechanism of action.[1][2]
Hypothesis 2: "Off-Site" On-Target Effect (Alternative Hypothesis) An alternative model suggests the toxicity may be a consequence of inhibiting BACE1 in the liver ("off-site" from the intended brain target).[4]
-
BACE1's Role in Liver: In the liver, BACE1 is the major enzyme responsible for cleaving and activating β-galactoside α-2,6-sialyltransferase I (ST6Gal I).[4]
-
ST6Gal I Function: The secreted, active form of ST6Gal I is essential for glycoprotein sialylation, a process critical for cellular repair and detoxification of reactive oxygen species (ROS).[4]
-
Inhibition Leads to Damage: By inhibiting hepatic BACE1, this compound may reduce active ST6Gal I levels. This could impair the liver's ability to mitigate age-related and drug-induced cellular damage, leading to an accumulation of injury and observable toxicity.[4][9]
-
Species Differences: This effect might not be apparent in short-lived preclinical animal models but could manifest in middle-aged humans who have accumulated more age-related cellular stress.[4][9]
Caption: Hypothesized "off-site" on-target mechanism of this compound liver toxicity.
Key Experimental Protocols
This section details the methodologies used to characterize the activity and safety of this compound.
In Vitro BACE1/BACE2 Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of this compound against recombinant human BACE1 and BACE2.
-
Methodology:
-
Enzyme Source: Recombinant human BACE1 and BACE2 enzymes.
-
Substrate: A synthetic Förster Resonance Energy Transfer (FRET) peptide substrate.
-
Procedure: The inhibitor (this compound) at various concentrations is pre-incubated with the enzyme. The reaction is initiated by the addition of the FRET substrate.
-
Detection: Cleavage of the substrate by the enzyme separates the FRET pair, resulting in a detectable change in fluorescence. The rate of this change is measured over time.
-
Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[6]
-
Cellular Aβ Reduction Assay (HEK293Swe Model)
-
Objective: To measure the compound's ability to inhibit Aβ production in a cellular context.
-
Methodology:
-
Cell Line: A human embryonic kidney cell line (HEK293) stably expressing human Amyloid Precursor Protein (APP) with the Swedish mutation (K670N/M671L), which enhances BACE1 cleavage.[7]
-
Treatment: HEK293Swe cells are cultured and exposed to increasing concentrations of this compound.
-
Incubation: Cells are incubated with the compound, typically overnight.[7]
-
Sample Collection: The conditioned media is collected.
-
Quantification: Levels of Aβ1-40 and Aβ1-42 in the media are measured using specific ELISAs (Enzyme-Linked Immunosorbent Assays).
-
Cytotoxicity Assessment: A parallel assay, such as the CellTiter96 Aqueous Non-Radioactive Cell Proliferation (MTS) assay, is performed to ensure that the observed reduction in Aβ is not due to cell death.[5]
-
Caption: Workflow for the cellular Aβ reduction assay using HEK293Swe cells.
In Vivo Pharmacodynamic Studies (PDAPP Mouse Model)
-
Objective: To confirm BACE1 target engagement in vivo by measuring downstream biomarkers in the brains of a transgenic mouse model of Alzheimer's disease.
-
Methodology:
-
Animal Model: Young (2-3 months old) female hemizygous APPV717F transgenic mice (PDAPP).[6]
-
Dosing: Mice are administered single oral doses of this compound (e.g., 3, 10, 30 mg/kg) or vehicle.[7]
-
Timepoint: Brain tissue (cortex and hippocampus) is collected at a specific time point post-dosing (e.g., 3 hours).[7]
-
Biomarker Measurement: Brain extracts are prepared and analyzed for levels of:
-
Aβ1-x (total amyloid-beta)
-
C99 (the direct C-terminal fragment product of APP cleavage by BACE1)
-
sAPPβ (the soluble N-terminal fragment product of APP cleavage by BACE1)
-
-
Analysis: Biomarker levels in drug-treated groups are compared to the vehicle-treated control group to determine the dose-dependent reduction.
-
Clinical Trial Safety Monitoring
-
Objective: To monitor the safety and tolerability of this compound in human subjects.
-
Methodology:
-
Study Population: Phase 1 involved healthy volunteers; Phase 2 involved patients with MCI or mild AD.[3]
-
Dosing: Single and multiple ascending dose regimens were used.[7]
-
Safety Assessments: Routine and frequent monitoring included:
-
Adverse Event Reporting: Collection of all adverse events experienced by participants.
-
Vital Signs: Blood pressure, heart rate, temperature.
-
Electrocardiograms (ECGs).
-
Laboratory Safety Tests: Comprehensive blood chemistry and hematology panels. This included critical liver function tests (LFTs) such as ALT, AST, and bilirubin.[2]
-
-
Action: The Phase 2 trial was halted based on pre-specified criteria when a number of participants showed significant elevations in their LFTs.[3]
-
References
- 1. pmlive.com [pmlive.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. jneurosci.org [jneurosci.org]
- 7. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. egg-white-lysozyme.com [egg-white-lysozyme.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of LY2886721 in Mouse Models: A Technical Guide
This document provides an in-depth analysis of the preclinical data for LY2886721, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), focusing on its activity in mouse models of Alzheimer's disease.[1][2][3][4] this compound was developed to test the amyloid hypothesis by reducing the formation of amyloid-β (Aβ) peptides, which are believed to play a critical role in the pathogenesis of Alzheimer's disease.[1][3][4]
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo preclinical studies, demonstrating the potency and efficacy of this compound.
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of BACE1 and its homolog BACE2.[1][4] The compound showed high selectivity against other key aspartyl proteases like cathepsin D, pepsin, and renin.[1][4][5][6]
| Target Enzyme | IC50 (nM) | Notes |
| Recombinant Human BACE1 | 20.3 (SD 10.1) | Potent inhibition of the primary target.[1][2][4][5][6] |
| Human BACE2 | 10.2 (SD 4.8) | Lacks selectivity against BACE2.[1][2][4][5][6] |
| Cathepsin D | >100,000 | No significant inhibition.[1][4][5][6] |
| Pepsin | >100,000 | No significant inhibition.[1][4][5][6] |
| Renin | >100,000 | No significant inhibition.[1][4][5][6] |
Table 1: In vitro enzymatic activity and selectivity of this compound.
In Vitro Cellular Activity
The inhibitory activity of this compound was confirmed in cellular assays, showing a concentration-dependent decrease in Aβ production in both human cell lines and primary mouse neuronal cultures.[1][2]
| Cell Model | Analyte | EC50 (nM) |
| HEK293Swe Cells | Aβ1–40 | 18.5[1][2] |
| Aβ1–42 | 19.7[1][2] | |
| PDAPP Mouse Primary Cortical Neurons | Aβ1–40 / Aβ1–42 | ~10[2] |
Table 2: Cellular activity of this compound in reducing Aβ production.
In Vivo Efficacy in PDAPP Mouse Model
Oral administration of this compound to PDAPP transgenic mice resulted in a robust, dose-dependent reduction of key BACE1-derived biomarkers in the brain.[1][5]
| Dose (mg/kg, oral) | Brain Region | Analyte | % Reduction vs. Vehicle (at 3h post-dose) | Statistical Significance |
| 3 | Hippocampus | Aβ1-x | Significant reduction | p < 0.01[1] |
| 10 | Significant reduction | p < 0.01[1] | ||
| 30 | Significant reduction (~20-65% range) | p < 0.01[1][5][7] | ||
| 3 | Cortex | Aβ1-x | Significant reduction | p < 0.01[1] |
| 10 | Significant reduction | p < 0.01[1] | ||
| 30 | Significant reduction (~20-65% range) | p < 0.01[1][5][7] | ||
| 3 | Cortex | C99 | Not statistically significant | -[1][6] |
| 10 | Significant reduction | p < 0.01[1] | ||
| 30 | Significant reduction | p < 0.01[1] | ||
| 3 | Cortex | sAPPβ | Significant reduction | p < 0.01[1] |
| 10 | Significant reduction | p < 0.01[1] | ||
| 30 | Significant reduction | p < 0.01[1] |
Table 3: In vivo pharmacodynamic effects of a single oral dose of this compound in young PDAPP mice.
Experimental Protocols
Detailed methodologies for the key preclinical mouse experiments are provided below.
In Vivo PDAPP Mouse Pharmacology Study
This study was designed to assess the in vivo efficacy of this compound in reducing brain Aβ levels and other BACE1-related biomarkers.
-
Animal Model : Young (2–3 months old) female hemizygous PDAPP transgenic mice were used.[2][8] This model expresses a human amyloid precursor protein (APP) with the V717F mutation, leading to age-dependent Aβ plaque formation.[1]
-
Grouping : Mice were randomly assigned into four groups (n=6-8 per group): one vehicle control group and three drug-treated groups.[1][4]
-
Drug Administration :
-
Sample Collection : At 3 hours post-administration, mice were anesthetized with CO2 and euthanized by decapitation.[1][8] Hippocampal and cortical brain regions were rapidly dissected, frozen on dry ice, and stored at -80°C until analysis.[8]
-
Biochemical Analysis :
-
Statistical Analysis : An ANOVA followed by Dunnett's post hoc test was used to compare the drug-treated groups to the vehicle control group.[1][4]
Visualizations
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the amyloidogenic pathway of APP processing and the mechanism of action for this compound. BACE1 initiates the cleavage of APP, a critical step in the production of Aβ peptides. This compound directly inhibits BACE1, thereby reducing the generation of downstream products.
Caption: Mechanism of BACE1 inhibition by this compound in APP processing.
In Vivo Mouse Study Experimental Workflow
This diagram outlines the sequential workflow of the preclinical pharmacodynamic study conducted in PDAPP mice to evaluate the efficacy of this compound.
Caption: Experimental workflow for the this compound PDAPP mouse study.
References
- 1. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
- 5. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. jneurosci.org [jneurosci.org]
- 7. This compound | ALZFORUM [alzforum.org]
- 8. researchgate.net [researchgate.net]
The BACE1 Inhibitor LY2886721: A Technical Overview of its Impact on Cerebrospinal Fluid Amyloid-Beta Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2886721 is a potent, orally active, and brain-penetrant inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ, particularly the Aβ42 species, in the brain is a central event in the pathophysiology of Alzheimer's disease (AD). As a BACE1 inhibitor, this compound was developed with the therapeutic goal of reducing Aβ production to slow the progression of AD. This technical guide provides an in-depth summary of the effects of this compound on Aβ levels in cerebrospinal fluid (CSF), based on preclinical and clinical trial data. The development of this compound was discontinued in Phase II clinical trials due to observations of liver abnormalities.[1][2][3][4]
Mechanism of Action: BACE1 Inhibition
The primary mechanism of action of this compound is the competitive inhibition of the BACE1 enzyme.[5][6] BACE1 initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain, producing a soluble APPβ fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The subsequent cleavage of C99 by γ-secretase generates Aβ peptides of varying lengths, primarily Aβ40 and Aβ42.
In the presence of this compound, the activity of BACE1 is blocked, leading to a shift in APP processing towards the non-amyloidogenic pathway. In this pathway, APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ. This cleavage produces a soluble APPα fragment (sAPPα) and a C-terminal fragment (C83).
Therefore, the expected pharmacodynamic effects of BACE1 inhibition in the central nervous system, as reflected in the CSF, are:
-
A decrease in the concentrations of sAPPβ.
-
A decrease in the concentrations of Aβ40 and Aβ42.
-
An increase in the concentration of sAPPα.
Quantitative Data on CSF Biomarker Changes
Data from a Phase I clinical trial in healthy volunteers demonstrated a dose-dependent and robust effect of this compound on CSF biomarkers of APP processing. The study involved single and multiple ascending doses. The tables below summarize the key findings for the multiple-dose cohorts after 14 days of daily administration.
Table 1: Mean Percentage Change from Baseline in CSF Aβ and sAPPβ Levels after 14 Days of this compound Administration in Healthy Volunteers
| Dose of this compound | Mean % Change in CSF Aβ1-40 (SD) | Mean % Change in CSF Aβ1-42 (SD) | Mean % Change in CSF sAPPβ |
| 5 mg | -17.7 (4.99) | -20.1 (1.26) | Not Reported |
| 15 mg | -29.1 (7.15) | -30.0 (10.4) | Not Reported |
| 35 mg | -57.6 (5.00) | -53.2 (3.95) | -59.0 |
| 70 mg | -74.4 (1.68) | -71.3 (1.59) | -78.0 |
| Placebo | +0.58 (8.67) | +4.96 (8.34) | Not Reported |
Data compiled from multiple sources referencing the Phase I trial results.[2]
Table 2: Mean Percentage Change from Baseline in CSF sAPPα Levels after 14 Days of this compound Administration in Healthy Volunteers
| Dose of this compound | Mean % Change in CSF sAPPα |
| 35 mg | +60 |
| 70 mg | +80 |
Data compiled from multiple sources referencing the Phase I trial results.[2]
Experimental Protocols
While the specific, detailed protocols from the this compound clinical trials are not publicly available, the following represents a standard, best-practice methodology for CSF collection, processing, and analysis in Alzheimer's disease research, consistent with the information available for these trials.
CSF Collection
-
Patient Preparation: Subjects typically undergo an overnight fast before the procedure.
-
Lumbar Puncture: CSF is collected in the morning via lumbar puncture at the L3-L5 interspace using an atraumatic needle.
-
Collection Tubes: Polypropylene tubes are used for collection to minimize the risk of Aβ peptide adhesion to the tube walls.[7][8][9] The first 1-2 mL of CSF are often discarded to avoid contamination.[9]
-
Sample Volume: A sufficient volume of CSF (typically 10-15 mL) is collected for all planned biomarker analyses.
CSF Processing
-
Centrifugation: Within a short time after collection (e.g., within 1-2 hours), the CSF is centrifuged at a moderate speed (e.g., 2000 x g for 10 minutes) at room temperature to pellet any cellular debris.[7]
-
Aliquoting: The clear supernatant is then carefully pipetted into pre-labeled polypropylene cryovials in smaller aliquots (e.g., 0.5-1 mL). This is done to avoid repeated freeze-thaw cycles of the entire sample.[5][7]
-
Storage: The aliquots are stored at -80°C until analysis.[7]
Biomarker Analysis
The concentrations of Aβ40, Aβ42, sAPPα, and sAPPβ in the CSF samples were quantified using immunoassays. The MesoScale Discovery (MSD) platform, a multiplex electrochemiluminescence-based immunoassay system, was utilized for the analysis of sAPPα and sAPPβ.[10] This platform is also capable of measuring Aβ peptides with high sensitivity and specificity.[1][11]
A generalized immunoassay protocol for Aβ and sAPP species on the MSD platform involves the following steps:
-
Plate Preparation: Multi-well plates are pre-coated with capture antibodies specific for each analyte (e.g., an antibody that binds to the C-terminus of sAPPβ or the mid-domain of Aβ).
-
Sample Incubation: CSF samples, along with a standard curve of known analyte concentrations and quality control samples, are added to the wells and incubated. During this time, the target analytes in the samples bind to the capture antibodies.
-
Washing: The plates are washed to remove any unbound material.
-
Detection Antibody Incubation: A detection antibody, specific for a different epitope on the target analyte and labeled with an electrochemiluminescent tag (SULFO-TAG™), is added to the wells and incubated.
-
Washing: Another wash step is performed to remove any unbound detection antibody.
-
Reading: A read buffer is added to the wells, and the plate is placed in an MSD instrument. An electrical stimulus causes the SULFO-TAG™ to emit light, and the intensity of the emitted light is proportional to the amount of analyte in the sample.
-
Data Analysis: The concentrations of the analytes in the samples are determined by interpolating their signals on the standard curve.
Conclusion
This compound demonstrated robust and dose-dependent effects on CSF biomarkers of APP processing, consistent with its mechanism as a potent BACE1 inhibitor. The significant reductions in CSF Aβ40 and Aβ42, along with the corresponding decrease in sAPPβ and increase in sAPPα, provided clear evidence of target engagement in the central nervous system. Despite these promising pharmacodynamic effects, the clinical development of this compound was halted due to safety concerns related to liver toxicity. The data generated from the this compound program, however, remain valuable for the broader understanding of BACE1 inhibition as a therapeutic strategy for Alzheimer's disease and for the design of future clinical trials targeting the amyloid pathway.
References
- 1. mesoscale.com [mesoscale.com]
- 2. researchgate.net [researchgate.net]
- 3. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Handling and transportation of CSF samples | Fujirebio [fujirebio.com]
- 6. researchgate.net [researchgate.net]
- 7. CSF Collection Protocol | McGovern Medical School [med.uth.edu]
- 8. iclabs.ca [iclabs.ca]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. mesoscale.com [mesoscale.com]
Navigating the Blood-Brain Barrier: An In-depth Technical Guide on the Permeability of LY2886721
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2886721 is a potent, orally active, and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] As the primary enzyme responsible for the initial cleavage of the amyloid precursor protein (APP) that leads to the production of amyloid-beta (Aβ) peptides, BACE1 is a key therapeutic target in the development of disease-modifying therapies for Alzheimer's disease.[3][4][5] A critical challenge in the development of BACE1 inhibitors is the necessity for sufficient penetration of the blood-brain barrier (BBB) to engage the target enzyme within the central nervous system (CNS).[3][5] This technical guide provides a comprehensive overview of the BBB permeability of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. The development of this compound was discontinued in Phase 2 clinical trials due to observations of abnormal liver enzyme elevations.[6][7]
Quantitative Data on CNS Penetration and Pharmacodynamics
This compound demonstrated the ability to cross the blood-brain barrier and elicit robust pharmacodynamic responses in the CNS across multiple species, including mice, dogs, and humans.[8][9] This was evidenced by significant reductions in Aβ levels in both brain tissue and cerebrospinal fluid (CSF) following oral administration.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay | IC50 / EC50 (nM) | Source |
| Recombinant Human BACE1 | FRET Assay | 20.3 | [1][2] |
| Human BACE2 | FRET Assay | 10.2 | [1][2] |
| Aβ1–40 Inhibition (HEK293Swe cells) | Cellular Assay | 18.5 | [1][8] |
| Aβ1–42 Inhibition (HEK293Swe cells) | Cellular Assay | 19.7 | [1][8] |
| Aβ1–40 Inhibition (PDAPP neuronal cultures) | Cellular Assay | ~10 | [1] |
| Aβ1–42 Inhibition (PDAPP neuronal cultures) | Cellular Assay | ~10 | [1] |
| Cathepsin D, Pepsin, Renin | Protease Assays | >100,000 | [2][8] |
Table 2: In Vivo CNS Pharmacodynamic Effects of this compound in PDAPP Mice
| Dose (mg/kg, oral) | Time Post-Dose (hours) | Brain Aβ Reduction (%) | Brain C99 Reduction | Brain sAPPβ Reduction | Source |
| 3-30 | 3 | 20-65 | Dose-dependent | Dose-dependent | [2][6] |
| 3 | 3 | Not statistically significant | - | Significant | [8][10] |
| 10 | 3 | Significant | Significant | Significant | [8][10] |
| 30 | 3 | Significant | Significant | Significant | [8][10] |
Table 3: In Vivo CNS Pharmacodynamic Effects of this compound in Beagle Dogs
| Dose (mg/kg, oral) | Time Post-Dose (hours) | CSF Aβ Reduction (%) | Plasma Aβ Reduction (%) | Source |
| 0.5 | 9 | ~50 | - | [2] |
| 1.5 | 9 (peak effect) | ~80 | ~80 (nadir) | [8] |
Table 4: Clinical CNS Pharmacodynamic Effects of this compound in Healthy Human Subjects
| Dose (mg, daily for 14 days) | CSF Aβ40 Reduction (%) | CSF Aβ42 Reduction (%) | CSF sAPPβ Reduction (%) | CSF sAPPα Increase (%) | Source |
| 35 | 53.2 | - | 59.0 | 60 | [11] |
| 70 | 71 | 72 | 78 | 80 | [6][11] |
A key finding from the clinical studies was that CSF concentrations of this compound approximated free plasma concentrations, suggesting efficient penetration of the CNS.[8][10]
Experimental Protocols
In Vitro Enzyme and Cellular Assays
BACE1 and BACE2 Inhibition Assay: The inhibitory activity of this compound against recombinant human BACE1 and BACE2 was determined using a synthetic FRET substrate. The IC50 values were calculated from the concentration-response curves.[10]
Cellular Aβ Reduction Assay:
-
HEK293Swe Cells: Human embryonic kidney cells stably expressing human APP with the Swedish mutation were exposed to varying concentrations of this compound overnight. The levels of Aβ1–40 and Aβ1–42 secreted into the conditioned medium were measured to determine the EC50 values.[8][10]
-
Primary PDAPP Neuronal Cultures: Cortical neuronal cultures from embryonic PDAPP mice were treated with increasing concentrations of this compound. The concentration-dependent reduction in Aβ production was measured to assess cellular potency.[1]
In Vivo Animal Studies
PDAPP Mice Pharmacodynamics: PDAPP transgenic mice were orally administered with this compound at doses of 3, 10, and 30 mg/kg. At 3 hours post-dose, brain tissue was collected to measure the levels of Aβ, C99, and sAPPβ to evaluate the extent of BACE1 inhibition in the brain.[8][10]
Beagle Dog Pharmacokinetics and Pharmacodynamics: Cannulated beagle dogs received a single oral dose of this compound. Serial plasma and CSF samples were collected over time to measure drug concentrations and levels of Aβ peptides. This model allowed for the direct assessment of CNS penetration and target engagement.[8]
Human Clinical Trials
Single and Multiple Ascending Dose Studies in Healthy Volunteers: Phase 1 studies were conducted in healthy subjects to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. Participants received single or multiple daily oral doses. Serial plasma and CSF samples (via an indwelling lumbar catheter) were collected to measure drug concentrations and biomarkers of BACE1 activity, including Aβ40, Aβ42, sAPPβ, and sAPPα.[6][8][10]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Amyloidogenic and Non-Amyloidogenic Processing of APP and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | ALZFORUM [alzforum.org]
- 7. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. researchgate.net [researchgate.net]
LY2886721: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2886721 is a potent, orally active, and selective small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] Developed by Eli Lilly & Co., it was the first BACE1 inhibitor to advance to Phase 2 clinical trials for the treatment of Alzheimer's disease (AD).[2] The therapeutic rationale for inhibiting BACE1 lies in its critical role in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides, a primary component of the amyloid plaques found in the brains of individuals with AD.[3][4] By inhibiting BACE1, this compound was designed to reduce the formation of Aβ and potentially slow the progression of AD.[5] Although its clinical development was halted due to findings of abnormal liver biochemistry, the extensive preclinical and clinical data gathered for this compound provide valuable insights into the pharmacokinetics (PK) and pharmacodynamics (PD) of BACE1 inhibition.[2][6]
Mechanism of Action: BACE1 Inhibition
This compound functions as an active site inhibitor of BACE1, an aspartyl protease that initiates the amyloidogenic pathway of APP processing.[4] By binding to the active site of BACE1, this compound prevents the cleavage of APP at the β-secretase site. This inhibition leads to a reduction in the production of the C99 fragment and soluble APPβ (sAPPβ), which are direct downstream products of BACE1 activity.[3] Consequently, the generation of various Aβ isoforms, including Aβ1-40 and Aβ1-42, is decreased.[3] An increase in the levels of soluble APPα (sAPPα) is also observed, as the inhibition of the amyloidogenic pathway shunts APP processing towards the non-amyloidogenic pathway mediated by α-secretase.[7][8]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical species and in humans, demonstrating its oral bioavailability and ability to cross the blood-brain barrier.[1][5]
Preclinical Pharmacokinetics
In mice, this compound exhibited a short half-life.[2] In contrast, beagles showed a longer half-life.[2] The compound demonstrated good brain penetrance in animal models.[2]
| Parameter | Species | Value | Reference |
| Half-life | Mice | Short | [2] |
| Half-life | Beagle Dogs | Longer than in mice | [2] |
Clinical Pharmacokinetics
Phase 1 studies in healthy volunteers provided detailed pharmacokinetic data for this compound.[9] The compound was orally administered in single and multiple ascending doses.[2][9]
| Parameter | Human Subjects | Value | Reference |
| Half-life (t1/2) | Healthy Volunteers | ~12 hours | [9] |
| Apparent Oral Clearance | Healthy Volunteers | 34.8 L/h | [5] |
| Apparent Volume of Distribution | Healthy Volunteers | 863 L | [5] |
Pharmacodynamics
The pharmacodynamic effects of this compound were assessed by measuring biomarkers of BACE1 inhibition in both preclinical models and human subjects.
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of BACE1 in enzymatic and cellular assays.[1][5] It showed selectivity against other aspartyl proteases like cathepsin D, pepsin, and renin, but was not selective against BACE2.[1][10]
| Assay | System | IC50 / EC50 | Reference |
| BACE1 Inhibition (IC50) | Recombinant human BACE1 | 20.3 nM | [1][5] |
| BACE2 Inhibition (IC50) | Recombinant human BACE2 | 10.2 nM | [1][5] |
| Cathepsin D, Pepsin, Renin Inhibition (IC50) | - | >100,000 nM | [5][10] |
| Aβ1-40 Inhibition (EC50) | HEK293Swe cells | 18.5 nM | [1] |
| Aβ1-42 Inhibition (EC50) | HEK293Swe cells | 19.7 nM | [1] |
| Aβ1-40 and Aβ1-42 Inhibition (EC50) | PDAPP neuronal cultures | ~10 nM | [1] |
Preclinical In Vivo Pharmacodynamics
Oral administration of this compound in preclinical models resulted in a dose-dependent reduction of central and peripheral Aβ levels.
| Species | Dose | Effect | Duration | Reference |
| PDAPP Mice | 3-30 mg/kg (oral) | 20-65% reduction in brain Aβ | Up to 9 hours | [2][5] |
| PDAPP Mice | 3-30 mg/kg (oral) | Significant reduction in brain C99 and sAPPβ | - | [3] |
| Beagle Dogs | 0.5 mg/kg (oral) | 50% reduction in CSF Aβ | 9 hours | [2] |
| Beagle Dogs | 1.5 mg/kg (oral) | Up to 80% reduction in CSF Aβ1-x at nadir | Approaching baseline at 48 hours | [3] |
Clinical Pharmacodynamics
In Phase 1 clinical trials, this compound demonstrated robust, dose-dependent reductions in plasma and cerebrospinal fluid (CSF) Aβ levels in healthy volunteers.[9]
Plasma Aβ Reduction (14-day dosing) [9]
| Dose | 24-hour Time-Averaged Change from Baseline in Plasma Aβ1-40 |
| Placebo | -3.18% |
| 5 mg | -51.8% |
| 15 mg | -63.6% |
| 35 mg | -76.9% |
| 70 mg | -82.9% |
CSF Biomarker Changes (14-day dosing) [9][11]
| Dose | % Change in CSF Aβ1-40 | % Change in CSF Aβ1-42 | % Change in CSF sAPPβ | % Change in CSF sAPPα |
| Placebo | -2.1% to -12.5% | - | - | - |
| 5 mg | -30.8% | - | - | - |
| 15 mg | -57.8% | - | - | - |
| 35 mg | - | - | - | - |
| 70 mg | -74.4% | -71.1% | -77.2% | +58.9% |
Experimental Protocols
In Vitro BACE1 Inhibition Assay
To determine the in vitro potency of this compound, a fluorescence resonance energy transfer (FRET) assay using recombinant human BACE1 and a synthetic peptide substrate was employed.[10][12] The assay measures the cleavage of the substrate by BACE1, which results in a change in fluorescence. The inhibitory activity of this compound was assessed by incubating the enzyme and substrate with varying concentrations of the compound. The concentration of this compound that resulted in 50% inhibition of BACE1 activity was determined as the IC50 value.[10]
Cellular Aβ Reduction Assay
The cellular activity of this compound was evaluated in human embryonic kidney (HEK293) cells stably expressing human APP with the Swedish mutation (HEK293Swe) and in primary cortical neurons from PDAPP transgenic mouse embryos.[3][12] Cells were treated with increasing concentrations of this compound for an overnight period.[1] The conditioned media was then collected, and the levels of secreted Aβ1-40 and Aβ1-42 were quantified using immunoassays.[9] The concentration of this compound that caused a 50% reduction in Aβ levels was determined as the EC50 value.[1]
Human Clinical Trial Protocol for Pharmacodynamic Assessment
Phase 1 multiple ascending dose studies were conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[9] Participants received daily oral doses of this compound or a placebo for 14 days.[9] Cerebrospinal fluid was collected via lumbar puncture at baseline and 24 hours after the final dose.[9] Plasma samples were also collected at various time points.[9] The concentrations of this compound in plasma and CSF were measured using liquid chromatography-mass spectrometry (LC-MS/MS).[9] Levels of Aβ1-40, Aβ1-42, sAPPα, and sAPPβ in CSF and plasma were quantified by immunoassay to determine the pharmacodynamic response to BACE1 inhibition.[9]
Conclusion
This compound demonstrated potent and selective BACE1 inhibition with a clear pharmacokinetic/pharmacodynamic relationship in both preclinical models and human subjects. The compound effectively crossed the blood-brain barrier and produced robust, dose-dependent reductions in central and peripheral biomarkers of amyloid processing. Despite the discontinuation of its clinical development due to off-target liver toxicity, the comprehensive dataset for this compound has significantly contributed to the understanding of BACE1 inhibition as a therapeutic strategy for Alzheimer's disease and serves as a valuable reference for the development of future BACE1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. pmlive.com [pmlive.com]
- 7. researchgate.net [researchgate.net]
- 8. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. jneurosci.org [jneurosci.org]
- 11. researchgate.net [researchgate.net]
- 12. jneurosci.org [jneurosci.org]
The BACE1 Inhibitor LY2886721: A Technical Analysis of its Impact on sAPPα and sAPPβ Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, LY2886721, and its specific effects on the levels of soluble amyloid precursor protein α (sAPPα) and β (sAPPβ). This compound was a potent, orally active small molecule developed for the treatment of Alzheimer's disease (AD) that reached Phase 2 clinical trials.[1][2] Its development was ultimately halted due to liver abnormalities unrelated to its mechanism of action.[1][3] Nevertheless, the preclinical and early clinical data for this compound offer valuable insights into the pharmacodynamic effects of BACE1 inhibition on amyloid precursor protein (APP) processing.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of BACE1, a key aspartyl protease in the amyloidogenic pathway of APP metabolism.[4][5] In this pathway, BACE1 cleaves APP to produce sAPPβ and the C-terminal fragment C99.[5] Subsequent cleavage of C99 by γ-secretase generates the amyloid-β (Aβ) peptides implicated in AD pathology.[5] By inhibiting BACE1, this compound effectively blocks the initial step of the amyloidogenic cascade.[1] This inhibition leads to a redirection of APP processing towards the non-amyloidogenic pathway, where APP is cleaved by α-secretase.[6] This alternative pathway generates the neuroprotective fragment sAPPα and precludes the formation of Aβ.[5][6] Consequently, the pharmacological effects of this compound are characterized by a decrease in the products of the amyloidogenic pathway (sAPPβ and Aβ) and an increase in the product of the non-amyloidogenic pathway (sAPPα).[1][6]
Quantitative Impact on sAPPα and sAPPβ Levels
The administration of this compound has been shown to produce robust and dose-dependent changes in sAPPα and sAPPβ levels in both preclinical models and human subjects. The following tables summarize the key quantitative findings from in vitro, in vivo, and clinical studies.
In Vitro Potency
| Assay System | Target | IC50 / EC50 | Reference |
| Recombinant hBACE1 | BACE1 | 20.3 nM | [7] |
| HEK293Swe cells | Aβ1–40 | 18.5 nM | [8] |
| HEK293Swe cells | Aβ1–42 | 19.7 nM | [8] |
| PDAPP neuronal culture | Aβ1–40 | ~10 nM | [4] |
| PDAPP neuronal culture | Aβ1–42 | ~10 nM | [4] |
Preclinical In Vivo Studies in PDAPP Mice
| Dose (oral) | Brain sAPPβ Reduction | Brain C99 Reduction | Brain Aβ Reduction | Time Point | Reference |
| 3 mg/kg | Significant | Not significant | ~20% | 3 hours post-dose | [8] |
| 10 mg/kg | Significant | Significant | - | 3 hours post-dose | [8] |
| 30 mg/kg | Significant | Significant | ~65% | 3 hours post-dose | [8] |
Phase 1 Clinical Trials in Healthy Human Subjects (Multiple Ascending Dose, 14 days)
| Daily Dose | Mean CSF sAPPβ Change from Baseline | Mean CSF sAPPα Change from Baseline | Mean CSF Aβ1-40 Change from Baseline | Mean CSF Aβ1-42 Change from Baseline | Reference |
| 5 mg | - | - | -17.7% | -20.1% | [9] |
| 15 mg | - | - | -29.1% | -30.0% | [9] |
| 35 mg | ~ -59.0% | ~ +60% | -57.6% | -53.2% | [9] |
| 70 mg | ~ -77% | ~ +80% | -74.4% | -71.3% | [9][10] |
Experimental Methodologies
Measurement of sAPPα and sAPPβ in Human Cerebrospinal Fluid (CSF)
The quantification of sAPPα and sAPPβ in clinical trials of this compound was primarily conducted using sandwich enzyme-linked immunosorbent assays (ELISAs).[8]
sAPPβ Assay Protocol:
-
Capture Antibody: An anti-APP antibody (e.g., 8E5) is coated onto the wells of a microplate to capture the sAPPβ analyte from the CSF sample.[8]
-
Sample Incubation: Diluted CSF samples are added to the wells and incubated to allow the sAPPβ to bind to the capture antibody.
-
Detection Antibody: A neo-epitope-specific antibody (e.g., GN2114 rabbit polyclonal) that recognizes the C-terminus of sAPPβ created by BACE1 cleavage is added.[8]
-
Secondary Antibody: An anti-rabbit-HRP conjugate is then added for colorimetric detection.[8]
-
Substrate Addition and Reading: A substrate solution is added, and the resulting color change is measured using a plate reader. The concentration of sAPPβ is determined by comparison to a standard curve.
sAPPα Assay Protocol:
While the specific antibody for sAPPα used in the this compound trials is not detailed in the provided search results, a similar ELISA principle would be applied, utilizing a capture antibody for APP and a detection antibody specific to the C-terminus of sAPPα generated by α-secretase cleavage.
In Vivo Studies in PDAPP Mice
Animal Model: PDAPP transgenic mice, which overexpress a mutant form of human APP and develop age-dependent Aβ plaques, were utilized.[4][8]
Drug Administration: this compound was administered orally in a vehicle solution.[8]
Tissue Processing and Analysis:
-
At specified time points after dosing, mice were euthanized, and brain tissue (cortex and hippocampus) was collected.[8]
-
Brain homogenates were prepared, and protein concentrations were determined.[8]
-
sAPPβ levels in the brain homogenates were measured using a sandwich ELISA, as described above.[8]
-
Parenchymal C99 and sAPPβ levels were normalized to total protein levels and expressed as nanograms per milligram of protein.[8]
Visualizing the Impact of this compound
The following diagrams illustrate the signaling pathways and experimental workflows relevant to the study of this compound.
Caption: APP Processing Pathways and the Action of this compound.
Caption: Workflow for Preclinical and Clinical sAPP Level Assessment.
Conclusion
The data from the development of this compound clearly demonstrate that BACE1 inhibition effectively modulates APP processing, resulting in a significant reduction of sAPPβ and a corresponding increase in sAPPα in the central nervous system. These findings provided strong proof of principle for BACE1 as a therapeutic target for lowering brain amyloid levels in Alzheimer's disease. While the clinical development of this compound was discontinued for reasons unrelated to its primary mechanism, the detailed pharmacodynamic data generated remain a valuable resource for researchers in the field of neurodegenerative disease, informing the continued development of BACE1 inhibitors and our understanding of APP metabolism.
References
- 1. alzforum.org [alzforum.org]
- 2. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to LY2886721: A BACE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2886721 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2] By inhibiting BACE1, this compound reduces the production of amyloid-beta (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound.
Chemical Structure and Identifiers
This compound is a complex heterocyclic molecule. Its structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | N-(3-((4aS,7aS)-2-Amino-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][3][4]thiazin-7a-yl)-4-fluorophenyl)-5-fluoropicolinamide |
| SMILES String | FC1=CN=C(C=C1)C(NC2=CC=C(C([C@@]34--INVALID-LINK--(CSC(N)=N4)COC3)=C2)F)=O |
| InChI Key | NIDRNVHMMDAAIK-YPMLDQLKSA-N |
| Molecular Formula | C₁₈H₁₆F₂N₄O₂S |
| Molecular Weight | 390.41 g/mol |
| CAS Number | 1262036-50-9 |
Physicochemical Properties
| Property | Value | Source |
| logP | 2.45 | Chemaxon |
| pKa (Strongest Acidic) | 11.55 | Chemaxon |
| pKa (Strongest Basic) | 7.48 | Chemaxon |
| Polar Surface Area | 89.6 Ų | Chemaxon |
| Solubility in DMSO | ≥ 16.67 mg/mL | [4] |
| Solubility in Water | Insoluble (< 0.1 mg/mL) | [1][3][4] |
| Solubility in Ethanol | Insoluble | [3] |
Biological Properties and In Vitro Activity
This compound is a potent inhibitor of BACE1 and its homolog BACE2. Its efficacy has been demonstrated in various in vitro assays, as detailed in the following tables.
Enzymatic Inhibition
| Target | Assay Type | IC₅₀ (nM) |
| Human BACE1 | FRET Assay | 20.3 |
| Human BACE2 | FRET Assay | 10.2 |
Cellular Activity
| Cell Line | Assay | Endpoint | EC₅₀ (nM) |
| HEK293swe | ELISA | Aβ₁₋₄₀ Reduction | 18.5[1] |
| HEK293swe | ELISA | Aβ₁₋₄₂ Reduction | 19.7[1] |
| PDAPP Neuronal Cultures | ELISA | Aβ₁₋₄₀ Reduction | ~10 |
| PDAPP Neuronal Cultures | ELISA | Aβ₁₋₄₂ Reduction | ~10 |
In Vivo Pharmacodynamics
The in vivo efficacy of this compound in reducing Aβ levels has been demonstrated in animal models.
| Animal Model | Dosage (Oral) | Time Point | Tissue | Analyte | % Reduction (vs. Vehicle) |
| PDAPP Mice | 3 mg/kg | 3 hours | Brain | Aβ | ~20%[3] |
| PDAPP Mice | 30 mg/kg | 3 hours | Brain | Aβ | ~65%[3] |
| Beagle Dogs | 0.5 mg/kg | 9 hours | CSF | Aβ | ~50%[3] |
Signaling Pathway
This compound targets the initial step of the amyloidogenic pathway of Amyloid Precursor Protein (APP) processing.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency of this compound against recombinant human BACE1.[5]
Protocol Steps:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to achieve a range of test concentrations.
-
Dilute recombinant human BACE1 enzyme and the FRET peptide substrate in assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Add the diluted BACE1 enzyme to all wells except the negative control.
-
-
Pre-incubation:
-
Pre-incubate the plate to allow for the binding of this compound to the BACE1 enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time (kinetic assay) or at a fixed time point (endpoint assay) using a microplate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the fluorescence data.
-
Plot the percent inhibition versus the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Aβ Reduction Assay (ELISA)
This protocol details the measurement of Aβ levels in the supernatant of cultured cells (e.g., HEK293swe) treated with this compound using an enzyme-linked immunosorbent assay (ELISA).[6]
Protocol Steps:
-
Cell Culture:
-
Culture HEK293 cells stably expressing human APP with the Swedish mutation (HEK293swe) in appropriate growth medium.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the growth medium with the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., overnight) to allow for APP processing and Aβ secretion into the medium.[4]
-
-
Supernatant Collection:
-
Carefully collect the cell culture supernatant from each well.
-
-
Aβ ELISA:
-
Quantify the levels of Aβ₁₋₄₀ and Aβ₁₋₄₂ in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for Aβ quantification.
-
Calculate the concentration of Aβ in each sample.
-
Plot the percent reduction in Aβ levels versus the concentration of this compound and fit the data to a dose-response curve to determine the EC₅₀ value.
-
In Vivo Study in PDAPP Mice
This protocol outlines a typical in vivo study to evaluate the pharmacodynamic effects of orally administered this compound in a transgenic mouse model of Alzheimer's disease (PDAPP mice).[4]
Protocol Steps:
-
Animal Preparation:
-
Use a cohort of PDAPP transgenic mice, which overexpress a mutant form of human APP.
-
Acclimate the animals to the housing conditions.
-
-
Dosing:
-
Prepare a formulation of this compound suitable for oral gavage.
-
Administer a single dose of this compound or vehicle control to the mice.
-
-
Time Course:
-
At a predetermined time point after dosing (e.g., 3 hours), proceed with sample collection.[3]
-
-
Euthanasia and Tissue Collection:
-
Euthanize the mice according to approved animal care and use protocols.
-
Collect blood for plasma and dissect the brain.
-
-
Sample Processing:
-
Process the plasma samples.
-
Homogenize the brain tissue to prepare lysates for analysis.
-
-
Analysis:
-
Measure the levels of Aβ in the brain homogenates and plasma using ELISA.
-
Analyze the levels of the C-terminal fragment of APP (C99), a direct product of BACE1 cleavage, in the brain homogenates, often by Western blotting.[5]
-
Conclusion
This compound is a well-characterized BACE1 inhibitor that has been instrumental in understanding the role of BACE1 in Alzheimer's disease pathology. The data and protocols presented in this guide provide a valuable resource for researchers in the field of neurodegenerative disease and drug discovery. While the clinical development of this compound was discontinued, the knowledge gained from its study continues to inform the development of new therapeutic strategies targeting the amyloid cascade.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Rise and Fall of LY2886721: A BACE1 Inhibitor for Alzheimer's Disease
An In-depth Technical Guide on the Discovery and Development of LY2886721
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a potent, orally bioavailable small molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), was a promising therapeutic candidate for Alzheimer's disease (AD) developed by Eli Lilly & Co.[1][2] By targeting BACE1, the key enzyme that initiates the production of amyloid-beta (Aβ) peptides, this compound was designed to halt the amyloid cascade, a central hypothesis in the pathogenesis of AD.[1][3] Preclinical studies demonstrated robust Aβ-lowering effects in cellular and animal models, and early clinical trials in humans showed significant reductions in plasma and cerebrospinal fluid (CSF) Aβ levels.[3][4] Despite these promising pharmacodynamic effects and a generally well-tolerated profile in Phase 1 studies, the development of this compound was abruptly terminated during Phase 2 trials due to findings of abnormal liver biochemistry in some participants.[1][5][6][7] This technical guide provides a comprehensive overview of the discovery, preclinical development, clinical evaluation, and eventual discontinuation of this compound, offering valuable insights for the future development of disease-modifying therapies for Alzheimer's disease.
Introduction: The BACE1 Hypothesis and the Emergence of this compound
The amyloid hypothesis posits that the accumulation of Aβ peptides in the brain is a primary event in the pathophysiology of Alzheimer's disease. BACE1 is the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP).[3][8] Therefore, inhibiting BACE1 has been a major focus of drug discovery efforts to develop a disease-modifying therapy for AD.[3][8]
Eli Lilly was at the forefront of developing BACE1 inhibitors. Their first-generation compound, LY2811376, showed promising Aβ reduction in early human trials but was discontinued due to off-target retinal toxicity observed in preclinical toxicology studies.[1][9][10] This led to the development of a second-generation inhibitor, this compound, which was designed to have improved potency and selectivity, and lack the retinal toxicity of its predecessor.[4][10] this compound was the first BACE1 inhibitor to advance to Phase 2 clinical trials.[1][9]
Preclinical Development
In Vitro Characterization
This compound demonstrated potent and selective inhibition of BACE1 in various in vitro assays. It was shown to be a BACE1 active site inhibitor.[3][4]
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50/EC50 (nM) | Notes |
| Recombinant human BACE1 | 20.3[2][4][11] | - |
| Recombinant human BACE2 | 10.2[2][4][11] | Lacked selectivity against BACE2. |
| Aβ Inhibition in HEK293Swe cells | 18.7[2] | - |
| Aβ Inhibition in PDAPP neuronal culture | 10.7[2] | - |
| Cathepsin D, Pepsin, Renin | >100,000[2][4][8] | High selectivity against other key aspartyl proteases. |
In Vivo Preclinical Studies
Oral administration of this compound in preclinical animal models resulted in a dose-dependent reduction of Aβ levels in the brain and CSF.[2]
Table 2: In Vivo Pharmacodynamic Effects of this compound in Animal Models
| Animal Model | Dose | Effect | Duration |
| PDAPP Mice | 3-30 mg/kg | 20-65% reduction in brain Aβ[1][2] | Up to 9 hours[1][2] |
| Beagle Dogs | 0.5 mg/kg | ~50% reduction in CSF Aβ[2] | 9 hours[12] |
| Beagle Dogs | 1 mg/kg | Sustained reduction in plasma Aβ[2] | 24 hours[12] |
These studies confirmed that this compound was brain-penetrant and could effectively engage its target in vivo to produce the desired biological effect.[2]
Clinical Development
This compound progressed through a series of Phase 1 clinical trials before entering a Phase 2 study.
Phase 1 Clinical Trials
A total of six Phase 1 studies were completed, involving 150 healthy volunteers and individuals with Alzheimer's disease.[1][9] These studies evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of this compound, ranging from 1 to 70 mg.[1]
The key findings from the Phase 1 trials were:
-
Safety and Tolerability: this compound was generally safe and well-tolerated in doses up to 70 mg administered for 14 days.[13]
-
Pharmacokinetics: The half-life of this compound was approximately 12 hours.[10][13]
-
Pharmacodynamics: Dose-dependent and robust reductions in Aβ levels were observed in both plasma and CSF.[3][13]
Table 3: Pharmacodynamic Effects of this compound in Healthy Volunteers (14-Day Dosing)
| Dose | Plasma Aβ1-40 Reduction (TACFB*) | CSF Aβ1-40 Reduction | CSF Aβ1-42 Reduction | CSF sAPPβ Reduction | CSF sAPPα Increase |
| 5 mg | -51.8%[13] | -30.8%[13] | - | - | - |
| 15 mg | -63.6%[13] | - | - | - | - |
| 35 mg | -76.9%[13] | -57.8%[13] | - | - | - |
| 70 mg | -82.9%[13] | -74.4%[13] | -71.1%[13] | -77.2%[13] | +58.9%[13] |
*Time-Averaged Change From Baseline
The significant reduction in CSF sAPPβ and the corresponding increase in sAPPα provided strong evidence of target engagement and the intended mechanism of action.[1][13]
Phase 2 Clinical Trial and Discontinuation
In March 2012, Eli Lilly initiated an international Phase 2 study (NCT01561430) to evaluate the efficacy and safety of 15 mg and 35 mg doses of this compound in 128 patients with mild cognitive impairment (MCI) due to AD or mild AD with confirmed brain amyloid deposition.[1][9]
However, in June 2013, the company announced the voluntary termination of the Phase 2 trial.[1][7] The decision was based on the detection of abnormal liver biochemical tests in four of the study participants.[1][9] While the company stated that the liver abnormalities were not believed to be related to the BACE1 mechanism of action, this safety concern led to the discontinuation of the entire this compound clinical development program.[5][6]
Experimental Protocols
In Vitro BACE1 Inhibition Assay
The in vitro potency of this compound against recombinant human BACE1 was determined using a synthetic FRET (Förster Resonance Energy Transfer) peptide substrate. The assay measures the cleavage of the substrate by BACE1, and the inhibitory effect of the compound is quantified by determining the concentration required to inhibit 50% of the enzyme's activity (IC50).[14]
Cellular Aβ Reduction Assay
Human Embryonic Kidney (HEK293) cells stably expressing a Swedish mutation of APP (HEK293Swe) were used to assess the cellular activity of this compound.[2][8] These cells were exposed to increasing concentrations of the compound overnight. The levels of Aβ1-40 and Aβ1-42 secreted into the cell culture medium were then measured using immunoassays to determine the compound's EC50 for Aβ reduction.[2][8]
In Vivo Microdialysis in PDAPP Mice
To assess the in vivo effects of this compound on brain Aβ levels, oral doses were administered to PDAPP transgenic mice, a model of Alzheimer's disease. Brain levels of Aβ, C99 (a direct product of BACE1 cleavage), and sAPPβ were measured at various time points post-dosing using immunoassays.[2]
Clinical Pharmacodynamic Assessments
In the Phase 1 human studies, plasma and CSF samples were collected from participants at baseline and at multiple time points after single or multiple doses of this compound. The concentrations of Aβ1-40, Aβ1-42, sAPPα, and sAPPβ were measured using validated immunoassays. CSF was obtained via lumbar puncture.[13]
Visualizations
Signaling Pathway: APP Processing and the Role of BACE1
Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of this compound.
Experimental Workflow: Clinical Trial Protocol
Caption: Workflow of the clinical development program for this compound.
Conclusion
The development of this compound represents a significant chapter in the pursuit of a BACE1 inhibitor for Alzheimer's disease. The compound demonstrated compelling preclinical efficacy and robust target engagement in early human trials, providing crucial validation for the BACE1 therapeutic hypothesis. However, the unforeseen liver safety signals that led to its discontinuation underscore the challenges of developing drugs for chronic neurodegenerative diseases, where long-term safety is paramount. The story of this compound serves as a critical case study for drug developers, highlighting the importance of thorough toxicological assessments and the potential for off-target effects to derail even the most promising of therapeutic candidates. The data and lessons learned from the this compound program continue to inform the ongoing development of safer and more effective BACE1 inhibitors and other disease-modifying therapies for Alzheimer's disease.
References
- 1. alzforum.org [alzforum.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. pmlive.com [pmlive.com]
- 7. Lilly Voluntarily Terminates Phase II Study for this compound, a Beta Secretase Inhibitor, Being Investigated as a Treatment for Alzheimer's Disease [prnewswire.com]
- 8. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. neurology.org [neurology.org]
- 14. jneurosci.org [jneurosci.org]
The Role of LY2886721 in the Amyloid Cascade Hypothesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY2886721 is a potent, orally active, and selective small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] Developed by Eli Lilly and Company, this compound was investigated for its potential to modify the course of Alzheimer's disease by targeting the initial step of the amyloid cascade.[3][4][5] The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is the primary event initiating the pathological cascade that leads to Alzheimer's disease.[6][7][8][9] As a BACE1 inhibitor, this compound was designed to reduce the production of Aβ, thereby preventing the formation of amyloid plaques, a hallmark of the disease.[3][10]
Preclinical and early clinical studies demonstrated that this compound could robustly lower Aβ levels in both plasma and cerebrospinal fluid (CSF).[11][12][13] However, the development of this compound was halted during Phase II clinical trials due to observations of abnormal liver biochemistry in some participants.[3][14][15][16][17][18][19] While the liver toxicity was not believed to be related to the BACE1 mechanism of action, this adverse event led to the discontinuation of the clinical development program.[3][20][16] This guide provides an in-depth technical overview of this compound, its mechanism of action within the amyloid cascade, a summary of its quantitative data, and detailed experimental protocols relevant to its evaluation.
The Amyloid Cascade Hypothesis and the Role of BACE1
The amyloid cascade hypothesis is a central theory in Alzheimer's disease research. It proposes that the initiating pathological event is the abnormal processing of the amyloid precursor protein (APP), a transmembrane protein of uncertain function.[6][21] In the amyloidogenic pathway, APP is sequentially cleaved by two enzymes: β-secretase (BACE1) and γ-secretase.[9][22] BACE1 first cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment, C99.[22][23] The C99 fragment is then cleaved by γ-secretase, leading to the production of Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[23] Aβ peptides, particularly Aβ42, are prone to aggregation, forming oligomers, fibrils, and eventually the characteristic amyloid plaques found in the brains of Alzheimer's patients.[6][21]
BACE1 is considered the rate-limiting enzyme in the production of Aβ.[10][24][25] Therefore, inhibiting BACE1 activity is a primary therapeutic strategy to reduce Aβ levels and potentially halt the progression of Alzheimer's disease at a very early stage.[10][26]
This compound: A BACE1 Inhibitor
This compound was developed as a potent and selective inhibitor of BACE1.[1][13] By binding to the active site of the BACE1 enzyme, this compound was designed to block the initial cleavage of APP, thereby reducing the production of all downstream Aβ species.[23] This mechanism of action is intended to prevent the formation of amyloid plaques and the subsequent neurotoxic events described in the amyloid cascade hypothesis.[3]
Signaling Pathway Diagram
Caption: The Amyloidogenic and Non-Amyloidogenic Pathways of APP Processing and the inhibitory action of this compound on BACE1.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) | EC50 (nM) | Cell Line | Reference |
| Recombinant Human BACE1 | FRET Assay | 20.3 | - | - | [1][27] |
| BACE2 | - | 10.2 | - | - | [1][2][27] |
| Aβ1-40 Secretion | Cellular Assay | - | 18.5 | HEK293Swe | [1][11] |
| Aβ1-42 Secretion | Cellular Assay | - | 19.7 | HEK293Swe | [1][11] |
| Aβ1-40 Secretion | Cellular Assay | - | ~10 | PDAPP Neuronal Cultures | [1] |
| Aβ1-42 Secretion | Cellular Assay | - | ~10 | PDAPP Neuronal Cultures | [1] |
| Cathepsin D, Pepsin, Renin | - | >100,000 | - | - | [2][11][27] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Dose | Route | Analyte | Tissue/Fluid | % Reduction (vs. Vehicle) | Time Point | Reference |
| PDAPP Mice | 3-30 mg/kg | Oral | Aβ | Brain | 20-65% | 3 hours | [5] |
| PDAPP Mice | 10 mg/kg | Oral | C99 | Cortex | Significant | 3 hours | [11] |
| PDAPP Mice | 30 mg/kg | Oral | C99 | Cortex | Significant | 3 hours | [11] |
| PDAPP Mice | 3, 10, 30 mg/kg | Oral | sAPPβ | Cortex | Significant | 3 hours | [11] |
| Beagle Dogs | 1.5 mg/kg | Oral | Aβ1-x | Plasma | Up to 80% | - | [11] |
| Beagle Dogs | 1.5 mg/kg | Oral | Aβ1-x | CSF | Approaching 80% | 9 hours (peak) | [11] |
Table 3: Human Clinical Trial Data for this compound
| Population | Dose | Duration | Analyte | Fluid | % Reduction (vs. Baseline/Placebo) | Reference |
| Healthy Volunteers | Not Specified | 14 days | Aβ40 | CSF | Up to 74% | [4] |
| Healthy Volunteers | Not Specified | 14 days | Aβ42 | CSF | Similar to Aβ40 | [4] |
| Healthy Volunteers | Not Specified | 14 days | sAPPβ | CSF | Similar to Aβ40 | [4] |
Experimental Protocols
Detailed experimental protocols for the evaluation of BACE1 inhibitors like this compound are crucial for understanding and replicating key findings. Below are representative methodologies based on published studies.
In Vitro BACE1 Inhibition Assay (FRET-Based)
This protocol describes a common method for determining the in vitro potency of a BACE1 inhibitor using a Förster Resonance Energy Transfer (FRET) substrate.
1. Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the BACE1 enzyme to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Aβ Secretion Assay
This protocol outlines a method to assess the effect of a BACE1 inhibitor on Aβ production in a cellular context.
1. Materials:
-
HEK293 cells stably overexpressing human APP with the Swedish mutation (HEK293Swe)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Opti-MEM or similar serum-free medium
-
Aβ40 and Aβ42 ELISA kits
-
96-well cell culture plates
2. Procedure:
-
Seed HEK293Swe cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Replace the cell culture medium with the medium containing the diluted this compound or vehicle.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Collect the conditioned medium from each well.
-
Quantify the levels of secreted Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Determine the EC50 value by plotting the percent reduction in Aβ levels against the logarithm of the inhibitor concentration.
In Vivo Pharmacodynamic Study in PDAPP Mice
This protocol describes a typical in vivo study to evaluate the effect of a BACE1 inhibitor on brain Aβ levels in a transgenic mouse model of Alzheimer's disease.
1. Materials:
-
PDAPP transgenic mice
-
This compound formulation for oral administration
-
Vehicle control
-
Brain homogenization buffer
-
Aβ ELISA kits
2. Procedure:
-
Administer a single oral dose of this compound or vehicle to the PDAPP mice.
-
At a predetermined time point after dosing (e.g., 3 hours), euthanize the mice.
-
Perfuse the animals with saline to remove blood from the brain.
-
Dissect and collect the brain tissue (e.g., cortex and hippocampus).
-
Homogenize the brain tissue in a suitable buffer containing protease inhibitors.
-
Centrifuge the homogenates to separate the soluble and insoluble fractions.
-
Measure the Aβ levels in the brain homogenates using specific ELISA kits.
-
Compare the Aβ levels in the this compound-treated group to the vehicle-treated group to determine the percent reduction.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical and clinical evaluation of a BACE1 inhibitor like this compound.
Discontinuation of this compound and Future Perspectives
The Phase II clinical trial of this compound was terminated due to findings of abnormal liver function tests in a subset of participants.[3][14] Eli Lilly stated that these adverse effects were not thought to be a consequence of the BACE1 inhibition mechanism.[3][20] This suggests that the observed hepatotoxicity may have been an off-target effect specific to the molecular structure of this compound.
Despite the discontinuation of this compound and other BACE1 inhibitors in late-stage clinical trials, the amyloid cascade hypothesis remains a prominent theory in Alzheimer's disease research.[28] The experience with this compound highlights the challenges in developing safe and effective treatments for this complex neurodegenerative disease. Future research in this area will likely focus on developing BACE1 inhibitors with improved safety profiles and exploring alternative therapeutic strategies targeting the amyloid cascade.[28] The robust Aβ-lowering effects observed with this compound provided valuable clinical data supporting the target engagement of BACE1 inhibitors in humans.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. pmlive.com [pmlive.com]
- 4. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. Fleshing out the amyloid cascade hypothesis: the molecular biology of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. World Wide [world-wide.org]
- 9. The Amyloid Cascade Hypothesis in Alzheimer’s Disease: It’s Time to Change Our Mind - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BACE1 structure and function in health and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
- 13. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. mybraintest.org [mybraintest.org]
- 19. neurologytoday.aan.com [neurologytoday.aan.com]
- 20. Lilly Voluntarily Terminates Phase II Study for this compound, a Beta Secretase Inhibitor, Being Investigated as a Treatment for Alzheimer's Disease [prnewswire.com]
- 21. Amyloid Cascade Hypothesis for the Treatment of Alzheimer’s Disease: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. profiles.wustl.edu [profiles.wustl.edu]
- 26. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jneurosci.org [jneurosci.org]
- 28. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
Methodological & Application
Preparing LY2886721 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of LY2886721, a potent and selective BACE1 inhibitor, in cell culture experiments. The information is intended to guide researchers in achieving reproducible and accurate results.
Introduction
This compound is a small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2][3] In Alzheimer's disease research, this compound is utilized to study the effects of BACE1 inhibition on Aβ production in various cell models.[3][4] This document outlines the necessary steps for its preparation and application in cell culture, including physicochemical properties, stock solution preparation, and cell treatment protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for proper handling and preparation of the compound.
| Property | Value | Source |
| Molecular Weight | 390.4 Da | [5] |
| Molecular Formula | C₁₈H₁₆F₂N₄O₂S | [5] |
| Appearance | White to off-white solid | [2] |
| Purity | >98% | [5] |
| Solubility | Soluble in DMSO (up to 60 mg/mL) | [1][6] |
| Insoluble in Water | [1][6] | |
| Insoluble in Ethanol | [1][5] | |
| Storage | Powder: -20°C for up to 3 years | [2] |
| In solvent: -80°C for up to 6 months, -20°C for up to 1 month | [2] |
In Vitro Activity
This compound has demonstrated potent inhibition of BACE1 and subsequent reduction of Aβ peptides in various cell-based assays.
| Assay Type | Cell Line/System | IC₅₀ / EC₅₀ | Target Measured | Source |
| Enzyme Inhibition | Recombinant human BACE1 | IC₅₀: 20.3 nM | BACE1 Activity | [1][5] |
| Enzyme Inhibition | Recombinant human BACE2 | IC₅₀: 10.2 nM | BACE2 Activity | [1][5] |
| Cellular Aβ Reduction | HEK293Swe cells | EC₅₀: 18.5 nM | Aβ₁₋₄₀ | [4][5] |
| Cellular Aβ Reduction | HEK293Swe cells | EC₅₀: 19.7 nM | Aβ₁₋₄₂ | [4][5] |
| Cellular Aβ Reduction | PDAPP neuronal cultures | EC₅₀: ~10 nM | Aβ₁₋₄₀ and Aβ₁₋₄₂ | [4][5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)
Protocol:
-
Calculate the required amount: Determine the desired stock concentration and volume. A common stock concentration is 10 mM or 20 mM.
-
Example for a 10 mM stock solution:
-
Molecular Weight of this compound = 390.41 g/mol
-
To make 1 mL of a 10 mM stock, weigh out 0.0039041 g (or 3.90 mg) of this compound.
-
-
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[1]
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed.[7]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended.[2]
-
Treatment of Cells with this compound
Materials:
-
Plated cells for treatment (e.g., HEK293Swe or primary neurons)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
Protocol:
-
Prepare Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1-0.5% to minimize cytotoxicity. [8]
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared medium containing the desired concentration of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubate the cells for the desired period. Overnight exposure has been shown to be effective.[2][4]
-
-
Post-Treatment Analysis:
-
Following incubation, collect the conditioned medium to measure secreted Aβ levels (e.g., Aβ₁₋₄₀ and Aβ₁₋₄₂) using methods like ELISA.
-
Cell viability can be assessed using assays such as MTT or CellTiter96.[4]
-
Visualizations
Signaling Pathway of APP Processing
The following diagram illustrates the canonical amyloidogenic pathway and the role of BACE1, the target of this compound.
Caption: Amyloidogenic pathway and BACE1 inhibition by this compound.
Experimental Workflow for Cell Treatment
This diagram outlines the general workflow for treating cells with this compound and subsequent analysis.
Caption: Workflow for this compound cell culture experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, BACE-1 inhibitor (CAS 1262036-50-9) | Abcam [abcam.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. file.glpbio.com [file.glpbio.com]
- 8. b-amyloid10-35.com [b-amyloid10-35.com]
Application Notes and Protocols for LY2886721 Treatment of Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of LY2886721, a potent and selective BACE1 inhibitor, in primary neuron cultures. This document is intended to guide researchers in studying the effects of BACE1 inhibition on amyloid-beta (Aβ) production and related cellular pathways in a physiologically relevant in vitro model.
Introduction
This compound is a small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3][4] By inhibiting BACE1, this compound effectively reduces the production of Aβ peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[2][4][5] Preclinical studies have demonstrated that this compound robustly lowers Aβ levels in both in vitro and in vivo models.[1][2] Primary neuronal cultures are a critical tool for investigating the cell-autonomous effects of BACE1 inhibition and the downstream consequences for neuronal health and function.
Mechanism of Action
This compound is a potent, orally active BACE1 inhibitor.[3] It binds to the active site of BACE1, preventing the cleavage of APP at the β-secretase site. This inhibition shunts APP processing towards the non-amyloidogenic pathway, which is initiated by α-secretase. Consequently, there is a reduction in the production of the C99 fragment and all downstream Aβ species, including Aβ40 and Aβ42.[2] There is also a corresponding increase in the production of the soluble APPα (sAPPα) fragment.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound from published studies.
| Parameter | Assay | Value (nM) | Reference |
| IC50 | Recombinant human BACE1 | 20.3 | [1][3] |
| IC50 | Recombinant human BACE2 | 10.2 | [1][3] |
| IC50 | Cathepsin D, Pepsin, Renin | >100,000 | [1] |
| EC50 (Aβ40) | HEK293Swe cells | 18.5 | [2] |
| EC50 (Aβ42) | HEK293Swe cells | 19.7 | [2] |
| EC50 (Aβ40 & Aβ42) | PDAPP primary neurons | ~10 | [3][7] |
Table 1: In vitro potency and cellular activity of this compound.
Signaling Pathway Diagram
Caption: BACE1 inhibition by this compound blocks the amyloidogenic pathway.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture from Embryonic Mice
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic day 15.5-16.5 (E15.5-E16.5) mice. For studies involving this compound, primary neurons from PDAPP transgenic mice or other relevant Alzheimer's disease models can be utilized.[1]
Materials:
-
Timed-pregnant mice (e.g., C57BL/6 or PDAPP transgenic)
-
Dissection medium: Ice-cold HBSS with 10 mM HEPES, 1% Penicillin-Streptomycin
-
Digestion medium: Dissection medium with 0.25% trypsin
-
Plating medium: Neurobasal medium with 2% B27 supplement, 0.5 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and remove the embryos. Place embryos in a petri dish containing ice-cold dissection medium.
-
Under a dissecting microscope, decapitate the embryos and dissect the cortices. Remove the meninges carefully.
-
Transfer the cortices to a new tube with digestion medium and incubate at 37°C for 15 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 1-2 x 10^5 cells/cm^2 on poly-D-lysine coated plates.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, perform a half-media change to remove cellular debris. Cultures are typically ready for treatment after 7-10 days in vitro (DIV).
Protocol 2: this compound Treatment of Primary Neurons
Materials:
-
This compound (hydrochloride salt for nonclinical studies)[1]
-
DMSO (cell culture grade)
-
Primary neuron cultures (from Protocol 1)
-
Plating medium
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed plating medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove half of the medium from the primary neuron cultures and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the treated neurons for a specified duration. Published studies often use an overnight incubation (approximately 16-24 hours).[1][2][7]
-
After the incubation period, collect the conditioned medium for Aβ and sAPPβ analysis and/or lyse the cells for protein analysis or cytotoxicity assays.
Experimental Workflow Diagram
Caption: Workflow for this compound treatment and analysis in primary neurons.
Protocol 3: Measurement of Amyloid-Beta (Aβ) by ELISA
Materials:
-
Conditioned medium from treated neurons (Protocol 2)
-
Aβ40 and Aβ42 ELISA kits (commercially available)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific Aβ ELISA kit being used.
-
Briefly, centrifuge the collected conditioned medium to pellet any debris.
-
Add the standards and samples to the antibody-coated microplate.
-
Incubate as per the kit's instructions.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the substrate solution.
-
Stop the reaction and read the absorbance on a microplate reader.
-
Calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve.
Protocol 4: Measurement of Soluble APPβ (sAPPβ) by Western Blot
Materials:
-
Conditioned medium from treated neurons (Protocol 2)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against sAPPβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Concentrate the conditioned medium if necessary.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against sAPPβ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
Protocol 5: Assessment of Neuronal Viability (MTT Assay)
Materials:
-
Treated neurons in culture plates (Protocol 2)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
At the end of the this compound treatment period, add MTT reagent to each well.
-
Incubate the plates at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) on a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Troubleshooting
-
High basal Aβ levels: Ensure the primary neuron culture is healthy and at an appropriate density. High cell stress can alter APP processing.
-
Low Aβ signal: Concentrate the conditioned medium before performing the ELISA. Ensure the use of a sensitive ELISA kit.
-
Variability between wells: Ensure uniform cell plating and consistent treatment application.
-
Drug precipitation: Ensure this compound is fully dissolved in DMSO before diluting in culture medium.
Conclusion
The protocols outlined in these application notes provide a framework for investigating the effects of the BACE1 inhibitor this compound in primary neuron cultures. By utilizing these methods, researchers can effectively quantify the reduction in Aβ production and assess the cellular consequences of BACE1 inhibition, contributing to a deeper understanding of its therapeutic potential for Alzheimer's disease.
References
- 1. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Isolation and Culture of Mouse Cortical Neurons [protocols.io]
- 4. novamedline.com [novamedline.com]
- 5. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
Application Notes: Using LY2886721 in Alzheimer's Disease Animal Models
Introduction
LY2886721 is a potent, orally active, and brain-penetrant small-molecule inhibitor of β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1).[1][2] BACE1 is the aspartyl protease that catalyzes the initial and rate-limiting step in the production of amyloid-beta (Aβ), a peptide central to the amyloid cascade hypothesis of Alzheimer's disease (AD).[3][4][5] By inhibiting BACE1, this compound effectively reduces the generation of Aβ and other downstream products of APP processing, such as the C-terminal fragment C99 and soluble APPβ (sAPPβ).[1][3] Its efficacy has been demonstrated in various preclinical models, including transgenic mice and beagle dogs, making it a valuable research tool for studying the therapeutic potential of BACE1 inhibition in AD.[1][3] Although its clinical development was halted due to off-target liver abnormalities, this compound remains a well-characterized compound for preclinical investigations into the amyloid pathway.[2][6]
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of BACE1. In the amyloidogenic pathway, BACE1 cleaves APP to produce sAPPβ and the membrane-bound C99 fragment. The C99 fragment is subsequently cleaved by γ-secretase to release Aβ peptides (primarily Aβ40 and Aβ42). By blocking the initial BACE1 cleavage, this compound prevents the formation of all downstream products of this pathway. This shifts APP processing towards the non-amyloidogenic pathway, where APP is cleaved by α-secretase within the Aβ domain, precluding Aβ formation.[7]
References
- 1. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. alzforum.org [alzforum.org]
- 3. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
- 4. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Critical analysis of the use of β-site amyloid precursor protein-cleaving enzyme 1 inhibitors in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring BACE1 Activity Following LY2886721 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a critical enzyme in the amyloidogenic pathway, initiating the production of amyloid-β (Aβ) peptides.[1][2] The accumulation of these peptides in the brain is a central hallmark of Alzheimer's disease. Consequently, BACE1 has emerged as a key therapeutic target for the development of disease-modifying therapies. LY2886721 is a potent, orally active BACE1 inhibitor that has been investigated for its ability to reduce Aβ levels.[3][4] Accurate measurement of BACE1 activity after treatment with inhibitors like this compound is crucial for evaluating drug efficacy, determining target engagement, and understanding the downstream biological consequences.
These application notes provide detailed protocols for measuring BACE1 activity in both in vitro and in vivo settings following treatment with this compound. The methodologies described include direct enzymatic assays and indirect quantification of BACE1 cleavage products.
Data Presentation
In Vitro Inhibition of BACE1 by this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (recombinant hBACE1) | 20.3 nM | Cell-free | [3][4] |
| IC50 (BACE2) | 10.2 nM | Cell-free | [3][4] |
| EC50 (Aβ1-40 inhibition) | 18.5 nM | HEK293Swe cells | [4][5] |
| EC50 (Aβ1-42 inhibition) | 19.7 nM | HEK293Swe cells | [4][5] |
| EC50 (Aβ1-40 inhibition) | ~10 nM | PDAPP neuronal cultures | [4] |
| EC50 (Aβ1-42 inhibition) | ~10 nM | PDAPP neuronal cultures | [4] |
In Vivo Effects of this compound on BACE1 Activity Markers
| Species | Dose | Effect on CSF Aβ40 | Effect on CSF sAPPβ | Reference |
| Human | 35 mg and 70 mg (once-daily) | Up to 74% reduction | Significant reduction | [6] |
| Beagle Dog | 1.5 mg/kg (oral) | Approaching 80% reduction | Not specified | [5] |
| PDAPP Mice | 3-30 mg/kg (oral) | Dose-dependent reduction in brain Aβ | Significant decrease | [3][5] |
Signaling Pathway and Experimental Workflow
BACE1 Cleavage of Amyloid Precursor Protein (APP)
Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.
Experimental Workflow for Measuring BACE1 Activity
Caption: Workflow for assessing BACE1 activity after this compound treatment.
Experimental Protocols
In Vitro BACE1 Activity Assay (FRET-based)
This protocol is adapted from commercially available BACE1 FRET assay kits and is suitable for measuring BACE1 activity in cell lysates or tissue homogenates after treatment with this compound.[7][8][9]
Materials:
-
Cells or tissues treated with this compound and vehicle control.
-
Lysis Buffer (e.g., Cell Lysis Buffer, Invitrogen FNN0021) with protease and phosphatase inhibitors.[10]
-
BACE1 FRET Assay Kit (e.g., from BPS Bioscience, Thermo Fisher Scientific, AnaSpec).[7][8][9] These kits typically include:
-
Recombinant BACE1 enzyme (for positive control)
-
BACE1 fluorogenic substrate (e.g., based on the "Swedish" APP mutation)
-
Assay Buffer (typically sodium acetate, pH 4.5)[10]
-
BACE1 inhibitor (for control)
-
Stop Solution
-
-
96-well black, flat-bottom microplate.
-
Fluorometric microplate reader with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 490/520 nm or 320/405 nm).[9]
Procedure:
-
Sample Preparation: a. For cultured cells: After treatment with this compound, wash cells with cold PBS and lyse in ice-cold Lysis Buffer. b. For tissues: Homogenize tissues in ice-cold Lysis Buffer. c. Centrifuge lysates/homogenates to pellet debris and collect the supernatant. d. Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Assay Setup (in a 96-well plate): [10]
-
Background Wells: Assay Buffer.
-
Positive Control Wells: Assay Buffer + Recombinant BACE1 Enzyme.
-
Negative Control (Inhibitor) Wells: Assay Buffer + Recombinant BACE1 Enzyme + known BACE1 Inhibitor.
-
Sample Wells: Assay Buffer + diluted cell lysate/tissue homogenate (use a consistent amount of protein, e.g., 20-50 µg).
-
This compound-Treated Sample Wells: Assay Buffer + diluted lysate/homogenate from this compound-treated samples.
-
-
Reaction Initiation: a. Prepare the BACE1 substrate according to the kit manufacturer's instructions, diluting it in Assay Buffer. b. Add the substrate solution to all wells to start the reaction.
-
Signal Detection: a. Immediately place the plate in the fluorometric plate reader. b. Measure fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.[7][10]
-
Data Analysis: a. Subtract the background fluorescence from all readings. b. Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample. c. Express BACE1 activity in the this compound-treated samples as a percentage of the activity in the vehicle-treated control samples.
Indirect Measurement of BACE1 Activity via ELISA for sAPPβ and Aβ
This method quantifies the products of BACE1 cleavage, sAPPβ and Aβ peptides, in cell culture media, cerebrospinal fluid (CSF), or brain homogenates.[2][11][12] A reduction in these products following this compound treatment indicates BACE1 inhibition.
Materials:
-
Conditioned cell culture media, CSF, or brain homogenates from this compound- and vehicle-treated samples.
-
Human/Mouse sAPPβ ELISA Kit (e.g., from Thermo Fisher Scientific, IBL-America).[2][11]
-
Human/Mouse Aβ40 and Aβ42 ELISA Kits (e.g., from Thermo Fisher Scientific, IBL-America).[2]
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample Preparation: a. Collect conditioned media, CSF, or prepare brain homogenates as described in the previous protocol. b. Centrifuge samples to remove any cellular debris. c. Samples may require dilution with the assay diluent provided in the ELISA kit.
-
ELISA Protocol: a. Follow the specific instructions provided with the chosen ELISA kit. A general workflow is as follows: b. Add standards, controls, and samples to the wells of the antibody-pre-coated microplate. c. Incubate to allow the target protein (sAPPβ, Aβ40, or Aβ42) to bind to the immobilized antibody. d. Wash the plate to remove unbound material. e. Add a detection antibody (often biotinylated). f. Incubate and wash. g. Add an enzyme conjugate (e.g., streptavidin-HRP). h. Incubate and wash. i. Add the substrate solution (e.g., TMB) and incubate to allow color development. j. Add the stop solution to terminate the reaction.
-
Signal Detection: a. Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of sAPPβ, Aβ40, or Aβ42 in the samples by interpolating their absorbance values from the standard curve. c. Compare the concentrations of these BACE1 cleavage products in samples from this compound-treated groups to those from vehicle-treated control groups to determine the extent of inhibition.
Conclusion
The methods outlined provide robust and reliable approaches for quantifying the inhibitory effect of this compound on BACE1 activity. Direct measurement of enzymatic activity using FRET-based assays in cell lysates or tissue homogenates offers a precise assessment of target engagement. Complementary indirect measurement of the downstream products sAPPβ and Aβ via ELISA provides crucial information on the functional consequences of BACE1 inhibition in a biological system. The choice of method will depend on the specific research question, sample availability, and the context of the study (in vitro vs. in vivo). Consistent application of these protocols will enable researchers to effectively evaluate the pharmacodynamic properties of this compound and other BACE1 inhibitors.
References
- 1. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibl-america.com [ibl-america.com]
- 3. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the β secretase BACE1 for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. SensoLyte® 520 ß-Secretase (BACE1) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 10. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human/Mouse BACE1 ELISA Kit (EHBACE1) - Invitrogen [thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Testing LY2886721 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2886721 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key aspartic protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[3][4] This cleavage is the rate-limiting step in the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[5] Inhibition of BACE1 is a primary therapeutic strategy to reduce Aβ production and potentially slow the progression of Alzheimer's disease.[6][7]
These application notes provide detailed protocols for in vitro assays to determine the efficacy of this compound. The described methods include a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess the compound's activity in a cellular context.
Mechanism of Action of this compound
This compound is an active-site inhibitor of BACE1.[7][8] By binding to the active site of the BACE1 enzyme, it prevents the cleavage of APP, thereby reducing the production of Aβ peptides, specifically Aβ1-40 and Aβ1-42.[9] The following diagram illustrates the amyloidogenic processing of APP and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound from biochemical and cellular assays.
Table 1: Biochemical Potency of this compound
| Target Enzyme | Assay Type | IC50 (nM) | Reference |
| Recombinant Human BACE1 | FRET | 20.3 | [1][2][9][10][11] |
| Recombinant Human BACE2 | FRET | 10.2 | [1][2][9][10] |
Table 2: Cellular Potency of this compound
| Cell Line | Measured Analyte | EC50 (nM) | Reference |
| HEK293Swe | Aβ1-40 | 18.5 | [2][9] |
| HEK293Swe | Aβ1-42 | 19.7 | [2][9] |
| PDAPP Neuronal Culture | Aβ1-40 | ~10 | [2] |
| PDAPP Neuronal Culture | Aβ1-42 | ~10 | [2] |
Table 3: Selectivity of this compound Against Other Aspartyl Proteases
| Protease | IC50 (nM) | Reference |
| Cathepsin D | >100,000 | [1][9][11] |
| Pepsin | >100,000 | [1][9][11] |
| Renin | >100,000 | [1][9][11] |
Experimental Protocols
Biochemical Assay: BACE1 Inhibition using Fluorescence Resonance Energy Transfer (FRET)
This protocol describes a method to determine the IC50 value of this compound against purified recombinant human BACE1 enzyme using a FRET-based assay.[3] The assay utilizes a synthetic peptide substrate with a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant Human BACE1 (purified)
-
BACE1 FRET peptide substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with kinetic capability
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant human BACE1 enzyme to its optimal working concentration in ice-cold Assay Buffer.
-
Assay Plate Setup:
-
Add Assay Buffer to all wells.
-
Add the diluted this compound or vehicle (DMSO in Assay Buffer) to the appropriate wells (test and positive control wells, respectively).
-
Add diluted BACE1 enzyme to the test and positive control wells. For negative control (blank) wells, add Assay Buffer instead of the enzyme solution.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes. Use excitation and emission wavelengths appropriate for the specific FRET substrate.
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the average rate of the negative control wells from all other wells.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Aβ Reduction in HEK293Swe Cells
This protocol details a cell-based assay to measure the efficacy of this compound in reducing the secretion of Aβ peptides from a human embryonic kidney (HEK293) cell line stably expressing APP with the Swedish mutation (HEK293Swe).[1][9] The levels of Aβ1-40 and Aβ1-42 in the conditioned media are quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
HEK293Swe cells
-
Complete growth medium (e.g., DMEM, 10% FBS, antibiotics)
-
Serum-free medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Human Aβ1-40 and Aβ1-42 ELISA kits
-
Cell viability assay kit (e.g., MTS or MTT)
Procedure:
-
Cell Seeding: Seed HEK293Swe cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Dilute these stock solutions into serum-free medium to achieve the final desired treatment concentrations.
-
Cell Treatment:
-
Remove the growth medium from the cells.
-
Add the medium containing the various concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate overnight (16-24 hours) at 37°C with 5% CO2.[1][9]
-
Media Collection: Carefully collect the conditioned media from each well for Aβ quantification. Centrifuge the media to pellet any cell debris and use the supernatant for the ELISA.
-
Aβ Quantification: Measure the concentrations of Aβ1-40 and Aβ1-42 in the conditioned media using specific ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assessment (Optional but Recommended): To ensure that the observed reduction in Aβ is not due to cytotoxicity, perform a cell viability assay on the cells after media collection.[9]
-
Data Analysis:
-
Determine the concentration of Aβ1-40 and Aβ1-42 for each treatment condition from the ELISA standard curve.
-
Calculate the percent inhibition of Aβ production for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for both Aβ1-40 and Aβ1-42.
-
References
- 1. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
- 11. jneurosci.org [jneurosci.org]
LY2886721: A Potent BACE1 Inhibitor for Investigating Amyloid Precursor Protein Processing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LY2886721 is a potent, orally active, and brain-penetrant inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides.[3][4] The accumulation of Aβ peptides in the brain is a central pathological hallmark of Alzheimer's disease.[3] this compound serves as a critical research tool for elucidating the role of BACE1 in both physiological and pathological processes. Its high selectivity and robust in vivo activity make it an ideal compound for studying the consequences of BACE1 inhibition on APP metabolism and other potential BACE1 substrates.[2][5] Although its clinical development was halted due to off-target liver effects, this compound remains a valuable tool for preclinical research into Alzheimer's disease and the broader biological functions of BACE1.[3][6]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data regarding its potency and efficacy.
Table 1: In Vitro Potency of this compound
| Assay Type | System | Target | Parameter | Value (nM) | Reference(s) |
| Enzymatic Assay | Recombinant Human BACE1 (FRET substrate) | BACE1 | IC50 | 20.3 | [1][7] |
| Enzymatic Assay | Recombinant Human BACE2 | BACE2 | IC50 | 10.2 | [1][7] |
| Cell-Based Assay | HEK293 cells with Swedish APP mutation (HEK293Swe) | Aβ1-40 Production | EC50 | 18.5 | [5] |
| Cell-Based Assay | HEK293 cells with Swedish APP mutation (HEK293Swe) | Aβ1-42 Production | EC50 | 19.7 | [5] |
| Cell-Based Assay | Primary Cortical Neurons (PDAPP mice) | Aβ1-40 Production | EC50 | ~10 | [1] |
| Cell-Based Assay | Primary Cortical Neurons (PDAPP mice) | Aβ1-42 Production | EC50 | ~10 | [1] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Tissue/Fluid | Analyte | Dose (mg/kg) | % Reduction (vs. Vehicle) | Time Point | Reference(s) |
| PDAPP Mice | Hippocampus | Aβ1-x | 3 | Significant | 3 hours | [5] |
| PDAPP Mice | Cortex | Aβ1-x | 3, 10, 30 | Significant | 3 hours | [5] |
| PDAPP Mice | Cortex | C99 | 10, 30 | Significant | 3 hours | [5] |
| PDAPP Mice | Cortex | sAPPβ | 3, 10, 30 | Significant | 3 hours | [5] |
| Beagle Dogs | CSF | Aβ | 0.5 | 50% | 9 hours | [7] |
| Healthy Humans | Plasma | Aβ1-40 | 5 | 51.8% | 14 days | [8] |
| Healthy Humans | Plasma | Aβ1-40 | 15 | 63.6% | 14 days | [8] |
| Healthy Humans | Plasma | Aβ1-40 | 35 | 76.9% | 14 days | [8] |
| Healthy Humans | Plasma | Aβ1-40 | 70 | 82.9% | 14 days | [8] |
| Healthy Humans | CSF | Aβ1-40 | 15 | 30.8% | 14 days | [8] |
| Healthy Humans | CSF | Aβ1-40 | 35 | 57.8% | 14 days | [8] |
| Healthy Humans | CSF | Aβ1-40 | 70 | 74.4% | [8] | |
| Healthy Humans | CSF | Aβ1-42 | 70 | 71.1% | 14 days | [8] |
| Healthy Humans | CSF | sAPPβ | 70 | 77.2% | 14 days | [8] |
Signaling Pathways and Experimental Workflows
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: In Vitro BACE1 Enzymatic Inhibition Assay (FRET)
This protocol describes the determination of the inhibitory activity of this compound against recombinant human BACE1 using a Fluorescence Resonance Energy Transfer (FRET) assay.[8][9]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., Rh-EVNLDAEFK-Quencher)
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in BACE1 Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 10 µM.
-
Enzyme and Substrate Preparation: Dilute the recombinant human BACE1 enzyme and BACE1 FRET substrate to their optimal working concentrations in BACE1 Assay Buffer. Keep the enzyme on ice.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Test Wells: 2.5 µL of this compound dilution + 92.5 µL of BACE1 Assay Buffer + 2.5 µL of diluted BACE1 enzyme.
-
100% Activity Control: 2.5 µL of DMSO + 92.5 µL of BACE1 Assay Buffer + 2.5 µL of diluted BACE1 enzyme.
-
Background Control: 2.5 µL of DMSO + 95 µL of BACE1 Assay Buffer.
-
-
Reaction Initiation: Add 2.5 µL of the diluted BACE1 FRET substrate to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the FRET substrate (e.g., Ex/Em = 545/585 nm).
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well. Subtract the background rate from all other rates. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based BACE1 Inhibition Assay in HEK293Swe Cells
This protocol describes the measurement of BACE1 inhibition by quantifying the reduction of secreted Aβ peptides in the supernatant of HEK293 cells stably expressing human APP with the Swedish mutation.[10]
Materials:
-
HEK293Swe cells
-
Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)
-
Opti-MEM
-
This compound
-
DMSO
-
96-well cell culture plate
-
Commercially available ELISA kits for human Aβ1-40 and Aβ1-42
-
MTT assay kit for cytotoxicity assessment
Procedure:
-
Cell Seeding: Seed HEK293Swe cells into a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Opti-MEM to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Compound Treatment: After 24 hours of cell incubation, carefully remove the growth medium. Add 100 µL of Opti-MEM containing the desired concentration of this compound or vehicle control (DMSO) to each well. Incubate for an additional 24-48 hours.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for Aβ analysis.
-
Aβ Quantification (ELISA): Quantify the levels of secreted Aβ1-40 and Aβ1-42 in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.[3]
-
Cytotoxicity Assessment (MTT Assay): To assess cell viability, perform an MTT assay on the cells remaining in the plate according to the manufacturer's protocol.
-
Data Analysis: Normalize the Aβ levels to the vehicle control. Plot the percent inhibition of Aβ production versus the logarithm of the this compound concentration and determine the EC50 value using a suitable curve-fitting model.
Protocol 3: In Vivo BACE1 Inhibition in PDAPP Mice
This protocol outlines the acute oral administration of this compound to PDAPP transgenic mice to assess its effects on brain Aβ levels and APP processing products.[5][11]
Materials:
-
PDAPP transgenic mice (2-3 months old)
-
This compound hydrochloride salt
-
Vehicle (e.g., 7% Pharmasolve in water)
-
Oral gavage needles
-
Anesthesia (e.g., CO2)
-
Surgical tools for brain dissection
-
Liquid nitrogen
-
Brain homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
ELISA kits for Aβ1-40 and Aβ1-42
-
Antibodies for Western blotting (e.g., anti-sAPPβ, anti-C99)
Procedure:
-
Compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg).
-
Animal Dosing: Administer a single dose of the this compound formulation or vehicle to the PDAPP mice via oral gavage (10 mL/kg).
-
Tissue Collection: At a designated time point post-dosing (e.g., 3 hours), anesthetize the mice and euthanize by decapitation.[5]
-
Brain Dissection and Processing: Rapidly dissect the brain and separate the cortex and hippocampus. Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Brain Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant for analysis.
-
Aβ Quantification (ELISA): Measure the levels of Aβ1-40 and Aβ1-42 in the brain homogenates using specific ELISA kits.
-
sAPPβ and C99 Analysis (Western Blot): Analyze the levels of sAPPβ and the C-terminal fragment C99 in the brain homogenates by Western blotting using appropriate primary and secondary antibodies.
-
Data Analysis: Compare the levels of Aβ, sAPPβ, and C99 in the this compound-treated groups to the vehicle-treated control group to determine the percentage of reduction.
Conclusion
This compound is a well-characterized and potent BACE1 inhibitor that serves as an invaluable tool for investigating the amyloidogenic pathway and the broader physiological roles of BACE1. The protocols provided herein offer a framework for utilizing this compound in a variety of experimental settings to further our understanding of Alzheimer's disease pathogenesis and to explore the therapeutic potential of BACE1 inhibition. Researchers should be mindful of the previously reported off-target effects when interpreting data from long-term or high-dose studies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring LY2886721 Concentration in Plasma and Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY2886721 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the production of amyloid-β (Aβ) peptides, which are associated with the pathology of Alzheimer's disease.[2] As a therapeutic candidate, understanding the pharmacokinetic and pharmacodynamic profile of this compound is crucial. This involves the precise measurement of its concentration in biological matrices such as plasma and brain tissue. These application notes provide detailed protocols for the quantification of this compound using Liquid Chromatography with tandem-mass-spectrometric detection (LC-MS/MS), a highly sensitive and specific analytical method.[3][4]
BACE1 Signaling Pathway and Mechanism of Action of this compound
The primary mechanism of action for this compound is the inhibition of BACE1, which reduces the cleavage of the Amyloid Precursor Protein (APP) into amyloid-β peptides.[2][5]
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic data for this compound from nonclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Humans [3][4]
| Parameter | Dose | Value |
| Max Concentration (CSF) | 10 mg & 35 mg | Reached at ~5 hours (range 3-6 h) |
| Mean AUC (CSF vs. Plasma) | 10 mg | 18.4% of total plasma AUC |
| Mean AUC (CSF vs. Plasma) | 35 mg | 15.1% of total plasma AUC |
| Geometric Mean CSF Concentration | 70 mg (at 24h) | 6.71 ng/mL |
| CSF to Plasma Concentration Ratio | 70 mg (at 24h) | 18.6% (range 12.8-22.8%) |
Table 2: In Vitro Inhibitory Activity of this compound [3][5]
| Target | IC50 |
| Human BACE1 | 20.3 nM (SD 10.1 nM) |
| Human BACE2 | 10.2 nM (SD 4.8 nM) |
| Cathepsin D, Pepsin, Renin | >100,000 nM |
Table 3: Pharmacodynamic Effects of this compound [3][4]
| Species | Dose | Matrix | Effect |
| Human | 70 mg (single dose) | Plasma | 83.3% reduction in Aβ1–40, 74.0% reduction in Aβ1–42 at nadir |
| Dog | 1.5 mg/kg (oral) | CSF | ~80% reduction in Aβ1-x at 9 hours post-dose |
| Mouse | 10 and 30 mg/kg | Brain (Cortex) | Significant reduction in C99 and sAPPβ levels |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma
This protocol outlines the procedure for analyzing this compound in human plasma samples using LC-MS/MS.
Materials:
-
Human plasma (collected in EDTA tubes)
-
This compound analytical standard
-
13C-labeled this compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Chromolith SpeedROD RP18-e column (50 × 4.6 mm) or equivalent
-
LC-MS/MS system (e.g., Applied Biosystems/MDS Sciex API 4000)
Experimental Workflow:
Caption: Workflow for this compound analysis in plasma.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add the internal standard (13C-labeled this compound).[3]
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
LC System:
-
MS/MS System:
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound standard spiked into blank plasma.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: Quantification of this compound in Brain Tissue
This protocol describes the method for extracting and quantifying this compound from mouse brain tissue.
Materials:
-
Mouse brain tissue
-
This compound analytical standard
-
Unlabeled this compound (as internal standard, or use a stable isotope-labeled version if available)
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
Ultrasonic tissue disrupter/homogenizer
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for this compound analysis in brain tissue.
Procedure:
-
Sample Preparation:
-
Accurately weigh the brain tissue sample.[3]
-
Add a 3-fold volume of a water/methanol (4:1, v/v) solution.[3]
-
Homogenize the tissue using an ultrasonic tissue disrupter until a uniform suspension is achieved.[3]
-
Add an appropriate amount of unlabeled internal standard to the homogenate.[3]
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantification:
-
Prepare a calibration curve by spiking known amounts of this compound standard into blank brain homogenate.
-
Determine the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Conclusion
The described LC-MS/MS methods provide a robust and sensitive approach for the quantification of this compound in both plasma and brain tissue. Adherence to these protocols will enable researchers to generate high-quality pharmacokinetic and pharmacodynamic data, which is essential for the continued development and evaluation of this BACE1 inhibitor.
References
Application Notes and Protocols for Investigating Synaptic Function with LY2886721
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2886721 is a potent, orally active, and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD). As such, BACE1 inhibitors like this compound are valuable research tools to investigate the physiological roles of BACE1 and the pathological consequences of its inhibition, particularly concerning synaptic function. While initially developed as a potential therapeutic for AD, its clinical development was halted due to liver toxicity.[1][2] Nevertheless, this compound remains a critical compound for preclinical research aimed at understanding the intricate relationship between BACE1, Aβ production, and synaptic integrity.
These application notes provide detailed protocols for utilizing this compound to study its effects on synaptic function, from in vitro enzymatic assays to in vivo animal models.
Data Presentation
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (BACE1) | 20.3 nM | Recombinant human BACE1 | [3][4] |
| IC₅₀ (BACE2) | 10.2 nM | Recombinant human BACE2 | [3][4] |
| EC₅₀ (Aβ₁₋₄₀) | 18.5 nM | HEK293Swe cells | [4][5] |
| EC₅₀ (Aβ₁₋₄₂) | 19.7 nM | HEK293Swe cells | [4][5] |
| EC₅₀ (Aβ₁₋₄₀ & Aβ₁₋₄₂) | ~10 nM | PDAPP neuronal cultures | [5] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in PDAPP Mice
| Dosage (Oral) | Brain Aβ Reduction (3h post-dose) | Unbound Brain Exposure (3h post-dose) | Reference |
| 3 mg/kg | ~20% | 2.3 nM | [3][4] |
| 10 mg/kg | Significant Reduction | 11 nM | [3][4] |
| 30 mg/kg | ~65% | 50 nM | [3][4] |
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application of LY2886721 in Non-Alzheimer's BACE1 Research: A Guide for Scientists
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of LY2886721, a potent BACE1 inhibitor, in research outside of Alzheimer's disease.
While this compound was primarily developed and evaluated in the context of Alzheimer's disease (AD), its well-characterized, potent, and selective inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) makes it a valuable pharmacological tool for investigating the diverse physiological roles of this enzyme in other biological processes.[1][2] BACE1 is known to be involved in myelination, neuronal signaling, and has been implicated in conditions such as schizophrenia and cancer, primarily through its cleavage of substrates other than amyloid precursor protein (APP).[3]
Mechanism of Action
This compound is an orally active, small-molecule inhibitor that targets the active site of BACE1.[2][4][5] By blocking BACE1, it prevents the cleavage of its substrates. While in Alzheimer's disease research the focus is on the reduction of amyloid-beta (Aβ) production from APP, in non-AD research, the inhibition of BACE1 by this compound can be used to study the processing of other key substrates like Neuregulin-1 (NRG1), which is crucial for myelination and has been linked to schizophrenia.[6][7]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound, primarily derived from studies conducted in the context of Alzheimer's disease. This data is crucial for designing experiments in non-AD research areas.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme/Cell Line | Assay Type | IC50/EC50 (nM) | Notes |
| Recombinant human BACE1 | FRET-based enzymatic assay | 20.3 | Potent inhibition of the primary target.[4][8] |
| Recombinant human BACE2 | Enzymatic assay | 10.2 | Also shows high potency against BACE2.[4][8] |
| Cathepsin D, Pepsin, Renin | Enzymatic assay | >100,000 | Highly selective against other key aspartyl proteases.[4][8] |
| HEK293Swe cells (Aβ1-40) | Cellular assay (ELISA) | 18.5 | Demonstrates cellular potency in a human cell line.[9] |
| HEK293Swe cells (Aβ1-42) | Cellular assay (ELISA) | 19.7 | Similar potency for both Aβ isoforms.[9] |
| PDAPP mouse primary neurons (Aβ) | Cellular assay | 10.7 | Potency confirmed in a primary neuronal culture model.[5] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Animal Models
| Animal Model | Dose | Route of Administration | Key Findings |
| PDAPP Mice | 3-30 mg/kg | Oral | Dose-dependent reduction in brain Aβ levels (20-65%) and sAPPβ.[8][10] |
| Beagle Dogs | 0.5 mg/kg | Oral | 50% reduction in cerebrospinal fluid (CSF) Aβ at 9 hours.[5][10] |
| Beagle Dogs | 1.5 mg/kg | Oral | Up to 80% reduction in plasma and CSF Aβ1-x.[1][9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of this compound in a research setting. These can be adapted for non-Alzheimer's research by substituting the readout from Aβ to other BACE1 substrate products, such as cleaved Neuregulin-1.
In Vitro BACE1 Inhibition Assay (FRET-based)
Objective: To determine the in vitro potency (IC50) of this compound against recombinant human BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET-based BACE1 substrate peptide
-
This compound
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
96-well black microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration gradient.
-
In a 96-well plate, add the recombinant BACE1 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the fluorescence signal over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular BACE1 Inhibition Assay
Objective: To assess the cellular potency of this compound in a relevant cell line.
Materials:
-
A suitable cell line (e.g., HEK293 cells stably expressing human APP, or a cell line relevant to the non-AD disease of interest that expresses BACE1 and the substrate of interest).
-
Cell culture medium and supplements.
-
This compound.
-
ELISA kits for the specific BACE1 cleavage product of interest (e.g., sAPPβ or a fragment of Neuregulin-1).
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Collect the conditioned medium from each well.
-
Measure the concentration of the BACE1 cleavage product in the conditioned medium using a specific ELISA kit.
-
In a parallel plate, assess cell viability to rule out cytotoxic effects of the compound.
-
Calculate the percentage of inhibition of substrate cleavage for each concentration and determine the EC50 value.
In Vivo Pharmacodynamic Study in Mice
Objective: To evaluate the in vivo efficacy of this compound in reducing BACE1 activity in the central nervous system.
Materials:
-
Appropriate mouse model (e.g., wild-type or a transgenic model relevant to the non-AD disease).
-
This compound formulated for oral administration (e.g., in 10% Acacia).[9]
-
Vehicle control.
-
Anesthesia and surgical tools for tissue collection.
-
Guanidine-HCl buffer for brain homogenization.[9]
-
ELISA kits for the BACE1 cleavage product of interest.
Procedure:
-
Acclimate the mice to the experimental conditions.
-
Administer this compound or vehicle control orally at the desired doses.
-
At a specified time point post-dosing (e.g., 3 hours), anesthetize the mice and collect brain tissue (e.g., cortex and hippocampus).[9]
-
Homogenize the brain tissue in guanidine-HCl buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Measure the concentration of the BACE1 cleavage product in the brain extracts using a specific ELISA.
-
Analyze the data to determine the dose-dependent effects of this compound on BACE1 activity in vivo.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the application of this compound in non-Alzheimer's BACE1 research.
BACE1 signaling in Alzheimer's and non-Alzheimer's contexts.
Workflow for investigating BACE1's role with this compound.
Logical relationship of BACE1 across different diseases.
Concluding Remarks
This compound is a powerful research tool for elucidating the multifaceted roles of BACE1 beyond Alzheimer's disease. Its high potency and selectivity, combined with a wealth of preclinical data, provide a solid foundation for its application in studying myelination, schizophrenia, and other potential BACE1-mediated processes. Researchers should, however, remain mindful of its potent inhibition of BACE2 and the previously observed liver toxicity in clinical trials, ensuring appropriate controls and safety monitoring in their experimental designs. The provided protocols and data serve as a starting point for the innovative application of this compound in expanding our understanding of BACE1 biology.
References
- 1. jneurosci.org [jneurosci.org]
- 2. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Proteolytic processing of Neuregulin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | ALZFORUM [alzforum.org]
Troubleshooting & Optimization
LY2886721 solubility and stability in DMSO
This technical support guide provides detailed information on the solubility and stability of the BACE1 inhibitor, LY2886721, when using Dimethyl Sulfoxide (DMSO) as a solvent. It includes frequently asked questions, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A: The reported solubility of this compound in DMSO varies between different suppliers, but it is generally high. Concentrations ranging from 16.67 mg/mL (42.70 mM) to 35 mg/mL (89.64 mM) have been reported.[1][2][3] It is critical to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A: To prepare a stock solution, use a fresh, high-purity grade of DMSO. For difficult-to-dissolve batches, gentle warming of the solution to 37°C or brief sonication in an ultrasonic bath can aid in complete dissolution.[3][4] Always ensure the solution is clear before use.
Q3: What are the recommended storage conditions for this compound DMSO stock solutions?
A: For long-term stability, stock solutions of this compound in DMSO should be stored at -80°C, where they can be stable for 6 months to a year.[1][2][3] For short-term storage, -20°C is acceptable for up to one month.[1][2][3] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q4: I am seeing precipitation in my this compound DMSO stock solution upon storage or after thawing. What should I do?
A: Precipitation can occur if the solution has absorbed moisture or if the storage temperature fluctuated. First, ensure the cap is tightly sealed to prevent moisture absorption. You can try to redissolve the precipitate by gently warming the vial to 37°C and vortexing or sonicating briefly.[4] If the precipitate does not dissolve, it may indicate degradation or saturation issues, and it is recommended to prepare a fresh stock solution.
Q5: Can I use the DMSO stock solution directly for in vivo experiments?
A: No, a 100% DMSO solution is not suitable for direct in vivo administration. The DMSO stock must be further diluted into a pharmaceutically acceptable vehicle. Common formulations involve creating an emulsion or solution with carriers like corn oil, PEG300, and Tween80.[1][3] These working solutions should be prepared fresh on the day of use.[2]
Q6: What is the mechanism of action for this compound?
A: this compound is a potent, orally active inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[2][5] BACE1 is the primary enzyme that initiates the cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-β (Aβ) peptides.[5][6] By inhibiting BACE1, this compound reduces the formation of Aβ peptides, which are believed to play a central role in the pathology of Alzheimer's disease.[6][7]
Data Summary Tables
Table 1: Solubility of this compound in DMSO
| Supplier Data Source | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Selleck Chemicals | 35 mg/mL | 89.64 mM | Use fresh DMSO; moisture reduces solubility.[1] |
| MedchemExpress | ≥ 16.67 mg/mL | ≥ 42.70 mM | Hygroscopic DMSO significantly impacts solubility.[2] |
| APExBIO / GlpBio | ≥ 19.52 mg/mL | ≥ 50.00 mM | Warming and sonication can aid dissolution.[4][8] |
| Life Technologies | 20 mg/mL | 51.23 mM | Requires ultrasonic treatment for dissolution.[3] |
Table 2: Stability and Storage of this compound Solutions
| Condition | Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Store desiccated.[2][3] |
| Stock Solution in DMSO | -80°C | 6 - 12 months | Recommended for long-term storage.[1][2] |
| Stock Solution in DMSO | -20°C | 1 month | Suitable for short-term storage.[1][2][3] |
Table 3: In Vitro Potency of this compound
| Target/Assay | Cell Line / Model | IC50 / EC50 |
| hBACE1 (recombinant) | Cell-free assay | 20.3 nM[1][3] |
| hBACE2 (recombinant) | Cell-free assay | 10.2 nM[1][3] |
| Aβ Production | HEK293Swe Cells | ~19 nM[2][9] |
| Aβ Production | PDAPP Neuronal Culture | ~10.7 nM[1][8] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a this compound DMSO Stock Solution (e.g., 10 mM)
-
Preparation: Allow the this compound powder vial and a new, sealed vial of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: The molecular weight of this compound is 390.41 g/mol . To make a 10 mM stock solution, you will need 3.904 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of pre-weighed this compound powder.
-
Mixing: Vortex the solution thoroughly. If dissolution is slow or incomplete, place the vial in an ultrasonic water bath for 5-10 minutes or warm it briefly at 37°C until the solution is clear.[3][4]
-
Storage: Aliquot the clear stock solution into single-use tubes and store at -80°C for long-term use or -20°C for short-term use.[1][2]
Troubleshooting Solubility Issues
Caption: Workflow for troubleshooting this compound precipitation in DMSO.
Protocol 2: General In Vitro Cell-Based Assay
-
Cell Seeding: Plate cells (e.g., HEK293Swe) at the desired density and allow them to adhere overnight.
-
Compound Dilution: Thaw a single-use aliquot of your this compound DMSO stock solution. Perform serial dilutions in cell culture medium to achieve the final desired treatment concentrations.
-
DMSO Control: Ensure that the final concentration of DMSO in the culture medium is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤0.5%).[10]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., overnight).[1][9]
-
Analysis: Collect the conditioned medium to measure the levels of secreted Aβ40 and Aβ42 via ELISA or a similar quantitative method.
Protocol 3: Preparation of this compound for In Vivo Oral Administration (Mouse)
This protocol provides an example formulation. Researchers should optimize the vehicle based on their specific experimental needs.
-
Stock Preparation: Prepare a 20 mg/mL stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Formulation: To prepare a 1 mL working solution at 2 mg/mL for dosing, add the solvents sequentially as follows:
-
Mixing: Vortex the mixture vigorously until a uniform, clear solution or a stable suspension is formed.
-
Administration: This formulation results in a 10% DMSO vehicle. The working solution should be prepared fresh immediately before administration and used the same day.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzforum.org [alzforum.org]
- 7. jneurosci.org [jneurosci.org]
- 8. apexbt.com [apexbt.com]
- 9. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with LY2886721
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the BACE1 inhibitor, LY2886721.
Frequently Asked Questions (FAQs)
Q1: We observed unexpected liver enzyme elevations in our in vivo study with this compound. Is this a known effect?
A1: Yes, the clinical development of this compound was halted during Phase 2 trials due to observations of abnormal liver biochemistry in some participants.[1][2][3][4] While Eli Lilly, the developer, stated that these liver abnormalities did not appear to be associated with the BACE1 mechanism of action, this remains a critical consideration for any in vivo studies.[2] One hypothesis suggests that this could be an "off-site" but "on-target" effect related to BACE1's processing of other substrates in the liver, such as β-galactoside α-2,6-sialyltransferase I (ST6Gal I).[1][5]
Q2: Our preclinical model shows cognitive worsening after treatment with a BACE1 inhibitor. Is this a plausible outcome?
A2: Yes, this is a plausible and documented concern with BACE1 inhibitors. Clinical trials with other BACE1 inhibitors, such as verubecestat and atabecestat, have reported adverse neurological effects, including decreased memory and cognition.[6] Mechanistic studies suggest that BACE1 inhibitors can interfere with synaptic plasticity. Specifically, this compound has been shown to significantly inhibit long-term potentiation (LTP), a key electrophysiological correlate of memory, in mouse hippocampus.[6] This is thought to be due to the inhibition of BACE1's processing of other neuronal substrates required for normal neurotransmission.[6]
Q3: We are not seeing the expected reduction in amyloid-beta (Aβ) levels in our cellular assay. What could be the issue?
A3: Several factors could contribute to a lack of efficacy in a cellular assay. Consider the following:
-
Cell Line and APP Expression: Ensure your cell line (e.g., HEK293Swe) overexpresses amyloid precursor protein (APP), as the effect of BACE1 inhibition is dependent on the substrate concentration.
-
Compound Concentration and Incubation Time: Verify that the concentration of this compound and the incubation time are appropriate. Overnight exposure has been shown to be effective.[7][8]
-
Assay Sensitivity: Confirm that your Aβ detection method (e.g., ELISA) is sensitive enough to detect the expected changes.
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded.
Q4: Is this compound selective for BACE1?
A4: this compound shows high selectivity against some aspartyl proteases like cathepsin D, pepsin, and renin.[8][9][10] However, it is important to note that it is not selective against BACE2, a closely related protease.[7][8][9][10] The IC50 of this compound for BACE2 is 10.2 nM, which is even more potent than its IC50 for BACE1 (20.3 nM).[7][9][10] This lack of selectivity could contribute to off-target effects.
Troubleshooting Guides
Guide 1: Investigating Unexpected Hepatotoxicity
If you observe signs of liver toxicity in your in vivo experiments with this compound, the following troubleshooting steps can help you characterize the effect:
Experimental Workflow for Investigating Hepatotoxicity
Caption: Troubleshooting workflow for unexpected hepatotoxicity.
Detailed Methodologies:
-
Liver Histopathology:
-
Euthanize the animal and perfuse with saline, followed by 4% paraformaldehyde (PFA).
-
Dissect the liver and fix in 4% PFA overnight at 4°C.
-
Process the tissue for paraffin embedding.
-
Section the paraffin-embedded tissue at 5-10 µm and mount on slides.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize cellular morphology and signs of injury (e.g., necrosis, inflammation).
-
-
BACE1 Activity Assay in Liver Tissue:
-
Homogenize fresh or frozen liver tissue in a suitable lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate.
-
Use a commercially available BACE1 activity assay kit (e.g., FRET-based) according to the manufacturer's instructions.
-
Measure the fluorescence signal over time to determine BACE1 activity.
-
Guide 2: Assessing Unexpected Cognitive or Synaptic Effects
If your experiments suggest cognitive impairment or altered synaptic function, the following guide can help you investigate the underlying mechanisms.
Logical Relationship of BACE1 Inhibition and Synaptic Effects
Caption: Potential pathways to cognitive effects via BACE1 inhibition.
Detailed Methodologies:
-
Electrophysiology (Long-Term Potentiation - LTP):
-
Prepare acute hippocampal slices from treated and control animals.
-
Place a slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for 20-30 minutes.
-
Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
Record fEPSPs for at least 60 minutes post-stimulation to measure the potentiation.
-
Compare the degree of potentiation between slices from this compound-treated and vehicle-treated animals.
-
Data Summary
This compound Potency and Selectivity
| Target | IC50 (nM) | Assay Type | Reference |
| hBACE1 | 20.3 | Recombinant human BACE1 | [7][9] |
| hBACE2 | 10.2 | Recombinant human BACE2 | [7][8][9][10] |
| Cathepsin D | >100,000 | Recombinant human enzyme | [8][9][10] |
| Pepsin | >100,000 | Recombinant human enzyme | [8][9][10] |
| Renin | >100,000 | Recombinant human enzyme | [8][9][10] |
In Vitro and In Vivo Efficacy of this compound
| Model System | Endpoint Measured | Dose/Concentration | % Reduction (approx.) | Reference |
| HEK293Swe Cells | Aβ Secretion | 18.7 nM (IC50) | 50% | [9] |
| PDAPP Neuronal Culture | Aβ Secretion | 10.7 nM (IC50) | 50% | [9] |
| PDAPP Mice (Brain) | Aβ levels | 3-30 mg/kg (oral) | 20-65% | [3][9] |
| Beagle Dogs (CSF) | Aβ levels | 0.5 mg/kg (oral) | 50% | [3][9] |
| Healthy Humans (CSF) | Aβ levels | 35 mg (single dose) | up to 74% | [2][11] |
Signaling Pathway
Amyloid Precursor Protein (APP) Processing
The primary target of this compound is BACE1, a key enzyme in the amyloidogenic processing of APP. Understanding this pathway is crucial for interpreting on-target effects.
Caption: Competing pathways of APP processing.
References
- 1. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. jneurosci.org [jneurosci.org]
- 11. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
Optimizing LY2886721 dosage to minimize side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BACE1 inhibitor, LY2886721.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). By inhibiting BACE1, this compound reduces the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in Alzheimer's disease.[2][3] This inhibition also leads to a decrease in the levels of C99 and soluble APPβ (sAPPβ), while increasing the levels of soluble APPα (sAPPα).[3][4]
Q2: What were the key findings from the clinical trials of this compound?
A2: Phase I clinical trials involving healthy volunteers and individuals with Alzheimer's disease indicated that this compound was generally well-tolerated at doses up to 70 mg.[3] These studies demonstrated a dose-dependent reduction in Aβ levels in the cerebrospinal fluid (CSF).[3][5] However, a Phase II clinical trial was terminated due to findings of abnormal liver function tests in some participants.[3][4][6]
Q3: What is the most significant side effect associated with this compound?
A3: The most significant adverse effect observed during the clinical development of this compound was abnormal liver biochemistry, specifically elevated liver enzymes.[4][6][7] This liver toxicity was deemed an off-target effect of the compound and not a class-wide effect of BACE1 inhibition.[4][6]
Troubleshooting Guide
Issue 1: Unexpected In Vitro Efficacy or Potency
-
Problem: Discrepancy in IC50 or EC50 values compared to published data.
-
Possible Causes & Solutions:
-
Assay Conditions: Ensure that the assay buffer, pH, and temperature are optimized for BACE1 activity.
-
Substrate Concentration: Use a validated BACE1 substrate at a concentration appropriate for the assay (e.g., FRET substrate).
-
Cell Line Differences: If using a cell-based assay, consider that the expression levels of APP and BACE1 can vary between cell lines (e.g., HEK293Swe vs. primary neurons), affecting the observed potency.[8][9]
-
Compound Stability: Prepare fresh solutions of this compound for each experiment, as compound degradation can lead to reduced activity.
-
Issue 2: Observing Off-Target Effects in Preclinical Models
-
Problem: Evidence of cellular toxicity or unexpected phenotypic changes in animal models not directly related to Aβ reduction.
-
Possible Causes & Solutions:
-
Dose-Ranging Study: Conduct a thorough dose-response study to identify the minimum effective dose that achieves the desired level of Aβ reduction without causing overt toxicity.
-
Biomarker Analysis: In addition to Aβ levels, monitor a panel of liver function markers (e.g., ALT, AST) in plasma, especially in longer-term studies, given the clinical findings.
-
Selectivity Profiling: Although this compound is reported to be selective against many proteases, it does inhibit BACE2 with high potency (IC50 of 10.2 nM).[1][9] Consider potential BACE2-mediated effects in your experimental system.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line/System | IC50 / EC50 (nM) |
| Enzymatic Assay | Recombinant human BACE1 | - | 20.3[1] |
| Enzymatic Assay | Recombinant human BACE2 | - | 10.2[1][9] |
| Cell-Based Assay | Aβ1-40 Secretion | HEK293Swe | 18.5[8][9] |
| Cell-Based Assay | Aβ1-42 Secretion | HEK293Swe | 19.7[8][9] |
| Cell-Based Assay | Aβ Secretion | PDAPP Neuronal Culture | ~10[1] |
Table 2: Preclinical In Vivo Dose-Response of this compound in PDAPP Mice (3 hours post-dose)
| Oral Dose (mg/kg) | Brain Aβ Reduction |
| 3 | ~20%[10] |
| 10 | Significant Reduction[8] |
| 30 | ~65%[10] |
Table 3: Human Clinical Trial Dosing and Aβ Reduction
| Dose | Population | Duration | CSF Aβ42 Reduction |
| 5, 15, 35 mg (multiple ascending) | Healthy Volunteers | 14 days | Dose-dependent[4] |
| 70 mg (single dose) | Healthy Volunteers | - | - |
| 15, 35 mg | MCI/Mild AD Patients | - (Trial Terminated) | - |
| Up to 70 mg | Healthy Volunteers & AD Patients | 14 days | Up to 72%[3] |
Experimental Protocols
Protocol 1: In Vitro BACE1 Inhibition Assay (FRET-based)
-
Reagents: Recombinant human BACE1, a suitable FRET peptide substrate, assay buffer (e.g., 50 mM sodium acetate, pH 4.5), and this compound.
-
Procedure: a. Prepare a serial dilution of this compound in the assay buffer. b. In a microplate, add the BACE1 enzyme to each well. c. Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature. d. Initiate the reaction by adding the FRET substrate. e. Monitor the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value by fitting the dose-response curve to a suitable pharmacological model.
Protocol 2: Aβ Quantification in PDAPP Mouse Brain
-
Dosing: Administer this compound orally to PDAPP transgenic mice at desired doses (e.g., 3, 10, 30 mg/kg).[1]
-
Tissue Collection: At a specified time point post-dosing (e.g., 3 hours), euthanize the mice and harvest the brain.[8]
-
Homogenization: Homogenize the brain tissue in a suitable lysis buffer containing protease inhibitors.
-
Quantification: Measure the levels of Aβ1-x, Aβ1-40, and Aβ1-42 in the brain homogenates using a validated ELISA kit.
-
Data Analysis: Normalize the Aβ levels to the total protein concentration in each sample and compare the levels between the vehicle-treated and this compound-treated groups.
Mandatory Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Logical relationship for troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jneurosci.org [jneurosci.org]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmlive.com [pmlive.com]
- 7. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
Troubleshooting inconsistent LY2886721 experimental outcomes
Welcome to the technical support center for LY2886721. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot inconsistent outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active small molecule inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides.[3] By inhibiting BACE1, this compound reduces the cleavage of the amyloid precursor protein (APP) into Aβ peptides, which are the primary component of amyloid plaques in Alzheimer's disease.[3]
Q2: What are the reported in vitro and in vivo potencies of this compound?
This compound has demonstrated nanomolar potency in various assays. It inhibits recombinant human BACE1 with an IC50 of 20.3 nM.[2][4] In cell-based assays, it inhibits Aβ production with an EC50 of 18.7 nM in HEK293Swe cells and 10.7 nM in PDAPP neuronal cultures.[1] In vivo, oral administration to PDAPP mice leads to a dose-dependent reduction in brain Aβ levels.[4]
Q3: Was the clinical development of this compound successful?
No, the Phase 2 clinical trial of this compound was terminated due to observations of abnormal liver biochemistry in some participants, suggesting potential liver toxicity.[3][5] This is a critical consideration for preclinical studies, and researchers should be vigilant for signs of hepatotoxicity.
Troubleshooting Inconsistent Experimental Outcomes
This guide provides solutions to common problems encountered during experiments with this compound.
Issue 1: Lower than Expected Aβ Reduction in Cell-Based Assays
Q: I am not observing the expected dose-dependent decrease in Aβ levels in my cell culture experiments. What could be the cause?
A: Several factors can contribute to a lack of efficacy in in vitro assays. Here is a troubleshooting workflow to identify the potential issue:
Caption: Troubleshooting workflow for low Aβ reduction.
-
Compound Stability and Solubility: this compound is soluble in DMSO. However, moisture-absorbing DMSO can reduce its solubility.[1] Always use fresh, anhydrous DMSO for preparing stock solutions. Stock solutions should be stored at -20°C for up to one month or -80°C for up to one year and undergo minimal freeze-thaw cycles.[2]
-
Cell Health: Ensure that the cells used (e.g., HEK293Swe) are healthy, within a low passage number, and not overgrown. Stressed or unhealthy cells may exhibit altered APP processing and BACE1 activity.
-
Assay Protocol: Review your Aβ detection protocol (e.g., ELISA). Ensure all reagents are fresh and have been prepared correctly. Inconsistent washing steps or incorrect antibody concentrations can significantly impact results.
-
Paradoxical BACE1 Upregulation: Some studies have shown that BACE1 inhibitors can paradoxically increase the cellular levels of BACE1 protein by extending its half-life. This could potentially counteract the inhibitory effect over time. Consider performing a time-course experiment and measuring BACE1 protein levels by Western blot.
Issue 2: Observing Signs of Toxicity in Animal Models
Q: My animal models treated with this compound are showing signs of distress or unexpected phenotypes. What should I investigate?
A: Given the clinical trial results, monitoring for toxicity is crucial. Here are key areas to investigate:
-
Hepatotoxicity: The clinical trial for this compound was halted due to liver abnormalities.[3][5] In your preclinical animal models, you should monitor for signs of liver damage.
-
Biomarkers: Regularly collect blood samples to measure liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[6] Elevated levels of these enzymes can indicate liver damage. Other potential biomarkers to investigate include glutamate dehydrogenase (GLDH) and microRNA-122 (miR-122), which may be more specific to liver injury.[7][8]
-
Histopathology: At the end of the study, perform a thorough histological examination of liver tissue to look for signs of necrosis, inflammation, or other abnormalities.
-
-
BACE2 Inhibition: this compound is not selective and also inhibits BACE2.[2][4] BACE2 has roles in pancreatic β-cell function and metabolism.
-
Metabolic Changes: Monitor blood glucose levels and consider performing glucose tolerance tests, especially in long-term studies or in models with a predisposition to metabolic disorders.[9][10]
-
Pancreatic Function: If metabolic changes are observed, you may need to perform more specific assays for pancreatic β-cell function, such as glucose-stimulated insulin secretion (GSIS) from isolated islets.[11][12]
-
-
Cognitive Effects: Some BACE1 inhibitors have been associated with cognitive worsening in clinical trials.[13][14][15] While the mechanisms are still under investigation, it is a potential on-target effect.
-
Behavioral Testing: If your study design includes behavioral assessments, be aware of this potential confound. A comprehensive battery of cognitive tests may be necessary to distinguish between potential therapeutic benefits and adverse effects.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | System | Target | Potency (IC50/EC50) | Reference |
| Enzymatic Assay | Recombinant hBACE1 | BACE1 | 20.3 nM | [2][4] |
| Enzymatic Assay | Recombinant hBACE2 | BACE2 | 10.2 nM | [2][4] |
| Cell-Based Assay | HEK293Swe Cells | Aβ Production | 18.7 nM | [1] |
| Cell-Based Assay | PDAPP Neuronal Culture | Aβ Production | 10.7 nM | [1] |
Table 2: In Vivo Efficacy of this compound in PDAPP Mice
| Dose (mg/kg, oral) | Time Point | Brain Region | Analyte | % Reduction (vs. Vehicle) | Reference |
| 3 | 3 hours | Hippocampus | Aβ₁-x | ~20% | [4] |
| 10 | 3 hours | Hippocampus | Aβ₁-x | ~40% | [4] |
| 30 | 3 hours | Hippocampus | Aβ₁-x | ~65% | [4] |
| 3 | 3 hours | Cortex | Aβ₁-x | ~25% | [4] |
| 10 | 3 hours | Cortex | Aβ₁-x | ~50% | [4] |
| 30 | 3 hours | Cortex | Aβ₁-x | ~60% | [4] |
| 10 | 3 hours | Cortex | C99 | Significant Reduction | [4] |
| 30 | 3 hours | Cortex | C99 | Significant Reduction | [4] |
| 3 | 3 hours | Cortex | sAPPβ | Significant Reduction | [4] |
| 10 | 3 hours | Cortex | sAPPβ | Significant Reduction | [4] |
| 30 | 3 hours | Cortex | sAPPβ | Significant Reduction | [4] |
Experimental Protocols
Protocol 1: In Vitro Aβ Reduction Assay in HEK293Swe Cells
-
Cell Culture: Culture HEK293 cells stably expressing APP with the Swedish mutation (HEK293Swe) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in serum-free media to achieve the desired final concentrations. Include a vehicle control (DMSO) with the same final concentration as the highest this compound dose.
-
Cell Treatment: Replace the culture medium with the media containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: Collect the conditioned media from each well. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells and collect the supernatant.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the supernatant using a commercially available sandwich ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ levels to a vehicle-treated control and plot the dose-response curve to determine the EC50 value.
Protocol 2: Western Blot for APP C-Terminal Fragments (CTFs)
-
Cell Lysis: After collecting the conditioned media, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein lysates on a 16% Tris-Tricine gel, which provides better resolution for small proteins like CTFs.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the C-terminus of APP (e.g., anti-APP-CTF) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. C99 and C83 fragments will appear as distinct bands.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway: Amyloidogenic Processing of APP
Caption: Amyloidogenic processing of APP and the inhibitory action of this compound.
Experimental Workflow: In Vivo Study in PDAPP Mice
Caption: A typical experimental workflow for evaluating this compound in PDAPP mice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers of drug-induced liver injury: progress and utility in research, medicine, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of functional human pancreatic β cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BACE1 inhibitors: investigating the mechanisms of cognitive worsening | VJDementia [vjdementia.com]
- 14. Accelerated long-term forgetting: A sensitive paradigm for detecting subtle cognitive impairment and evaluating BACE1 inhibitor efficacy in preclinical Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BACE-1 inhibition worsens cognition in patients with prodromal Alzheimer’s disease | MDedge [mdedge.com]
LY2886721 degradation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the handling, storage, and use of LY2886721, a potent BACE1 inhibitor. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active small molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. By inhibiting BACE1, this compound blocks the initial cleavage of the amyloid precursor protein (APP), thereby reducing the production of Aβ peptides.[3][4]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. Recommendations vary slightly between suppliers, but the general consensus is as follows:
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C | Up to 3 years | Store in the dark, under desiccating conditions.[1] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid multiple freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Use for shorter-term storage.[1] |
3. How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used.[1] For in vivo studies, further dilution into an appropriate vehicle is necessary. Always use fresh, anhydrous DMSO to prepare stock solutions, as moisture can affect solubility and stability.
4. What are the known degradation pathways for this compound?
Specific forced degradation studies detailing the hydrolysis, oxidation, or photolysis of this compound are not publicly available. The clinical development of this compound was discontinued due to findings of abnormal liver biochemistry in some patients, which is considered an off-target effect rather than chemical instability.[3][4] In the absence of specific data, it is recommended to handle this compound with the care afforded to any sensitive small molecule inhibitor. This includes protection from light, extreme pH, and strong oxidizing agents.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | - Prepare fresh stock solutions from lyophilized powder. - Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. - Ensure proper storage conditions are maintained (see FAQ 2). |
| Incorrect Concentration | - Verify the calculations for serial dilutions. - Use calibrated pipettes for accurate liquid handling. |
| Cell Health | - Ensure cells are healthy and within a suitable passage number. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiment. |
| Assay Conditions | - Optimize the incubation time with this compound. - Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.5%). |
Issue 2: Precipitation of this compound in aqueous solutions.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | - this compound is poorly soluble in water. For in vivo studies, use a formulation with co-solvents such as PEG300 and Tween 80. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. - For in vitro assays, ensure the final concentration of this compound in the aqueous buffer does not exceed its solubility limit. |
| Incorrect pH | - Check the pH of your buffer. Although specific pH stability data is unavailable, significant deviations from neutral pH may affect solubility. |
| Interaction with other components | - Evaluate potential interactions with other components in your experimental setup. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Weigh out the required amount of this compound lyophilized powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly and/or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store aliquots at -80°C for long-term storage or -20°C for short-term storage.
In Vitro BACE1 Activity Assay
This protocol is a general guideline for a fluorescence resonance energy transfer (FRET)-based BACE1 activity assay.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
This compound stock solution (10 mM in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add the BACE1 enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the BACE1 FRET substrate to all wells.
-
Immediately read the fluorescence kinetically at the appropriate excitation and emission wavelengths for the specific FRET substrate.
Visualizations
BACE1 Signaling Pathway in Amyloid Precursor Protein (APP) Processing
The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway and how its inhibition by this compound is intended to shift APP processing towards the non-amyloidogenic pathway.
Caption: APP processing pathways.
Experimental Workflow for In Vitro BACE1 Inhibition Assay
This diagram outlines the key steps for assessing the inhibitory potential of this compound on BACE1 activity in an in vitro setting.
Caption: In vitro BACE1 inhibition assay workflow.
This document is for research purposes only and is not intended to provide medical advice. Always refer to the manufacturer's specific guidelines for handling and storage.
References
Addressing poor oral bioavailability of LY2886721 in studies
Welcome to the technical support center for LY2886721. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental studies with this BACE1 inhibitor.
Troubleshooting Guide: Addressing Challenges in Oral Administration Studies
This guide addresses potential issues researchers may encounter during in vivo experiments involving the oral administration of this compound, focusing on achieving consistent and effective drug exposure.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | 1. Formulation Inconsistency: Improper suspension of this compound can lead to inconsistent dosing. 2. Animal Stress: Stress during oral gavage can affect gastrointestinal motility and absorption. 3. Food Effects: Presence of food in the stomach can alter drug absorption. | 1. Formulation: Ensure the 10% Acacia formulation is homogenous before each administration. Vortex the suspension thoroughly. Consider preparing fresh formulations regularly. 2. Dosing Technique: Ensure consistent oral gavage technique to minimize stress. Acclimatize animals to the procedure if possible. 3. Fasting: Standardize the fasting period for all animals before dosing to ensure a consistent gastric environment. |
| Lower than expected plasma and CSF drug levels. | 1. Incorrect Vehicle: The vehicle used may not be optimal for this compound solubility and absorption. 2. Dosing Errors: Inaccurate dose calculations or administration can lead to lower exposure. 3. Rapid Metabolism: First-pass metabolism in the liver may be higher than anticipated in the study model. | 1. Vehicle Optimization: While a 10% Acacia solution has been used in studies, consider exploring other pharmaceutically acceptable vehicles if absorption issues persist. 2. Dose Verification: Double-check all dose calculations, weighing of the compound, and the volume administered. 3. Preclinical Model Selection: Be aware of potential species differences in metabolism. If using a model not previously described for this compound, initial pharmacokinetic studies are recommended. |
| Unexpected Adverse Events (e.g., gastrointestinal issues). | 1. Formulation Irritation: The formulation itself may cause local irritation in the gastrointestinal tract. 2. High Dose Concentration: A highly concentrated dose can lead to local toxicity. | 1. Vehicle Assessment: Administer the vehicle alone to a control group to rule out any vehicle-specific effects. 2. Dose Fractionation: If the protocol allows, consider splitting the daily dose into two administrations to reduce the concentration delivered at one time. |
| Inconsistent pharmacodynamic effects despite consistent dosing. | 1. Blood-Brain Barrier Penetration Issues: While this compound is known to cross the blood-brain barrier, individual animal physiology could lead to variations. 2. Assay Variability: Inconsistent sample handling or analytical assay performance. | 1. Correlate PK/PD: Ensure that for each subject, both pharmacokinetic (plasma/CSF drug levels) and pharmacodynamic (Aβ levels) data are collected to establish a clear relationship. 2. Standardize Assays: Implement rigorous quality control for all bioanalytical methods used to measure drug and biomarker levels. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in preclinical models?
A standard vehicle used in published nonclinical studies is a 10% Acacia formulation.[1] It is crucial to ensure the formulation is a homogenous suspension before administration to guarantee consistent dosing.
Q2: What are the key pharmacokinetic parameters of this compound in different species?
The pharmacokinetic profile of this compound has been characterized in mice, dogs, and humans. Below is a summary of key parameters.
| Species | Dose | Tmax (median) | t1/2 (geometric mean) | Apparent Oral Clearance (CL/F) | Apparent Volume of Distribution (Vz/F) |
| Human | 5-70 mg (single dose) | 3 hours | 17.2 hours | 34.8 L/h | 863 L |
| Beagle Dog | 1.5 mg/kg | ~9 hours (peak CSF effect) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| PDAPP Mice | 3-30 mg/kg | ~3 hours (time of measurement) | Short half-life | Not explicitly stated | Not explicitly stated |
Data compiled from multiple sources.[1][2][3]
Q3: How does this compound impact Amyloid Precursor Protein (APP) processing?
This compound is a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). By inhibiting BACE1, this compound blocks the initial cleavage of APP, leading to a reduction in the production of amyloid-beta (Aβ) peptides (Aβ1-40 and Aβ1-42) and the soluble APPβ fragment (sAPPβ).[1][4][5] Consequently, APP is preferentially cleaved by the α-secretase pathway, leading to an increase in the production of the soluble APPα fragment (sAPPα).[6][7]
Q4: What should I consider regarding the selectivity profile of this compound?
This compound shows high selectivity for BACE1 over other key aspartyl proteases like cathepsin D, pepsin, and renin.[1][2][5] However, it is important to note that it also inhibits BACE2 with similar potency (IC50 of 10.2 nM for BACE2 vs. 20.3 nM for BACE1).[1][8][9] Researchers should consider potential off-target effects related to BACE2 inhibition in their experimental design and interpretation of results.
Q5: Why were the clinical trials for this compound discontinued?
The Phase II clinical trials for this compound were terminated due to findings of abnormal liver enzyme elevations in some participants, suggesting potential liver toxicity.[10][11][12] This was not attributed to the mechanism of BACE1 inhibition itself.
Experimental Protocols
Oral Administration and Pharmacodynamic Assessment in PDAPP Mice
Objective: To assess the in vivo efficacy of this compound in reducing brain Aβ levels.
Methodology:
-
Animal Model: Young PDAPP transgenic mice.[2]
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 10% Acacia).
-
Dosing: Administer this compound orally (e.g., via gavage) at doses ranging from 3 to 30 mg/kg.[2][8] A vehicle-only group should be included as a control.
-
Sample Collection: At a predetermined time point post-dosing (e.g., 3 hours), euthanize the animals and harvest brain tissue (hippocampus and cortex).[8][9]
-
Analysis: Homogenize the brain tissue and analyze the levels of Aβ1-x, C99, and sAPPβ using standard ELISA or other validated immunoassays.[1][5]
Pharmacokinetic and Pharmacodynamic Assessment in Beagle Dogs
Objective: To evaluate the central and peripheral pharmacodynamic effects of this compound.
Methodology:
-
Animal Model: Male beagle dogs, cannulated for cerebrospinal fluid (CSF) collection.[1]
-
Formulation: Prepare a 1.5 mg/kg dose of this compound in a 10% Acacia formulation.[1][5]
-
Baseline Sampling: Collect baseline blood and CSF samples prior to dosing.[1]
-
Dosing: Administer the this compound formulation via oral gavage.
-
Post-Dose Sampling: Collect blood and CSF samples at multiple time points after administration (e.g., 3, 6, 9, 24, and 48 hours).[1][5]
-
Analysis:
-
Measure plasma and CSF concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Quantify levels of Aβ1-x, Aβ1-40, and Aβ1-42 in plasma and CSF using ELISA.[1]
-
Visualizations
BACE1 Signaling Pathway and Inhibition by this compound
Caption: Amyloidogenic vs. Non-Amyloidogenic pathways and the inhibitory action of this compound on BACE1.
Experimental Workflow for Preclinical Oral Bioavailability Study
Caption: A typical workflow for conducting in vivo oral administration studies with this compound.
References
- 1. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
- 2. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jneurosci.org [jneurosci.org]
- 10. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pmlive.com [pmlive.com]
Technical Support Center: LY2886721 and Liver Enzyme Elevations
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be working with the BACE1 inhibitor LY2886721 or similar compounds and encounter changes in liver enzymes. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is there a concern about liver enzyme changes?
This compound is a potent, orally active BACE1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitor that was developed as a potential therapeutic for Alzheimer's disease.[1][2] During a Phase II clinical trial, the study was halted due to some participants experiencing abnormal liver function tests, indicating potential hepatotoxicity.[1][3] While Eli Lilly, the developer, stated at the time that they did not believe the liver effects were related to the BACE1 mechanism of action, this event highlighted the importance of monitoring liver safety for this class of compounds.[1][3]
Q2: What is the proposed mechanism for this compound-induced liver enzyme changes?
There are two main viewpoints on the potential mechanism:
-
Off-Target Effect: The initial hypothesis from the manufacturer was that the liver enzyme elevations were due to an off-target effect of the this compound molecule, unrelated to its inhibition of BACE1.[3][4] This would imply that the toxicity is specific to the chemical structure of this compound and not necessarily a class-wide effect of all BACE1 inhibitors.
-
"Off-Site, On-Target" Effect: An alternative hypothesis suggests that the liver toxicity could be an "off-site" but "on-target" effect.[4][5] BACE1 is known to be the major enzyme responsible for cleaving β-galactoside α-2,6-sialyltransferase I (ST6Gal I) in the liver.[5] The inhibition of this process by this compound could lead to an accumulation of cellular damage and subsequent liver injury.[5]
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} Caption: Proposed 'off-site, on-target' mechanism of this compound hepatotoxicity.
Q3: Were there any preclinical signs of liver toxicity for this compound?
Preclinical studies in rodents and dogs did not show significant hepatotoxicity.[2][5] This discrepancy between animal models and human clinical trials highlights the limitations of preclinical safety assessments and the importance of careful monitoring in early clinical development.[4][5]
Troubleshooting Guide: Managing Liver Enzyme Elevations in Preclinical Studies
If you observe elevations in liver enzymes (e.g., ALT, AST) during in vivo experiments with BACE1 inhibitors or similar compounds, the following troubleshooting steps are recommended.
Step 1: Immediate Actions and Confirmation
-
Confirm the Finding: Repeat the liver enzyme measurements on a new sample to rule out experimental error.
-
Dose De-escalation or Discontinuation: Consider either reducing the dose or temporarily discontinuing treatment in the affected cohort to see if the enzyme levels return to baseline. The cornerstone of managing drug-induced liver injury (DILI) is the prompt withdrawal of the suspected agent.[6][7][8]
-
Clinical Observation: Closely monitor the animals for any clinical signs of distress, such as weight loss, changes in appetite, or lethargy.
dot graphDiagram { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} Caption: Troubleshooting workflow for elevated liver enzymes in preclinical studies.
Step 2: Investigation and Data Collection
A systematic investigation is crucial to understand the nature of the liver injury.
| Parameter | Recommended Action | Rationale |
| Liver Function Panel | Measure a full panel including ALT, AST, Alkaline Phosphatase (ALP), and Total Bilirubin. | To characterize the type of liver injury (hepatocellular, cholestatic, or mixed).[7] |
| Histopathology | Collect liver tissue for histopathological analysis at the end of the study. | To identify cellular changes, such as necrosis, inflammation, or steatosis. |
| Pharmacokinetics (PK) | Analyze plasma concentrations of the compound in relation to the timing of enzyme elevations. | To determine if there is a correlation between drug exposure and toxicity. |
| Biomarkers | Consider measuring exploratory biomarkers of liver injury (e.g., glutamate dehydrogenase (GLDH), keratin-18 (K18)). | To gain more specific insights into the mechanism of injury. |
Step 3: Data Interpretation
The pattern of enzyme elevation can provide clues to the type of injury:
| Injury Pattern | Typical Enzyme Profile |
| Hepatocellular | Predominant increase in ALT and AST. |
| Cholestatic | Predominant increase in ALP. |
| Mixed | Elevations in both ALT/AST and ALP. |
This classification is based on the R value calculation: R = (ALT / ULN of ALT) / (ALP / ULN of ALP), where ULN is the upper limit of normal. An R value ≥ 5 suggests hepatocellular injury, R ≤ 2 suggests cholestatic injury, and R between 2 and 5 suggests mixed injury.[7]
Experimental Protocols
Protocol 1: Monitoring Liver Enzymes in Rodent Studies
-
Baseline Measurement: Collect blood samples (e.g., via tail vein or saphenous vein) prior to the first dose to establish baseline liver enzyme levels.
-
Interim Monitoring: Collect blood samples at regular intervals during the study (e.g., weekly). For acute, high-dose studies, more frequent monitoring (e.g., 24, 48, 72 hours post-dose) may be necessary.
-
Terminal Collection: Collect a final blood sample at the time of sacrifice.
-
Sample Processing:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., lithium heparin) for plasma separation.
-
Centrifuge the samples according to standard laboratory procedures (e.g., 1500 x g for 10 minutes at 4°C).
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
-
Analysis: Use a validated biochemical analyzer to measure ALT, AST, ALP, and total bilirubin concentrations.
Protocol 2: Liver Tissue Collection for Histopathology
-
Euthanasia: Euthanize the animal using an approved method.
-
Liver Excision: Immediately perform a laparotomy and carefully excise the entire liver.
-
Sectioning: Take representative sections from multiple liver lobes. A consistent sampling strategy is crucial for comparative analysis.
-
Fixation: Place the tissue sections in a sufficient volume of 10% neutral buffered formalin (at least 10 times the tissue volume) for 24-48 hours.
-
Processing: After fixation, transfer the tissue to 70% ethanol. The tissue is then ready for standard paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin - H&E).
-
Pathology Review: A board-certified veterinary pathologist should perform a blinded review of the slides to assess for any pathological changes.
This technical support guide provides a framework for understanding and addressing potential liver enzyme changes when working with this compound or similar compounds. Given the clinical history of this compound, a cautious approach with rigorous monitoring of liver safety parameters is strongly advised in any research setting.
References
- 1. pmlive.com [pmlive.com]
- 2. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of drug-induced liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of LY2886721 and Other BACE1 Inhibitors for Alzheimer's Disease Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a focal point in the quest for disease-modifying therapies for Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, BACE1 represents a prime therapeutic target. LY2886721, developed by Eli Lilly, was a promising BACE1 inhibitor that advanced to clinical trials. However, its development was halted due to safety concerns, a fate shared by several other BACE1 inhibitors. This guide provides a comprehensive comparison of this compound with other notable BACE1 inhibitors that have been in clinical development, including verubecestat (MK-8931), lanabecestat (AZD3293), elenbecestat (E2609), and atabecestat (JNJ-54861911). We present a detailed analysis of their performance based on available experimental data, with a focus on potency, selectivity, clinical efficacy, and the reasons for their discontinuation.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and its comparators, offering a side-by-side view of their in vitro potency, selectivity, and their effects on Aβ levels in both preclinical and clinical settings.
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Inhibitor | BACE1 IC50 (nM) | BACE2 IC50 (nM) | BACE1 Ki (nM) | BACE2 Ki (nM) | Selectivity (BACE2/BACE1 IC50 or Ki ratio) | Other Selectivity Notes |
| This compound | 20.3[1][2] | 10.2[1][2] | - | - | ~0.5 (Lacks selectivity)[1][2] | Highly selective against cathepsin D, pepsin, and renin (IC50 >100,000 nM)[2] |
| Verubecestat (MK-8931) | 13 (cellular IC50 for Aβ40)[3] | - | 2.2[3][4] | 0.38[3][4] | ~0.17 (More potent for BACE2)[3] | >45,000-fold selective over cathepsin D, cathepsin E, and pepsin[3] |
| Lanabecestat (AZD3293) | 0.6[5] | - | 0.4[6] | 0.8[6] | ~2 | Selective over cathepsin D (IC50 = 3,797 nM) and γ-secretase (IC50 >25,000 nM)[6] |
| Elenbecestat (E2609) | ~7 (cell-based)[7] | - | 19 | 67 | ~3.5 | 3.53-fold more selective for BACE1 over BACE2.[8] |
| Atabecestat (JNJ-54861911) | - | - | - | - | High selectivity for BACE1 over BACE2 reported. | - |
Table 2: In Vivo and Clinical Efficacy of BACE1 Inhibitors
| Inhibitor | Animal Model | Dose | Aβ Reduction | Human Studies | Dose | Aβ Reduction in CSF | Reason for Discontinuation |
| This compound | PDAPP Mice | 3-30 mg/kg (oral) | Brain Aβ reduced by ~20-65%[2] | Healthy Volunteers & AD Patients | 1-70 mg (single and multiple doses) | Up to 74% reduction in Aβ40[7] | Abnormal liver function tests[7] |
| Verubecestat (MK-8931) | Rats & Cynomolgus Monkeys | - | Dramatically lowered CSF and cortex Aβ40 | Healthy Volunteers & AD Patients | 12, 40, 60 mg (daily) | 57%, 79%, and 84% reduction in Aβ40, respectively[9] | Lack of efficacy in mild-to-moderate and prodromal AD.[10] |
| Lanabecestat (AZD3293) | Mouse, Guinea Pig, Dog | - | Significant reduction in soluble Aβ species | Healthy Subjects & AD Patients | 20 mg and 50 mg | 58.0% and 73.3% reduction in Aβ40, respectively | Lack of efficacy in Phase III trials.[11] |
| Elenbecestat (E2609) | Rodents, Guinea Pigs, Non-human primates | 0.3-30 mg/kg (p.o. in primates) | Potent inhibition of Aβ1-40 and Aβ1-42 in plasma and CSF[12] | Healthy Volunteers & AD Patients | 25-400 mg (14-day) | Up to 80% dose-dependent reduction | Unfavorable risk-benefit ratio in Phase III trials.[13] |
| Atabecestat (JNJ-54861911) | - | - | - | Prodromal AD Patients | 5, 25, 50 mg | 50%, 80%, and 90% reduction, respectively[14] | Elevated liver enzymes.[15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these BACE1 inhibitors.
BACE1 Enzymatic Activity Assay (FRET-based)
This in vitro assay is fundamental for determining the direct inhibitory effect of a compound on the BACE1 enzyme.
-
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate contains a fluorescent donor and a quencher moiety. In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.[1][17]
-
Reagents:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compound (inhibitor) dissolved in DMSO
-
96-well or 384-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In the microplate, add the assay buffer, the test compound, and the BACE1 enzyme.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 60-90 minutes) at room temperature or 37°C using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.[17]
-
The rate of increase in fluorescence is used to calculate the percentage of inhibition for each compound concentration, from which the IC50 value is determined.
-
Cell-based Aβ Production Assay
This assay assesses the ability of an inhibitor to reduce Aβ production in a cellular context, providing insights into cell permeability and target engagement within a more physiological environment.
-
Principle: Cells that overexpress human amyloid precursor protein (APP), often with mutations that increase Aβ production (e.g., the Swedish mutation), are treated with the BACE1 inhibitor. The amount of Aβ secreted into the cell culture medium is then quantified.
-
Cell Lines:
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of the BACE1 inhibitor for a specified period (e.g., overnight).[2]
-
Collect the conditioned cell culture medium.
-
Centrifuge the medium to remove cell debris.[18]
-
Quantify the levels of Aβ40 and Aβ42 in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA).[11][19]
-
The reduction in Aβ levels compared to vehicle-treated control cells is used to determine the EC50 of the inhibitor.
-
In Vivo Aβ Reduction in Animal Models
Preclinical animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of BACE1 inhibitors.
-
Animal Models:
-
Procedure:
-
Animals are administered the BACE1 inhibitor, typically via oral gavage.[2][20]
-
At various time points after dosing, blood, cerebrospinal fluid (CSF), and brain tissue are collected.
-
For CSF collection in dogs, an indwelling lumbar catheter may be used for serial sampling.[4]
-
Brain tissue is homogenized to extract Aβ.[20]
-
Aβ levels in plasma, CSF, and brain homogenates are quantified using ELISA or mass spectrometry.[20]
-
Measurement of Aβ in Human Cerebrospinal Fluid (CSF)
Clinical trials of BACE1 inhibitors heavily rely on the measurement of Aβ levels in the CSF as a key pharmacodynamic biomarker.
-
CSF Collection:
-
CSF is typically collected via a lumbar puncture.[21]
-
To minimize Aβ adsorption to tubes, low-binding polypropylene tubes are recommended for collection, transport, and storage.[6][21]
-
The first few milliliters of CSF are often discarded to avoid contamination.[21]
-
For serial sampling in early phase studies, an indwelling subarachnoid lumbar catheter may be used.[4]
-
-
Sample Handling and Storage:
-
Aβ Quantification:
-
Aβ40 and Aβ42 levels are typically measured using validated immunoassays, such as ELISA or Meso Scale Discovery (MSD) electrochemiluminescence assays.[21]
-
Visualizing the Pathways and Processes
To better understand the context of BACE1 inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Amyloid Precursor Protein (APP) processing pathways and the mechanism of BACE1 inhibitors.
Caption: A typical clinical trial workflow for a BACE1 inhibitor, highlighting stages of discontinuation.
Discussion and Conclusion
The development of BACE1 inhibitors has been a challenging journey, marked by initial promise followed by significant setbacks in clinical trials. This compound demonstrated potent Aβ reduction in both preclinical models and early human studies, a characteristic shared by other inhibitors like verubecestat, lanabecestat, elenbecestat, and atabecestat. However, the clinical development of all these compounds was ultimately terminated.
A key differentiator among these inhibitors was the reason for their failure. For this compound and atabecestat, development was halted due to liver toxicity, with atabecestat-induced liver injury suggested to have an immune-mediated component.[15][16][22] This highlights the potential for off-target effects or compound-specific toxicity that are not directly related to the mechanism of BACE1 inhibition.
In contrast, verubecestat, lanabecestat, and elenbecestat were discontinued due to a lack of clinical efficacy, and in some cases, a worsening of cognitive function.[10][13] This raises fundamental questions about the amyloid hypothesis and the therapeutic window for BACE1 inhibition. It is possible that by the time patients exhibit even mild cognitive impairment, the pathological cascade has progressed to a point where simply reducing Aβ production is insufficient to alter the course of the disease. Furthermore, the cognitive worsening observed with some inhibitors suggests that BACE1 may have other important physiological substrates in the brain, and its inhibition could disrupt normal synaptic function.
The selectivity of BACE1 inhibitors over the homologous enzyme BACE2 has also been a consideration. While some inhibitors like verubecestat were more potent against BACE2, others like elenbecestat showed a modest preference for BACE1. The clinical implications of BACE2 inhibition are not fully understood, but it has been linked to side effects such as hair depigmentation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. jneurosci.org [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. This compound | ALZFORUM [alzforum.org]
- 8. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lanabecestat [openinnovation.astrazeneca.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Elenbecestat | ALZFORUM [alzforum.org]
- 14. eisai.com [eisai.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. biopharmadive.com [biopharmadive.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. ELISA Protocol [protocols.io]
- 19. assets.exkitstore.com [assets.exkitstore.com]
- 20. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug-specific T-cell responses in patients with liver injury following treatment with the BACE inhibitor atabecestat - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: LY2886721 vs. Lanabecestat in Alzheimer's Disease Research
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical and clinical profiles of two notable BACE1 inhibitors.
This guide provides an objective, data-driven comparison of LY2886721 and Lanabecestat, two small molecule inhibitors of Beta-secretase 1 (BACE1) that were investigated for the treatment of Alzheimer's disease. While both compounds showed promise in early-stage research by effectively reducing amyloid-beta (Aβ) levels, their development pathways diverged due to different clinical outcomes. This document summarizes their performance, supported by available experimental data, to inform future research in the field.
Mechanism of Action: Targeting the Genesis of Amyloid-Beta
Both this compound and Lanabecestat are designed to inhibit BACE1, a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3] By blocking BACE1, these inhibitors reduce the production of Aβ peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1][3] The intended therapeutic effect is to slow or prevent the formation of amyloid plaques in the brain, thereby potentially mitigating the progression of the disease.
Figure 1. Mechanism of Action of BACE1 Inhibitors.
Preclinical and Clinical Performance: A Quantitative Comparison
Both molecules demonstrated potent BACE1 inhibition and subsequent reduction of Aβ levels in preclinical models and early human trials. However, their clinical development trajectories were ultimately halted for different reasons.
In Vitro Potency
| Compound | Target | Assay Type | IC50 / Ki | Selectivity |
| This compound | Recombinant human BACE1 | FRET Assay | IC50: 20.3 nM[4][5] | Non-selective vs. BACE2 (IC50: 10.2 nM)[4][5] |
| Lanabecestat | Human BACE1 | Binding Assay | Ki: 0.4 nM[6] | Non-selective vs. BACE2 (0.6nM and 0.9nM in binding assays)[2] |
Cellular Activity
| Compound | Cell Line | Assay Type | EC50 (Aβ40 / Aβ42) |
| This compound | HEK293Swe | ELISA | 18.5 nM / 19.7 nM[7] |
| PDAPP neuronal culture | ELISA | ~10 nM[5] | |
| Lanabecestat | SH-SY5Y/APP, N2A, primary mouse and guinea pig neurons | ELISA | High picomolar potency[8] |
In Vivo Aβ Reduction
| Compound | Animal Model | Dose | Aβ Reduction |
| This compound | PDAPP Mice | 3-30 mg/kg (oral) | Brain Aβ reduced by ~20-65%[1] |
| Beagle Dogs | 0.5 mg/kg (oral) | CSF Aβ halved in 9 hours[1] | |
| Lanabecestat | Mouse, Guinea Pig, Dog | Time and dose-dependent | Significant reduction in brain, CSF, and plasma Aβ[9] |
Human Clinical Trial Data: Aβ Reduction in CSF
| Compound | Study Phase | Dose | CSF Aβ40 Reduction | CSF Aβ42 Reduction |
| This compound | Phase 1 | 15-35 mg (daily for 14 days) | Up to 74%[10] | Up to 72%[1] |
| Lanabecestat | Phase 2/3 (AMARANTH) | 20 mg (daily) | 58.0%[2] | 51.3%[2] |
| 50 mg (daily) | 73.3%[2] | 65.5%[2] |
Clinical Outcomes and Safety Profiles
Despite promising biomarker data, both this compound and Lanabecestat failed to demonstrate clinical efficacy and were discontinued.
This compound was halted in Phase 2 trials due to observations of abnormal liver biochemistry in some participants.[1][11] This was considered an off-target effect and not related to the BACE1 mechanism of action.[11]
Lanabecestat proceeded to Phase 3 trials (AMARANTH and DAYBREAK-ALZ) but was discontinued because an independent data monitoring committee concluded the trials were unlikely to meet their primary endpoints for slowing cognitive and functional decline.[12][13] The decision was not based on safety concerns, although treatment-emergent psychiatric adverse events, weight loss, and hair color changes were reported more frequently with Lanabecestat than placebo.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
BACE1 Enzyme Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human BACE1.
Figure 2. Workflow for BACE1 Enzymatic FRET Assay.
Protocol:
-
Reagent Preparation: Recombinant human BACE1 enzyme and a synthetic FRET peptide substrate are diluted in an appropriate assay buffer. Test compounds (this compound or Lanabecestat) are prepared in a series of concentrations.
-
Incubation: The BACE1 enzyme is pre-incubated with the test compound for a defined period to allow for binding.
-
Reaction Initiation: The FRET substrate is added to the enzyme-inhibitor mixture to start the cleavage reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. In the uncleaved substrate, the quencher molecule suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is proportional to BACE1 activity. The percentage of inhibition at each compound concentration is calculated relative to a control without inhibitor. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell-Based Aβ Reduction Assay (HEK293Swe Cells)
This assay measures the ability of a compound to inhibit BACE1 activity in a cellular context, leading to a reduction in secreted Aβ peptides.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing APP with the Swedish mutation (HEK293Swe) are cultured in appropriate media. These cells produce high levels of Aβ.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (this compound or Lanabecestat) for a specified duration (e.g., overnight).
-
Supernatant Collection: The cell culture supernatant, containing secreted Aβ peptides, is collected.
-
Aβ Quantification (ELISA): The concentrations of Aβ40 and Aβ42 in the supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: The reduction in Aβ levels in the presence of the test compound is calculated relative to vehicle-treated control cells. The EC50 value, the concentration of the compound that causes a 50% reduction in Aβ levels, is determined.
In Vivo Aβ Reduction in PDAPP Transgenic Mice
This experiment evaluates the in vivo efficacy of the compounds in a transgenic mouse model of Alzheimer's disease.
Protocol:
-
Animal Model: PDAPP transgenic mice, which overexpress a mutant form of human APP and develop age-dependent amyloid plaques, are used.
-
Dosing: The test compound (this compound or Lanabecestat) is administered to the mice, typically via oral gavage, at various doses.
-
Tissue Collection: At a specific time point after dosing, the mice are euthanized, and their brains are collected.
-
Brain Homogenization: The brain tissue is homogenized to extract Aβ peptides.
-
Aβ Quantification (ELISA): The levels of Aβ in the brain homogenates are measured by ELISA.
-
Data Analysis: The reduction in brain Aβ levels in the treated mice is compared to that in vehicle-treated control mice.
Measurement of CSF Aβ in Human Clinical Trials
This protocol is for the collection and analysis of cerebrospinal fluid (CSF) from human subjects to assess the pharmacodynamic effects of the drug.
References
- 1. Active β-Amyloid Immunization Restores Spatial Learning in PDAPP Mice Displaying Very Low Levels of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid precursor protein processing and Aβ42 deposition in a transgenic mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzforum.org [alzforum.org]
- 10. researchgate.net [researchgate.net]
- 11. Towards a unified protocol for handling of CSF before β-amyloid measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reference measurement procedure for CSF amyloid beta (Aβ)1-42 and the CSF Aβ1-42 /Aβ1-40 ratio - a cross-validation study against amyloid PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating BACE1 as a Therapeutic Target: A Comparative Guide Featuring LY2886721
The beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease.[1] BACE1 initiates the cleavage of the amyloid precursor protein (APP), a rate-limiting step in the production of amyloid-beta (Aβ) peptides.[1] The accumulation of these peptides in the brain is a hallmark of Alzheimer's disease. Consequently, inhibiting BACE1 has been a primary therapeutic strategy to reduce Aβ production.[1]
This guide provides a comparative analysis of LY2886721, a potent BACE1 inhibitor, and other key BACE1 inhibitors to evaluate the validity of BACE1 as a therapeutic target. This compound was the first BACE1 inhibitor to advance to Phase 2 clinical trials, and its development provides valuable insights into the potential and challenges of this therapeutic approach.[2]
Performance Data of this compound
This compound demonstrated potent inhibition of BACE1 in both in vitro and in vivo studies. It effectively crossed the blood-brain barrier and produced significant reductions in Aβ levels in preclinical models and in human subjects.[3][4]
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/Assay Type |
|---|---|---|
| IC₅₀ vs. hBACE1 | 20.3 nM[3][5] | Recombinant human BACE1 |
| IC₅₀ vs. hBACE2 | 10.2 nM[3][5] | Recombinant human BACE2 |
| EC₅₀ vs. Aβ₁₋₄₀ | 18.5 nM[5] | HEK293Swe cells |
| EC₅₀ vs. Aβ₁₋₄₂ | 19.7 nM[5] | HEK293Swe cells |
| EC₅₀ vs. Aβ₁₋₄₀ & Aβ₁₋₄₂ | ~10 nM[3] | PDAPP neuronal cultures |
Table 2: In Vivo Effects of this compound in Preclinical Models
| Animal Model | Dose | Effect |
|---|---|---|
| PDAPP Mice | 3-30 mg/kg (oral) | 20-65% reduction in brain Aβ levels.[2][4] |
| Beagle Dogs | 0.5 mg/kg | 50% reduction in cerebrospinal fluid (CSF) Aβ at 9 hours.[4][6] |
Table 3: Clinical Pharmacodynamic Effects of this compound (Phase 1)
| Population | Dose | Effect on CSF Biomarkers |
|---|---|---|
| Healthy Volunteers | 1-70 mg | Up to 74% reduction in Aβ₄₀.[6][7] |
| Healthy Volunteers | 1-70 mg | Up to 72% reduction in Aβ₄₂.[2] |
| Healthy Volunteers | 1-70 mg | Significant reduction in sAPPβ.[2][7] |
| Healthy Volunteers | 1-70 mg | Increase in sAPPα.[2][7] |
Despite these promising pharmacodynamic effects, the Phase 2 trial of this compound was terminated in June 2013 due to findings of abnormal liver biochemistry in some patients.[2] This toxicity was considered an off-target effect of the specific compound and not necessarily related to the mechanism of BACE1 inhibition.[2][7]
Comparative Analysis with Other BACE1 Inhibitors
The challenges encountered with this compound are not unique. Several other BACE1 inhibitors have faced difficulties in clinical trials, either due to lack of efficacy or safety concerns. The following table compares the in vitro potency of this compound with other notable BACE1 inhibitors.
Table 4: Comparative In Vitro Potency of BACE1 Inhibitors
| Inhibitor | Target | IC₅₀ / Ki |
|---|---|---|
| This compound | BACE1 | IC₅₀: 20.3 nM[3][5] |
| BACE2 | IC₅₀: 10.2 nM[3][5] | |
| Verubecestat (MK-8931) | BACE1 | Ki: 2.2 nM[8] |
| BACE2 | Ki: 0.34 nM[8] | |
| Lanabecestat (AZD3293) | BACE1 | Ki: 0.4 nM[1] |
| BACE2 | Ki: 0.9 nM[1] | |
| Elenbecestat (E2609) | BACE1 | ~7 nM[1] |
| CNP520 | BACE1 | Ki: 11 nM[8] |
| | BACE2 | Ki: 30 nM[8] |
Note: Direct comparison of IC₅₀ and Ki values should be made with caution as assay conditions can vary between studies.
Experimental Protocols
1. BACE1 Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol describes a general method for determining the in vitro potency of BACE1 inhibitors.
-
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a compound against recombinant human BACE1.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Procedure:
-
Recombinant human BACE1 enzyme is incubated with varying concentrations of the inhibitor.
-
The FRET peptide substrate is added to initiate the reaction.
-
The reaction is incubated at a controlled temperature.
-
Fluorescence is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and the IC₅₀ value is determined by plotting the percent inhibition against the inhibitor concentration.
-
2. In Vivo Measurement of Amyloid-Beta (Aβ) Levels
This protocol outlines a general method for quantifying Aβ levels in the brain or CSF of animal models.
-
Objective: To assess the in vivo efficacy of a BACE1 inhibitor in reducing Aβ levels.
-
Procedure:
-
Animal models (e.g., PDAPP transgenic mice) are administered the BACE1 inhibitor or a vehicle control.
-
After a specified time, brain tissue or CSF is collected.
-
For brain tissue, homogenization is performed to extract proteins.
-
Aβ levels (specifically Aβ₄₀ and Aβ₄₂) are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
The results are normalized to the total protein concentration and compared between the treated and control groups.
-
Visualizations
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Workflow for In Vivo Measurement of Aβ Levels.
Caption: Logical Flow of BACE1 Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of LY2886721's Efficacy in Diverse Neuropathological Models
A Comparative Analysis of a Potent BACE1 Inhibitor's Performance in HEK293Swe and Primary Neuronal Cell Lines
For researchers and professionals in the field of neurodegenerative disease and drug development, the robust validation of a compound's mechanism of action across multiple cellular contexts is paramount. This guide provides a comparative analysis of the BACE1 inhibitor LY2886721, detailing its effects in two distinct and relevant cell line models: Human Embryonic Kidney (HEK293) cells stably expressing human Amyloid Precursor Protein (APP) with the Swedish mutation (HEK293Swe), and primary cortical neurons derived from PDAPP transgenic mouse embryos. The data presented herein offers a cross-validation of this compound's potent inhibitory effects on β-secretase and its subsequent impact on amyloid-β (Aβ) production.
Quantitative Comparison of this compound Activity
The efficacy of this compound was assessed by measuring its ability to inhibit the production of Aβ1–40 and Aβ1–42, the primary pathogenic peptides in Alzheimer's disease. The following table summarizes the half-maximal effective concentration (EC50) values obtained in both cell lines.
| Cell Line | Target Analyte | EC50 (nM) | Cytotoxicity Observed |
| HEK293Swe | Aβ1–40 | 18.5 | No |
| Aβ1–42 | 19.7 | No | |
| Primary Cortical Neurons (PDAPP) | Aβ1–40 | ~10 | No |
| Aβ1–42 | ~10 | No |
The data clearly demonstrates that this compound potently reduces the production of both Aβ1–40 and Aβ1–42 in a concentration-dependent manner in both a human-derived, engineered cell line and a primary rodent neuronal culture.[1] The comparable EC50 values across these different models underscore the consistent on-target activity of the compound.
Mechanism of Action: Inhibition of BACE1 and APP Processing
This compound is a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in the amyloidogenic processing of APP.[1][2][3][4] Inhibition of BACE1 by this compound leads to a significant reduction in the cleavage of APP at the β-site, thereby decreasing the production of the C99 fragment and soluble APPβ (sAPPβ), both of which are direct products of BACE1 activity.[1][5] This mechanism ultimately results in the observed dose-dependent decrease in Aβ peptides.
Caption: Signaling pathway of APP processing and BACE1 inhibition by this compound.
Experimental Protocols
Cell-Based Assays for Aβ Inhibition
1. HEK293Swe Cell Assay:
-
Cell Line: A human embryonic kidney cell line (HEK293) stably expressing APP751cDNA containing the Swedish mutation (HEK293Swe) was utilized.[1]
-
Treatment: Cells were exposed to increasing concentrations of this compound overnight.[1][2]
-
Analysis: The conditioned medium was collected, and the levels of secreted Aβ1–40 and Aβ1–42 were measured as an index of BACE1 inhibition.[1]
-
Cytotoxicity Assessment: A CellTiter96 Aqueous Non-Radioactive Cell Proliferation assay was used to assess any potential cytotoxic effects of the compound.[1]
2. Primary Cortical Neuron Assay:
-
Cell Source: Primary cortical neurons were prepared from embryonic day 16 PDAPP transgenic mouse embryos.[1] This model utilizes APP with the Indiana mutation (APPV717F) and a wild-type sequence around the BACE cleavage site, which is more representative of the broader Alzheimer's disease population.[1]
-
Treatment: Neuronal cultures were exposed to increasing concentrations of this compound overnight.[1]
-
Analysis: The amount of Aβ1–40 and Aβ1–42 in the media was measured to determine the extent of BACE1 inhibition.[1]
-
Cytotoxicity Assessment: The MTT cytotoxicity assay was employed to evaluate compound cytotoxicity.[1]
Caption: Workflow for assessing this compound's effect in HEK293Swe and primary neuronal cells.
Selectivity Profile of this compound
An important aspect of drug development is ensuring target selectivity to minimize off-target effects. This compound exhibits high selectivity for BACE1 over other key aspartyl proteases.
| Protease | IC50 (nM) |
| BACE1 | 20.3 |
| BACE2 | 10.2 |
| Cathepsin D | >100,000 |
| Pepsin | >100,000 |
| Renin | >100,000 |
While this compound potently inhibits BACE1, it also shows significant activity against BACE2.[5] However, it demonstrates a very favorable selectivity profile against other important aspartyl proteases like cathepsin D, pepsin, and renin, suggesting a low likelihood of significant off-target activity against these enzymes.[1][5]
References
- 1. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | ALZFORUM [alzforum.org]
- 5. jneurosci.org [jneurosci.org]
A Comparative Analysis of LY2886721 and Gamma-Secretase Inhibitors for Amyloid-Beta Reduction
For Researchers, Scientists, and Drug Development Professionals
The accumulation of amyloid-beta (Aβ) peptides in the brain is a central hallmark of Alzheimer's disease. Consequently, therapeutic strategies aimed at reducing Aβ production have been a major focus of drug development. This guide provides an objective comparison of two distinct approaches to lowering Aβ levels: inhibition of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) with LY2886721, and the broader inhibition of the gamma-secretase complex. This comparison is supported by experimental data from preclinical and clinical studies, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting Different Steps of Aβ Production
This compound is a potent and selective inhibitor of BACE1, the enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[1][2] By blocking BACE1, this compound prevents the initial cleavage of APP, thereby reducing the formation of all downstream Aβ peptides.[1]
Gamma-secretase inhibitors (GSIs), on the other hand, target the final step in Aβ production. The gamma-secretase complex is responsible for cleaving the C-terminal fragment of APP (C99) to release Aβ peptides of varying lengths.[3][4] GSIs block this cleavage, leading to a reduction in the generation of all Aβ isoforms.[3] However, the gamma-secretase complex also cleaves a variety of other substrates, most notably the Notch receptor, which plays a critical role in cell-fate decisions.[3][5] Inhibition of Notch signaling is the primary cause of the significant side effects observed with many GSIs.[3]
Preclinical and Clinical Efficacy in Aβ Reduction
Both this compound and various gamma-secretase inhibitors have demonstrated the ability to reduce Aβ levels in preclinical models and in humans. However, the extent of this reduction and the associated side effects differ significantly.
This compound: Potent Aβ Reduction Marred by Toxicity
Preclinical studies with this compound showed robust, dose-dependent reductions in Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma of mice and dogs.[2][6] In a Phase 1 clinical trial in healthy volunteers, this compound led to a significant and sustained decrease in CSF Aβ40 and Aβ42, with reductions of up to 74% and 71%, respectively, after 14 days of daily dosing.[7][8]
| This compound: Aβ Reduction Data | |||
| Species/Population | Dose | Matrix | Aβ Reduction |
| PDAPP Mice | 3, 10, 30 mg/kg (single dose) | Brain (Hippocampus & Cortex) | Significant reduction at all doses[6] |
| Beagle Dogs | 0.5 mg/kg (single dose) | CSF | ~50% reduction for 9 hours[7] |
| Beagle Dogs | 1.5 mg/kg (single dose) | CSF | Peak reduction approaching 80%[6] |
| Healthy Human Volunteers | Multiple doses over 14 days | CSF Aβ40 | Up to 74% reduction[7] |
| Healthy Human Volunteers | Multiple doses over 14 days | CSF Aβ42 | Up to 71% reduction[7] |
Despite its potent Aβ-lowering effects, the clinical development of this compound was halted in Phase 2 trials due to observations of abnormal liver function in some participants.[8]
Gamma-Secretase Inhibitors: A Class Plagued by Side Effects
Numerous gamma-secretase inhibitors have been evaluated in clinical trials, with semagacestat, avagacestat, and begacestat being notable examples. While these compounds have shown varying degrees of Aβ reduction, their clinical development has been largely unsuccessful due to a poor risk-benefit profile, primarily driven by Notch-related side effects.[3][4][5][9][10]
| Gamma-Secretase Inhibitors: Aβ Reduction Data | |||
| Compound | Species/Population | Dose | Aβ Reduction |
| Semagacestat | PDAPP Mice | 30 mg/kg/day for 5 months | Significant reduction in insoluble brain Aβ40 and Aβ42[9] |
| Healthy Human Volunteers | 100, 140, 280 mg (single dose) | 47%, 52%, and 84% inhibition of brain Aβ production, respectively[9] | |
| Mild-to-moderate AD Patients | 100, 140 mg/day | 58% and 65% reduction in plasma Aβ40, respectively; no significant reduction in CSF Aβ[3] | |
| Avagacestat | Healthy Human Volunteers | 0.3 - 800 mg (single dose) | Biphasic effect on plasma Aβ(1-40)[10] |
| Mild-to-moderate AD Patients | 25, 50, 100, 125 mg/day | Dose-dependent but not statistically significant reductions in CSF Aβ isoforms[11] | |
| Begacestat (GSI-953) | Tg2576 Mice | High doses | Significant reduction in brain, CSF, and plasma Aβ1–40[3] |
| Healthy Human Volunteers | Single dose | Dose-dependent changes in plasma Aβ levels[5] |
A significant challenge with GSIs is the potential for a "rebound" effect, where Aβ levels increase after an initial reduction, particularly at higher doses.[3] Furthermore, several clinical trials with GSIs were terminated not only due to lack of efficacy but also because of a worsening of cognitive function and an increased incidence of skin cancers and gastrointestinal issues, all attributed to the inhibition of Notch signaling.[9][11] The concept of "Notch-sparing" GSIs has been pursued to mitigate these side effects, but with limited success in clinical development.[5][12]
Experimental Protocols
The following sections provide an overview of the methodologies used to generate the data presented in this guide.
BACE1 and Gamma-Secretase Enzyme Activity Assays
These in vitro assays are crucial for determining the potency and selectivity of inhibitory compounds.
-
BACE1 Activity Assay (FRET-based): This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher molecule.[13] In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.[13] Test compounds are incubated with the enzyme and substrate, and the level of fluorescence is measured to determine the extent of inhibition.[13][14]
-
Gamma-Secretase Activity Assay (Cell-based): A common method involves a cell line that stably expresses a fluorescently tagged APP-C99 construct.[15][16] When gamma-secretase is active, it cleaves this construct, leading to a reduction in cellular fluorescence. In the presence of a GSI, the cleavage is inhibited, resulting in the accumulation of the fluorescent APP-C99, which can be quantified using high-throughput imaging.[15] Alternatively, cell-free assays using purified gamma-secretase and a C99 substrate can be employed, with the resulting Aβ peptides detected by Western blotting.[17]
In Vivo Aβ Reduction Measurement
-
Animal Models: Transgenic mouse models that overexpress human APP with mutations associated with familial Alzheimer's disease (e.g., PDAPP, Tg2576) are commonly used to assess the in vivo efficacy of Aβ-lowering compounds.[3][6]
-
Sample Collection and Analysis: Following administration of the test compound, brain tissue, CSF, and plasma are collected.[3][6] Brain tissue is homogenized, and Aβ levels are typically measured using enzyme-linked immunosorbent assays (ELISAs) specific for Aβ40 and Aβ42.[18] CSF and plasma Aβ levels are also quantified by ELISA.[3][6] In some studies, in vivo microdialysis is used to measure real-time changes in interstitial fluid Aβ levels in the brain of living animals.[19][20]
CSF Aβ Measurement in Human Clinical Trials
-
Lumbar Puncture: CSF is collected from study participants via lumbar puncture.[21][22][23] Standardized protocols for collection, handling, and storage are crucial to minimize pre-analytical variability that can affect Aβ measurements.[22][23]
-
Quantification: Aβ40 and Aβ42 levels in the CSF are measured using validated immunoassays, such as ELISA or electrochemiluminescence-based assays.[21] The ratio of Aβ42 to Aβ40 is often considered a more robust biomarker of amyloid pathology than Aβ42 alone.[21]
Conclusion: A Tale of Two Targets with Divergent Fates
The comparison between this compound and gamma-secretase inhibitors for Aβ reduction highlights the complexities of targeting the amyloid cascade. This compound, as a BACE1 inhibitor, demonstrated a more specific and potent mechanism for lowering Aβ production. However, its development was ultimately derailed by off-target toxicity, underscoring the importance of thorough safety profiling for any new therapeutic agent.
Gamma-secretase inhibitors, while effective at reducing Aβ, have consistently failed in late-stage clinical trials due to a narrow therapeutic window and significant mechanism-based toxicities arising from the inhibition of Notch and other essential signaling pathways. The lack of selectivity of GSIs has proven to be a formidable and, to date, insurmountable obstacle.
For researchers and drug developers, the story of this compound and GSIs offers valuable lessons. While potent target engagement and Aβ reduction are necessary, they are not sufficient for a successful Alzheimer's therapeutic. A deep understanding of the target's broader biological functions and a rigorous assessment of potential on- and off-target side effects are paramount. Future efforts in Aβ-lowering therapies may focus on more nuanced approaches, such as BACE1 inhibitors with improved safety profiles or gamma-secretase modulators that selectively alter Aβ production without complete inhibition of the enzyme's other vital functions.
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semagacestat | ALZFORUM [alzforum.org]
- 5. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. innoprot.com [innoprot.com]
- 16. innoprot.com [innoprot.com]
- 17. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. Rapid in vivo measurement of β-amyloid reveals biphasic clearance kinetics in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rupress.org [rupress.org]
- 21. Reference measurement procedure for CSF amyloid beta (Aβ)1-42 and the CSF Aβ1-42 /Aβ1-40 ratio - a cross-validation study against amyloid PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Reproducibility of LY2886721 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published research findings for LY2886721, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The objective is to facilitate the reproducibility of key experiments by presenting quantitative data in a comparative format, detailing experimental methodologies, and illustrating the underlying biological pathways and workflows.
Executive Summary
This compound is an orally active small molecule that demonstrates robust inhibition of BACE1, a key enzyme in the amyloidogenic processing of amyloid precursor protein (APP).[1][2] Preclinical studies in cell lines and animal models have consistently shown that this compound effectively reduces the levels of amyloid-beta (Aβ) peptides (Aβ1-40 and Aβ1-42), soluble APPβ (sAPPβ), and the C-terminal fragment C99.[3][4][5] These findings translated to human studies, where dose-dependent reductions in plasma and cerebrospinal fluid (CSF) Aβ levels were observed.[1][6] However, the clinical development of this compound was halted in Phase II trials due to observations of abnormal liver biochemistry in a subset of participants, an effect not believed to be related to its mechanism of action on BACE1.[7][8][9]
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of this compound against BACE1 and its selectivity against other key aspartyl proteases.
| Target Enzyme | Assay Type | Potency (IC50/EC50) | Reference |
| Human BACE1 | Recombinant Enzyme (FRET) | IC50: 20.3 nM | [3][10] |
| Human BACE2 | Recombinant Enzyme | IC50: 10.2 nM | [4][10] |
| Cathepsin D | Recombinant Enzyme | IC50: >100,000 nM | [4][5] |
| Pepsin | Recombinant Enzyme | IC50: >100,000 nM | [4][5] |
| Renin | Recombinant Enzyme | IC50: >100,000 nM | [4][5] |
| Aβ1-40 Secretion | HEK293Swe Cells | EC50: 18.5 nM | [3][5] |
| Aβ1-42 Secretion | HEK293Swe Cells | EC50: 19.7 nM | [3][5] |
| Aβ1-40 Secretion | PDAPP Neuronal Cultures | EC50: ~10 nM | [3] |
| Aβ1-42 Secretion | PDAPP Neuronal Cultures | EC50: ~10 nM | [3] |
In Vivo Pharmacodynamic Effects
This table outlines the in vivo effects of this compound on key biomarkers in preclinical models and humans.
| Species | Model | Dose | Route | Biomarker | % Reduction (vs. Vehicle/Baseline) | Reference |
| Mouse | PDAPP | 3-30 mg/kg | Oral | Brain Aβ | 20-65% | [4][11] |
| Mouse | PDAPP | 10, 30 mg/kg | Oral | Cortical C99 | Significant reduction | [5][12] |
| Mouse | PDAPP | 3, 10, 30 mg/kg | Oral | Cortical sAPPβ | Significant reduction | [5][12] |
| Dog | Beagle | 0.5 mg/kg | Oral | CSF Aβ | ~50% at 9 hours | [4][6] |
| Dog | Beagle | 1.5 mg/kg | Oral | Plasma Aβ1-x | Robust and time-dependent | [10][13] |
| Dog | Beagle | 1.5 mg/kg | Oral | CSF Aβ1-x | Robust and time-dependent | [10][13] |
| Human | Healthy Volunteers | 35 mg (14 days) | Oral | CSF Aβ1-40 | 53.2% | [13] |
| Human | Healthy Volunteers | 70 mg (14 days) | Oral | CSF Aβ1-40 | 71% | [13] |
| Human | Healthy Volunteers | 35 mg (14 days) | Oral | CSF Aβ1-42 | 59.0% | [13] |
| Human | Healthy Volunteers | 70 mg (14 days) | Oral | CSF Aβ1-42 | 74% | [6][14] |
| Human | Healthy Volunteers | 35 mg (14 days) | Oral | CSF sAPPβ | 54.8% | [13] |
| Human | Healthy Volunteers | 70 mg (14 days) | Oral | CSF sAPPβ | 77-78% | [6][13] |
| Human | Healthy Volunteers | 35 mg (14 days) | Oral | CSF sAPPα | ~60% Increase | [6][13] |
| Human | Healthy Volunteers | 70 mg (14 days) | Oral | CSF sAPPα | ~80% Increase | [13] |
Experimental Protocols
In Vitro BACE1 Inhibition Assay (FRET)
-
Enzyme: Recombinant human BACE1.
-
Substrate: A small synthetic Förster Resonance Energy Transfer (FRET) substrate.
-
Method: this compound was tested in increasing concentrations against the recombinant enzyme. The cleavage of the FRET substrate by BACE1 results in a fluorescence signal. The inhibition of this signal by this compound was measured to determine the IC50 value.[10][12]
Cellular Aβ Secretion Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human APP with the Swedish mutation (HEK293Swe).[3][5]
-
Treatment: Cells were exposed overnight to increasing concentrations of this compound.[3][5]
-
Analysis: The conditioned medium was collected, and the levels of secreted Aβ1-40 and Aβ1-42 were quantified using specific enzyme-linked immunosorbent assays (ELISAs). The EC50 values for the inhibition of Aβ secretion were then calculated.[3][5]
Animal Studies (PDAPP Mice)
-
Animal Model: Transgenic mice expressing a mutant form of human APP (PDAPP mice).
-
Administration: this compound was administered orally at doses ranging from 3 to 30 mg/kg.[4][14]
-
Sample Collection: At specified time points after dosing, brain tissue (hippocampus and cortex) was collected.[3][14]
-
Biomarker Analysis: Brain homogenates were analyzed for levels of Aβ, C99, and sAPPβ using specific ELISAs.[5][14]
Human Clinical Trials
-
Participants: Healthy volunteers and patients with Alzheimer's disease.[7][9]
-
Dosing: Single and multiple ascending oral doses of this compound were administered, typically for 14 days in multiple-dose studies.[7][10]
-
Sample Collection: Plasma and cerebrospinal fluid (CSF) samples were collected at various time points.[1][10]
-
Biomarker Analysis: Samples were analyzed for concentrations of Aβ1-40, Aβ1-42, sAPPα, and sAPPβ.[6][15]
Mandatory Visualization
Signaling Pathway of APP Processing and BACE1 Inhibition
Caption: Amyloidogenic vs. Non-Amyloidogenic APP processing and the inhibitory action of this compound.
Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for preclinical evaluation of this compound in animal models.
References
- 1. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmlive.com [pmlive.com]
- 9. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
- 11. alzforum.org [alzforum.org]
- 12. jneurosci.org [jneurosci.org]
- 13. researchgate.net [researchgate.net]
- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of LY2886721 in Transgenic vs. Wild-Type Mice: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the BACE1 inhibitor LY2886721 in preclinical studies involving transgenic mouse models of Alzheimer's disease and wild-type mice. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons of the compound's performance supported by experimental data.
Introduction
This compound is a potent, orally active small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides.[2][4] The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease (AD). Consequently, BACE1 inhibition is a primary therapeutic strategy for reducing Aβ levels and potentially modifying the course of AD.[2][4] Preclinical evaluation of BACE1 inhibitors like this compound predominantly utilizes transgenic mouse models that overexpress human APP with mutations associated with familial AD, such as the PDAPP mouse model.[1] These models exhibit key pathological features of AD, including Aβ plaque deposition. A comparative analysis of the effects of this compound in both transgenic and wild-type mice is crucial for a comprehensive understanding of its on-target efficacy and potential mechanism-based side effects.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize the quantitative data on the pharmacodynamic effects of this compound in PDAPP transgenic mice. Direct comparative studies in wild-type mice are not extensively published, as the primary efficacy endpoints are related to the AD-like pathology present only in the transgenic models. The expected effects in wild-type mice are inferred from the known physiological functions of BACE1.
Table 1: In Vivo Pharmacodynamic Effects of a Single Oral Dose of this compound in Young PDAPP Transgenic Mice
| Dose (mg/kg) | Brain Region | Analyte | % Reduction vs. Vehicle (3 hours post-dose) | Statistical Significance |
| 3 | Hippocampus | Aβ₁₋ₓ | Significant Reduction | p < 0.01[1] |
| 10 | Hippocampus | Aβ₁₋ₓ | Significant Reduction | p < 0.01[1] |
| 30 | Hippocampus | Aβ₁₋ₓ | Significant Reduction | p < 0.01[1] |
| 3 | Cortex | Aβ₁₋ₓ | Significant Reduction | p < 0.01[1] |
| 10 | Cortex | Aβ₁₋ₓ | Significant Reduction | p < 0.01[1] |
| 30 | Cortex | Aβ₁₋ₓ | Significant Reduction | p < 0.01[1] |
| 3 | Cortex | C99 | Not Statistically Significant | -[1] |
| 10 | Cortex | C99 | Significant Reduction | p < 0.01[1] |
| 30 | Cortex | C99 | Significant Reduction | p < 0.01[1] |
| 3 | Cortex | sAPPβ | Significant Reduction | p < 0.01[1] |
| 10 | Cortex | sAPPβ | Significant Reduction | p < 0.01[1] |
| 30 | Cortex | sAPPβ | Significant Reduction | p < 0.01[1] |
Table 2: In Vitro Potency of this compound
| Assay System | Target | IC₅₀/EC₅₀ |
| Recombinant Human BACE1 | BACE1 | IC₅₀: 20.3 nM[5] |
| HEK293Swe Cells | Aβ Production | IC₅₀: 18.7 nM[5] |
| PDAPP Neuronal Cultures | Aβ Production | IC₅₀: 10.7 nM[5] |
Comparative Performance Analysis
In Transgenic Mice (PDAPP Model)
In the PDAPP transgenic mouse model, which overexpresses a mutant form of human APP (V717F), this compound demonstrates robust, dose-dependent central pharmacodynamic effects consistent with BACE1 inhibition.[1] Oral administration of this compound leads to a significant reduction of Aβ₁₋ₓ in both the hippocampus and cortex.[1] Furthermore, the levels of direct BACE1 cleavage products, C99 and soluble APPβ (sAPPβ), are also significantly decreased in the brain.[1] These findings confirm the on-target engagement of this compound with BACE1 in a disease-relevant animal model and its efficacy in lowering the production of amyloidogenic peptides. The reduction in these key biomarkers supports the therapeutic hypothesis that BACE1 inhibition can mitigate the initial steps of the amyloid cascade.
In Wild-Type Mice
Direct studies of this compound in wild-type mice are limited in the public domain. However, the effects can be inferred from the known physiological roles of BACE1, which are elucidated through studies of BACE1 knockout mice and other BACE1 inhibitors.
BACE1 is not only involved in the processing of APP but also has several other physiological substrates. Therefore, its inhibition in wild-type mice is expected to modulate these pathways. Key physiological processes influenced by BACE1 include:
-
Myelination: BACE1 is involved in the processing of Neuregulin-1 (Nrg1), a protein crucial for peripheral nerve myelination.[2] BACE1 knockout mice exhibit hypomyelination.[6] Thus, chronic administration of this compound in wild-type mice could potentially impact myelination.
-
Muscle Spindle Formation and Function: BACE1 is required for the formation and maintenance of muscle spindles.[2] BACE1 deficient mice show impaired motor coordination.[2] Treatment of wild-type mice with another BACE1 inhibitor, LY2811376, resulted in the loss of muscle spindles.[7]
-
Neuronal Excitability: BACE1 cleaves the β-subunit of voltage-gated sodium channels, influencing neuronal excitability.[7] BACE1 knockout mice have shown an increased frequency of seizures.[6]
-
Retinal Pathology: BACE1 deficiency in mice is associated with a thinner retina and vascular defects.[4]
While this compound is highly selective for BACE1 over other proteases like cathepsin D and renin, the on-target effects in wild-type mice are an important consideration for the safety profile of this class of drugs.[8] It is noteworthy that the liver abnormalities observed in human clinical trials with this compound were not predicted from preclinical studies in mice, suggesting species-specific differences in toxicology.[9]
Experimental Protocols
Key Experiment: Acute Oral Dose-Response Study in PDAPP Mice
Objective: To determine the in vivo pharmacodynamic effects of single oral doses of this compound on brain levels of Aβ and other APP metabolites.
Methodology:
-
Animal Model: Young (2–3 months old) female hemizygous PDAPP (APPV717F) transgenic mice were used.[1]
-
Groups: Mice were randomly assigned to vehicle control and treatment groups (n=6-8 per group).[1]
-
Drug Formulation and Administration: this compound was formulated in 7% Pharmasolve. The vehicle or drug was administered as a single dose via oral gavage at volumes of 10 ml/kg. Doses of 3, 10, and 30 mg/kg were evaluated.[1]
-
Tissue Collection: Three hours after dosing, mice were anesthetized and euthanized. Brains were rapidly dissected to isolate the hippocampus and cortex. Tissues were flash-frozen and stored at -80°C until analysis.[1][8]
-
Biochemical Analysis: Brain tissue was homogenized and analyzed for levels of Aβ₁₋ₓ, C99, and sAPPβ using specific enzyme-linked immunosorbent assays (ELISAs).
-
Statistical Analysis: Data were analyzed using ANOVA followed by Dunnett's post hoc test for comparison between treatment groups and the vehicle control group. A p-value of < 0.01 was considered statistically significant.[1]
Visualizations
Signaling Pathway Diagram
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow Diagram
Caption: Workflow for acute pharmacodynamic studies in mice.
Logical Relationship Diagram
Caption: Logical flow of this compound's effects.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. egg-white-lysozyme.com [egg-white-lysozyme.com]
- 6. The Normal and Pathologic Roles of the Alzheimer's β-secretase, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Lessons from a BACE1 inhibitor trial: off-site but not off base - PubMed [pubmed.ncbi.nlm.nih.gov]
LY2886721 is a potent, orally active inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides associated with Alzheimer's disease.[1][2][3] This guide provides a detailed comparison of the specificity of this compound against its primary target, BACE1, and other related aspartyl proteases, supported by experimental data and protocols.
Quantitative Assessment of Inhibitor Specificity
The inhibitory activity of this compound was evaluated against a panel of human proteases to determine its selectivity profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays.
| Protease | IC50 (nM) | Selectivity vs. BACE1 |
| BACE1 (Human, recombinant) | 20.3 | - |
| BACE2 (Human, recombinant) | 10.2 | ~2-fold less selective |
| Cathepsin D | >100,000 | >4926-fold |
| Pepsin | >100,000 | >4926-fold |
| Renin | >100,000 | >4926-fold |
Data sourced from multiple studies.[1][2][4][5][6]
The data clearly indicates that while this compound is a potent inhibitor of BACE1, it exhibits even greater potency against the closely related protease BACE2.[1][4][5][6] However, it demonstrates exceptional selectivity against other tested aspartyl proteases like cathepsin D, pepsin, and renin, with IC50 values exceeding 100,000 nM.[2][4][5][7]
Experimental Protocols
The determination of inhibitor specificity is crucial in drug development to minimize off-target effects. The following methodologies were employed to assess the inhibitory activity of this compound.
1. Recombinant Human Protease Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the activity of a specific purified enzyme.
-
Principle: The assay measures the cleavage of a fluorogenic peptide substrate by the target protease. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.
-
Materials:
-
Recombinant human proteases (BACE1, BACE2, Cathepsin D, Pepsin, Renin)
-
Fluorogenic peptide substrate specific for each protease (e.g., a FRET substrate for BACE1)[4]
-
This compound
-
Assay buffer
-
96-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
The recombinant protease and varying concentrations of this compound (or vehicle control) are pre-incubated in the assay buffer in a 96-well plate.
-
The reaction is initiated by the addition of the specific fluorogenic substrate.
-
The fluorescence intensity is measured kinetically over time using a fluorescence plate reader.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
2. Cellular Aβ Production Assay
This assay assesses the ability of the inhibitor to modulate BACE1 activity within a cellular context.
-
Principle: The assay measures the levels of Aβ peptides (Aβ1-40 and Aβ1-42) secreted into the conditioned medium of cells engineered to overexpress amyloid precursor protein (APP). Inhibition of BACE1, the first enzyme in the amyloidogenic pathway, leads to a reduction in Aβ production.
-
Cell Lines:
-
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are then treated with increasing concentrations of this compound or a vehicle control.
-
After an overnight incubation, the conditioned medium is collected.
-
The concentrations of Aβ1-40 and Aβ1-42 in the medium are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
The EC50 values for the inhibition of Aβ production are calculated. In these cellular models, this compound demonstrated EC50 values for Aβ inhibition that were comparable to its enzymatic IC50 for BACE1.[1]
-
Visualizing Experimental and Biological Pathways
Experimental Workflow for Assessing Protease Inhibitor Specificity
The following diagram illustrates the general workflow for determining the specificity of a protease inhibitor like this compound.
BACE1 Signaling in the Amyloidogenic Pathway
This diagram outlines the central role of BACE1 in the cleavage of Amyloid Precursor Protein (APP), the initial step in the amyloid cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | ALZFORUM [alzforum.org]
A Comparative Analysis of LY2886721 and Newer BACE Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals in the field of Alzheimer's disease, this guide provides a comprehensive potency benchmark of the BACE1 inhibitor LY2886721 against a new generation of inhibitors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to support informed decisions in drug development.
The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a pivotal strategy in the therapeutic intervention of Alzheimer's disease. By blocking the initial cleavage of the amyloid precursor protein (APP), BACE1 inhibitors aim to reduce the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of the disease. This compound was a significant step in the development of BACE1 inhibitors, being the first to advance to Phase 2 clinical trials.[1] However, its development was halted due to liver toxicity.[1][2] This has paved the way for the emergence of newer BACE inhibitors with potentially improved potency and safety profiles. This guide offers a head-to-head comparison of this compound's potency with that of more recent inhibitors that have undergone clinical investigation.
Potency Comparison of BACE Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of newer BACE inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which represent the concentration of the inhibitor required to reduce BACE1 activity by 50%. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Target | IC50 / Ki (nM) | Assay Type | BACE2 Selectivity | Reference |
| This compound | Recombinant human BACE1 | IC50: 20.3 | FRET Assay | Lacks selectivity (IC50: 10.2 nM) | [3][4] |
| HEK293Swe cells (Aβ1-40) | EC50: 18.5 | Cellular Assay | [3][4] | ||
| HEK293Swe cells (Aβ1-42) | EC50: 19.7 | Cellular Assay | [3][4] | ||
| Verubecestat (MK-8931) | Purified human BACE1 | Ki: 2.2 | Enzymatic Assay | Potent inhibitor (Ki: 0.38 nM) | [3][5] |
| Human cells (Aβ40) | IC50: 2.1 | Cellular Assay | [3][6] | ||
| Human cells (Aβ42) | IC50: 0.7 | Cellular Assay | [3][6] | ||
| Elenbecestat (E2609) | BACE1 | IC50: ~7 | Cell-based Assay | 3.53-fold selective for BACE1 | [7][8] |
| Lanabecestat (AZD3293) | Human BACE1 | Ki: 0.4 | Enzymatic Assay | Inhibits BACE2 (Ki: 0.8 nM) | [9] |
| BACE1 | IC50: 0.6 | In vitro Assay | [10] | ||
| Atabecestat (JNJ-54861911) | BACE1 | - | - | Potent inhibitor | [11][12] |
| Umibecestat (CNP520) | Human BACE1 | IC50: 11 | Enzymatic Assay | Selective over BACE2 | [13] |
| Mouse BACE1 | IC50: 10 | Enzymatic Assay | [13] | ||
| CHO cells (human APP) | IC50: 3 | Cellular Assay | [13] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used for potency evaluation, the following diagrams illustrate the BACE1 signaling pathway and a typical experimental workflow for assessing inhibitor potency.
References
- 1. Verubecestat (MK-8931) Trifluoroacetate | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. behavioralhealth2000.com [behavioralhealth2000.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. alzforum.org [alzforum.org]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. drughunter.com [drughunter.com]
- 13. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of LY2886721: A Procedural Guide
For researchers and scientists engaged in drug development, particularly in the realm of Alzheimer's disease, the proper handling and disposal of potent investigational compounds like LY2886721 is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly available, a comprehensive approach can be formulated by adhering to general principles of hazardous waste management for potent enzyme inhibitors. This guide provides essential, step-by-step information to ensure the safe disposal of this compound, thereby safeguarding personnel and the environment.
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including potent compounds like this compound, is governed by stringent regulations. It is imperative that laboratory personnel do not dispose of such chemicals down the drain or in regular trash.[1] All chemical waste must be managed through an established hazardous waste program, which typically involves collection by a specialized environmental health and safety (EHS) department or a licensed contractor.[1]
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of potent, non-acute hazardous chemical waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Labeling: All containers holding this compound waste must be clearly labeled as "Hazardous Waste." The label should include the full chemical name ("this compound"), the quantity of waste, the date of generation, the laboratory of origin (including room number), and the name and contact information of the principal investigator.[1] Abbreviations and chemical formulas should be avoided.
-
Segregation: this compound waste should be segregated from other chemical waste streams to prevent unintended reactions.[1][2] Store waste in a designated, secure area away from incompatible materials. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[2]
2. Container Management:
-
Compatibility: Use containers that are chemically compatible with this compound and any solvents used. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Integrity: Ensure that waste containers are in good condition, with no leaks or cracks, and have a secure, screw-on cap.[2]
-
Filling: Do not overfill waste containers. It is recommended to leave at least one inch of headspace to allow for expansion of the contents.[2] Containers should be kept closed except when adding waste.[3]
3. Disposal of Contaminated Materials:
-
Sharps: Any sharps, such as needles or broken glassware, contaminated with this compound should be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.[4]
-
Non-Sharps: Disposable items such as gloves, paper towels, and plasticware contaminated with this compound should be collected in a designated, labeled hazardous waste bag or container.[4]
4. Arranging for Waste Collection:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1]
-
Complete any required waste disposal forms, providing accurate information about the contents of the waste containers.[1]
Special Considerations for Potent Enzyme Inhibitors
Given that this compound is a potent BACE1 inhibitor, additional precautions may be warranted. While specific inactivation procedures are not documented, denaturation through methods such as boiling or treatment with strong acids or bases could theoretically be employed to reduce its biological activity.[5] However, such treatments would create a new set of hazardous waste (e.g., corrosive waste) that would still require proper disposal. Therefore, it is generally advisable to dispose of the compound in its original form through a certified hazardous waste handler.
The Role of BACE1 in Amyloid Precursor Protein Processing
This compound exerts its therapeutic effect by inhibiting the enzyme BACE1 (Beta-site Amyloid Precursor Protein Cleaving Enzyme 1). BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease.[6][7] The following diagram illustrates the processing of Amyloid Precursor Protein (APP) and the central role of BACE1.
Caption: Amyloid Precursor Protein (APP) processing pathways.
In the amyloidogenic pathway, BACE1 cleaves APP to produce a C-terminal fragment (C99). Subsequent cleavage by γ-secretase releases the amyloid-β (Aβ) peptide, which can aggregate to form plaques in the brain, a hallmark of Alzheimer's disease.[6][7] this compound inhibits BACE1, thereby blocking the initial step of this pathway and reducing the production of Aβ.
By adhering to these disposal guidelines and understanding the biological context of compounds like this compound, researchers can maintain a safe and compliant laboratory environment while advancing our understanding of neurodegenerative diseases.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. researchgate.net [researchgate.net]
- 6. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling LY2886721
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of the BACE1 inhibitor, LY2886721, ensuring laboratory safety and procedural accuracy.
This compound is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), investigated for its potential therapeutic role in Alzheimer's disease.[1] As with any potent, biologically active compound, adherence to strict safety protocols is paramount to protect laboratory personnel from potential exposure and to ensure the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this compound to ensure that the appropriate level of protection is used.[2] The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves. | To prevent skin contact with the compound.[2] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified. | To protect eyes from splashes or airborne particles of the compound.[2] |
| Body Protection | Laboratory coat | Standard laboratory coat. | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or when generating aerosols. | To minimize inhalation of the compound, especially if it is in powdered form. |
Safe Handling and Storage Protocols
Receiving and Storage:
Upon receipt, inspect the container for any damage. This compound is typically supplied as a solid.[3] It should be stored at -20°C in a desiccated environment, protected from light, to maintain its stability.[3][4]
Preparation of Solutions:
This compound is soluble in DMSO.[4][5][6] It is sparingly soluble in ethanol and water.[5] When preparing stock solutions, work in a chemical fume hood to minimize inhalation exposure.
-
Step 1: Weighing the Compound: Tare a balance in a chemical fume hood. Carefully weigh the desired amount of this compound solid.
-
Step 2: Dissolving the Compound: Add the appropriate volume of DMSO to the solid. Mix gently until the solid is completely dissolved. For in vivo experiments, further dilution in vehicles like PEG300, Tween80, and ddH2O, or corn oil may be necessary.[6]
-
Step 3: Storage of Solutions: Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] It is recommended to prepare fresh solutions for optimal results.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: A typical workflow for an in vitro experiment using this compound.
Disposal Plan
All waste contaminated with this compound should be treated as chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed chemical waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed liquid chemical waste container. Do not pour down the drain.
-
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. b-amyloid10-35.com [b-amyloid10-35.com]
- 4. LY 2886721 Hydrochloride | Additional Synthetic Protease Inhibitors: R&D Systems [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
